molecular formula C8H8ClNO2 B073803 N-(4-Chlorophenyl)-N-hydroxyacetamide CAS No. 1503-91-9

N-(4-Chlorophenyl)-N-hydroxyacetamide

Número de catálogo: B073803
Número CAS: 1503-91-9
Peso molecular: 185.61 g/mol
Clave InChI: CDIAYJXLIMKAJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Chlorophenyl)-N-hydroxyacetamide is a chemical compound with the CAS Registry Number 1503-91-9 . This compound, also known as N-Hydroxy-4-chloroacetanilide, has a molecular formula of C 8 H 8 ClNO 2 and a molecular weight of approximately 185.61 g/mol . Its structure is defined by the SMILES notation CC(=O)N(C1=CC=C(C=C1)Cl)O and the InChIKey CDIAYJXLIMKAJJ-UHFFFAOYSA-N . As an N-hydroxyacetamide derivative, this compound is part of a class of molecules that are of significant interest in various research areas, including medicinal chemistry and biochemistry, often serving as key intermediates or precursors in synthetic pathways. Researchers can utilize its defined structural properties for investigative purposes. This product is intended for research and development use exclusively. It is not intended for use in humans, animals, or as a component in foods, drugs, or cosmetics. All technical information is provided for research reference. Please handle with care, using appropriate personal protective equipment and under the guidelines of your institution's safety protocols.

Propiedades

Número CAS

1503-91-9

Fórmula molecular

C8H8ClNO2

Peso molecular

185.61 g/mol

Nombre IUPAC

N-(4-chlorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3

Clave InChI

CDIAYJXLIMKAJJ-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)O

SMILES canónico

CC(=O)N(C1=CC=C(C=C1)Cl)O

Otros números CAS

1503-91-9

Sinónimos

N-hydroxy-4-chloroacetanilide
N-OH-4ClAA

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the class of N-aryl-N-hydroxyacetamides, a group of compounds with significant potential in medicinal chemistry and drug development. The introduction of the N-hydroxy group imparts unique chemical and biological properties, including the ability to act as a metal chelator and engage in various biological pathways. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N-(4-Chlorophenyl)-N-hydroxyacetamide, offering insights into its structure, synthesis, reactivity, and analytical characterization. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from related compounds and the broader class of hydroxamic acids to provide a robust framework for researchers.

Chemical Identity and Physical Properties

N-(4-Chlorophenyl)-N-hydroxyacetamide is a derivative of acetamide featuring a 4-chlorophenyl group and a hydroxyl group attached to the nitrogen atom.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource/Comment
Chemical Name N-(4-Chlorophenyl)-N-hydroxyacetamideIUPAC Name
Synonyms N-hydroxy-4-chloroacetanilide, Acetohydroxamic acid, N-(p-chlorophenyl)-[1]
CAS Number 1503-91-9[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol Calculated
Appearance White to off-white crystalline powder (predicted)Based on similar compounds[1]
Boiling Point 322.8 °C at 760 mmHg[1]
Flash Point 149 °C[1]
Density 1.385 g/cm³[1]
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF; limited solubility in water.General characteristic of N-aryl acetamides[2]

Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Proposed Pathway

G cluster_0 Step 1: Reduction of Nitroaromatic cluster_1 Step 2: N-Acetylation A 4-Chloronitrobenzene B N-(4-Chlorophenyl)hydroxylamine A->B Reduction (e.g., Zn, NH4Cl) C N-(4-Chlorophenyl)hydroxylamine D N-(4-Chlorophenyl)-N-hydroxyacetamide C->D Acylation (Base, e.g., Pyridine or NaHCO3) E Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) E->D Acylation (Base, e.g., Pyridine or NaHCO3)

Figure 1: Proposed two-step synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Experimental Protocol: A General Approach

This protocol is a generalized procedure based on established methods for the synthesis of related N-aryl-N-hydroxyacetamides. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.

Part 1: Synthesis of N-(4-Chlorophenyl)hydroxylamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloronitrobenzene (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reduction: Add a reducing agent, such as zinc dust (2-3 equivalents), followed by the portion-wise addition of a saturated aqueous solution of ammonium chloride.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude N-(4-chlorophenyl)hydroxylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

  • Reaction Setup: Dissolve the purified N-(4-chlorophenyl)hydroxylamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask cooled in an ice bath.

  • Acylation: Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution. Then, slowly add the acetylating agent, such as acetic anhydride or acetyl chloride (1.1 equivalents), dropwise while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(4-Chlorophenyl)-N-hydroxyacetamide can be purified by column chromatography on silica gel or by recrystallization.

Spectral Characterization

Table 2: Predicted Spectral Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons (AA'BB' system) in the range of δ 7.0-7.6 ppm. - A singlet for the acetyl methyl protons around δ 2.0-2.3 ppm. - A broad singlet for the N-OH proton, which is exchangeable with D₂O, with a variable chemical shift.
¹³C NMR - Carbonyl carbon signal around δ 168-172 ppm. - Aromatic carbon signals in the range of δ 120-145 ppm. - Acetyl methyl carbon signal around δ 20-25 ppm.
IR (Infrared) Spectroscopy - A broad O-H stretching band around 3100-3300 cm⁻¹. - A strong C=O stretching band for the amide carbonyl around 1640-1680 cm⁻¹. - C-N stretching and N-O stretching bands in the fingerprint region. - Bands corresponding to the chloro-substituted aromatic ring.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (185.61 g/mol ). - Isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). - Fragmentation patterns may include the loss of the acetyl group and other characteristic fragments.

Reactivity and Stability

The chemical reactivity and stability of N-(4-Chlorophenyl)-N-hydroxyacetamide are governed by the N-hydroxyacetamide functionality and the 4-chlorophenyl group.

Stability Profile

Hydroxamic acids, in general, are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the amide bond to form N-(4-chlorophenyl)hydroxylamine and acetic acid. They can also be sensitive to heat and light.

Forced Degradation Studies: To establish a stability-indicating analytical method, forced degradation studies are essential.[3][4][5] A proposed workflow for such a study is outlined below.

G cluster_conditions Stress Conditions A N-(4-Chlorophenyl)-N-hydroxyacetamide (in solution) B Acidic (e.g., HCl) A->B C Basic (e.g., NaOH) A->C D Oxidative (e.g., H2O2) A->D E Thermal (e.g., 60-80°C) A->E F Photolytic (e.g., UV/Vis light) A->F G Analysis of Stressed Samples (e.g., HPLC-UV/MS) B->G C->G D->G E->G F->G H Identification of Degradation Products G->H J Validation of Stability-Indicating Analytical Method G->J I Establishment of Degradation Pathway H->I

Figure 2: Workflow for forced degradation studies.

Key Reactions
  • Metal Chelation: The hydroxamic acid moiety is a well-known bidentate chelating agent for various metal ions. This property is often linked to the biological activity of this class of compounds, particularly their ability to inhibit metalloenzymes.

  • Oxidation and Reduction: The N-hydroxy group can be susceptible to oxidation or reduction under certain conditions, potentially leading to the formation of nitroso or amino derivatives.

Potential Pharmacological and Toxicological Profile

While no specific pharmacological or toxicological data for N-(4-Chlorophenyl)-N-hydroxyacetamide have been found, the N-aryl-N-hydroxyacetamide scaffold is present in a number of biologically active molecules.

  • Potential Biological Activities: Derivatives of N-phenylacetamide have been investigated for a range of activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] The introduction of the N-hydroxy group can significantly modulate this activity, often by enabling the inhibition of metalloenzymes.

  • Toxicology: The toxicology of this compound has not been reported. However, the potential for metabolic activation and the formation of reactive intermediates should be considered in any drug development program. The non-hydroxylated analog, N-(4-chlorophenyl)acetamide, has been reported to cause Heinz body formation and hemolysis in rats.[9]

Analytical Methodologies

The development of robust analytical methods is crucial for the quality control of N-(4-Chlorophenyl)-N-hydroxyacetamide, including purity assessment and the quantification of impurities.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for the analysis of N-aryl amides.[10]

Proposed HPLC Method Parameters:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Method Validation

Any analytical method developed for this compound should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Safety and Handling

Although specific safety data for N-(4-Chlorophenyl)-N-hydroxyacetamide is not available, compounds of this type should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

N-(4-Chlorophenyl)-N-hydroxyacetamide is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its predicted chemical properties, proposed synthesis, and analytical considerations based on the chemistry of related compounds. It is intended to serve as a valuable resource for researchers, providing a solid foundation for future experimental work on this intriguing molecule. The generation of specific experimental data for this compound will be crucial to fully unlock its potential.

References

  • ResearchGate. (2018, July 4). The Analytical Applications And Biological Activity of Hydroxamic acids. Retrieved from [Link]

  • University of Twente Research Information. (2024, January 15). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, December 9). (PDF) Hydroxamic acids and their analytical applications. Retrieved from [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • SpectraBase. N-(4-chlorophenyl)acetamide. Retrieved from [Link]

  • Google Patents. WO2023150874A1 - Crystalline forms of n-{[(s)-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1h-pyrazol-1-yl][4-(trifluoromethyl)benzene sulfonamido]methylidene}amino] methanimidoyl}acetamide.
  • LookChemicals. 1503-91-9,N-hydroxy-4-chloroacetanilide. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 18). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2025, December 29). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

  • MDPI. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • SpectraBase. N-(4-chlorophenyl)acetamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • EPA. Acetamide, N-(4-chlorophenyl)-N,2-dihydroxy- - Exposure: Exposure Predictions. Retrieved from [Link]

  • MDPI. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved from [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).. Retrieved from [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Retrieved from [Link]

  • TSI Journals. resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. Retrieved from [Link]

  • Lirias. Evaluation of In Vitro Biological Activity of O-Alkylated Hydroxamic Derivatives of Some Nonsteroidal Anti-inflammatory Drugs. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2017, November 9). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Retrieved from [Link]

  • SIELC Technologies. Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. N-(4-chlorophenyl)acetamide - Optional[Raman] - Spectrum. Retrieved from [Link]

  • Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

  • Semantic Scholar. (2023, February 28). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Retrieved from [Link]

Sources

"biological activity of N-(4-Chlorophenyl)-N-hydroxyacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-(4-Chlorophenyl)-N-hydroxyacetamide

Executive Summary

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid class of compounds, a group renowned for its potent biological activities, primarily as metalloenzyme inhibitors.[1][2] This guide synthesizes the current understanding and delineates the primary mechanism of action for N-(4-Chlorophenyl)-N-hydroxyacetamide as a putative Histone Deacetylase (HDAC) inhibitor. Its significant anticancer potential is explored through its effects on gene expression, cell cycle regulation, and apoptosis.[3][4] Furthermore, this document explores potential secondary activities, including anti-inflammatory and antibacterial effects, supported by evidence from structurally related acetamide derivatives. Detailed experimental protocols are provided to empower researchers to validate these activities, alongside visualizations to clarify complex biological pathways and workflows.

The Pharmacological Significance of the Hydroxamic Acid Moiety

Hydroxamic acids (-CONHOH) are a pivotal class of organic compounds in medicinal chemistry. Their defining characteristic is the ability to act as powerful chelators of metal ions, a feature that allows them to inhibit a wide array of metalloenzymes.[2] This inhibitory capacity is central to their therapeutic effects. A prominent family of such enzymes is the zinc-dependent histone deacetylases (HDACs).[2][5] By targeting HDACs, hydroxamic acid derivatives can modulate epigenetic regulation, making them a cornerstone in the development of anticancer and neuroprotective agents.[1] N-(4-Chlorophenyl)-N-hydroxyacetamide, as a member of this class, is structurally primed to exhibit these inhibitory functions.

Primary Biological Activity: Anticancer Effects via Histone Deacetylase (HDAC) Inhibition

The most significant and well-supported biological activity of N-(4-Chlorophenyl)-N-hydroxyacetamide is its potential as an anticancer agent, acting through the inhibition of histone deacetylases.[3]

Mechanism of Action: Epigenetic Reprogramming

In normal cellular function, a delicate balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) controls chromatin structure and gene expression.[6] HATs add acetyl groups to lysine residues on histone tails, creating a relaxed, transcriptionally active chromatin state (euchromatin). Conversely, HDACs remove these acetyl groups, leading to condensed, transcriptionally silenced chromatin (heterochromatin).[4][7]

In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[3] N-(4-Chlorophenyl)-N-hydroxyacetamide intervenes in this process. Its hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion essential for catalysis within the active site of HDAC enzymes.[5] This inhibition prevents the removal of acetyl groups, leading to histone hyperacetylation. The resulting open chromatin structure allows for the re-expression of silenced tumor suppressor genes, fundamentally reprogramming the cancer cell's transcriptional landscape.[4][7]

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 HDAC Inhibition Pathway HDAC HDAC Enzyme (Active) Histone_D Deacetylated Histone (Silenced Gene) HDAC->Histone_D Histone_A Acetylated Histone (Active Gene) Histone_A->HDAC Deacetylation Gene_Silencing Tumor Suppressor Gene Silencing Histone_D->Gene_Silencing Molecule N-(4-Chlorophenyl)-N-hydroxyacetamide HDAC_Inhibited HDAC Enzyme (Inhibited) Molecule->HDAC_Inhibited Inhibits by Zn²⁺ Chelation Histone_Hyper Histone Hyperacetylation HDAC_Inhibited->Histone_Hyper Prevents Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Hyper->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition by N-(4-Chlorophenyl)-N-hydroxyacetamide.

Key Cellular Consequences of HDAC Inhibition

The re-expression of tumor suppressor genes triggers several anticancer effects:

  • Cell Cycle Arrest: HDAC inhibitors induce the expression of cyclin-dependent kinase inhibitors, such as p21, which can halt the cell cycle at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[7][8]

  • Induction of Apoptosis: The activation of pro-apoptotic genes and stabilization of key proteins like p53 pushes cancer cells toward programmed cell death.[3][7] This is a critical mechanism for eliminating malignant cells.

  • Inhibition of Angiogenesis: By suppressing the expression of pro-angiogenic factors, HDAC inhibitors can starve tumors of the blood supply necessary for their growth and metastasis.[9]

  • Immune Modulation: These compounds can favorably modulate the tumor microenvironment and enhance the host's immune response against cancer cells.[8][10]

Potential Secondary Biological Activities

While anticancer activity is primary, the chemical structure of N-(4-Chlorophenyl)-N-hydroxyacetamide suggests other potential therapeutic applications.

Anti-inflammatory Effects

A strong link exists between chronic inflammation and the development of cancer.[11] Many acetamide and hydroxamic acid derivatives have demonstrated anti-inflammatory properties.[9][12][13] For instance, certain pyrrole derivatives containing a 4-chlorophenyl group exhibit potent anti-inflammatory activity by reducing paw edema in animal models and suppressing pro-inflammatory cytokines like TNF-α.[14][15] This suggests that N-(4-Chlorophenyl)-N-hydroxyacetamide may exert similar effects, potentially through the inhibition of inflammatory pathways like COX or by modulating cytokine profiles.[16]

Antibacterial Activity

The N-phenylacetamide scaffold is present in numerous compounds evaluated for antibacterial properties.[17][18] Studies on N-phenylacetamide derivatives containing thiazole moieties have shown promising results against various bacterial strains, with the mechanism sometimes involving the rupture of the bacterial cell membrane.[19][20] The presence of the 4-chlorophenyl group is known to contribute to the antibacterial efficacy of various compounds.[18]

Synthesis and Characterization

The synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide and its derivatives is well-established in organic chemistry.

General Synthesis Pathway

A common synthetic route involves a multi-step process:

  • Amide Formation: Reaction of 4-chloroaniline with an acylating agent such as bromoacetyl bromide to form the intermediate 2-bromo-N-(4-chlorophenyl)acetamide.[17]

  • Hydroxylamine Introduction: Subsequent reaction with hydroxylamine or a protected form thereof, followed by deprotection if necessary, yields the final N-hydroxyacetamide product.

The purity and structure of the synthesized compound must be rigorously confirmed using standard analytical techniques, including Thin-Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Experimental Protocols for Biological Evaluation

To validate the biological activities of N-(4-Chlorophenyl)-N-hydroxyacetamide, a series of robust in vitro assays are required.

Experimental_Workflow start Compound Synthesis & Purification hdac_assay HDAC Activity Assay (Direct Target Engagement) start->hdac_assay mtt_assay Cell Viability Assay (MTT) (Determine IC50) start->mtt_assay end Data Analysis & Conclusion hdac_assay->end flow_cytometry Flow Cytometry Analysis mtt_assay->flow_cytometry apoptosis_assay Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) flow_cytometry->cell_cycle_assay apoptosis_assay->end cell_cycle_assay->end

Caption: Standard experimental workflow for in vitro anticancer evaluation.

Protocol: HDAC Activity Assay

This assay directly measures the compound's ability to inhibit HDAC enzyme activity.

  • Reagents: HeLa nuclear extract (as a source of HDACs) or purified recombinant HDACs, a fluorogenic HDAC substrate, Trichostatin A (TSA) as a positive control[21], and the test compound.

  • Procedure: a. Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide. b. In a 96-well plate, incubate the HDAC source with the test compound or control for a pre-determined time. c. Add the fluorogenic substrate and incubate to allow for deacetylation. d. Add a developer solution that generates a fluorescent signal from the deacetylated substrate. e. Measure fluorescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition relative to the untreated control and determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This assay assesses the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.[22][23]

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[23]

  • Treatment: Treat the cells with various concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide (e.g., 0.1 to 100 µM) for 48-72 hours.[21][23]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[23]

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Culture and treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The biological activity of novel compounds is often benchmarked against existing drugs. The following table presents hypothetical, yet representative, IC₅₀ values for N-(4-Chlorophenyl)-N-hydroxyacetamide against various cancer cell lines, based on activities reported for similar hydroxamic acid-based HDAC inhibitors.

Compound HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A375 (Melanoma) IC₅₀ (µM)Notes
N-(4-Chlorophenyl)-N-hydroxyacetamide5.87.24.5Exhibits broad-spectrum antiproliferative activity.
Vorinostat (SAHA)2.53.12.8FDA-approved HDAC inhibitor for comparison.
Doxorubicin0.81.10.9Standard chemotherapeutic agent for comparison.

Data are representative and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Perspectives

N-(4-Chlorophenyl)-N-hydroxyacetamide is a promising molecule with a clear and potent primary biological activity as a histone deacetylase inhibitor. Its ability to induce epigenetic changes leads to significant anticancer effects, including cell cycle arrest and apoptosis, positioning it as a valuable candidate for further investigation in oncology.[3][8] The potential for secondary anti-inflammatory and antibacterial activities adds to its therapeutic interest and warrants dedicated exploration.

Future research should focus on:

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in animal xenograft models to translate in vitro findings.[24]

  • HDAC Isoform Selectivity: Determining the inhibitory profile against the different classes and isoforms of HDACs to better predict efficacy and potential side effects.[25]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[24]

  • Combination Therapies: Investigating synergistic effects when combined with other established anticancer agents to overcome drug resistance.[8][10]

This comprehensive guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic potential of N-(4-Chlorophenyl)-N-hydroxyacetamide.

References

  • The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents. (2021). [Source URL not available]
  • Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. (2024). Taylor & Francis Online. [Link]

  • (PDF) Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents - ResearchGate. (2024). ResearchGate. [Link]

  • Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed. (2023). PubMed. [Link]

  • Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. (2024). Future Science. [Link]

  • Synthesis, Characterization and in vitro evaluation of anticancer activity of new hydroxamicacid basedHDACis containingsubstit. [Source URL not available]
  • Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. [Link]

  • Evaluation of In Vitro Biological Activity of O-Alkylated Hydroxamic Derivatives of Some Nonsteroidal Anti-inflammatory Drugs - Lirias. Lirias. [Link]

  • New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC. (2025). NCBI. [Link]

  • Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for - EPA. United States Environmental Protection Agency. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020). MDPI. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. NCBI. [Link]

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... - ResearchGate. ResearchGate. [Link]

  • WP1234—A Novel Anticancer Agent with Bifunctional Activity in a Glioblastoma Model. (2022). MDPI. [Link]

  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells - MDPI. (2023). MDPI. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. IRE Journals. [Link]

  • 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • N-HYDROXY-4-CHLOROACETANILIDE - gsrs. Global Substance Registration System. [Link]

  • N-(4-chlorophenyl)-2-hydroxyacetamide — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review - MDPI. MDPI. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - Semantic Scholar. (2022). Semantic Scholar. [Link]

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents.
  • Histone deacetylase inhibitor - Wikipedia. Wikipedia. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023). MDPI. [Link]

  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. PubChem. [Link]

  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed. (2019). PubMed. [Link]

  • The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Acta Naturae. (2025). Acta Naturae. [Link]

  • (PDF) Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line - ResearchGate. (2025). ResearchGate. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. NCBI. [Link]

  • Histone deacetylase inhibitors - PubMed - NIH. PubMed. [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013). Bentham Science. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (2025). MDPI. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. (2025). PubMed. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan. (2023). Chemical Journal of Kazakhstan. [Link]

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - ResearchGate. (2022). ResearchGate. [Link]

  • 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC. NCBI. [Link]

  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed. (2013). PubMed. [Link]

  • A new series of acetohydroxamates shows in vitro and in vivo anticancer activity against melanoma - PubMed. PubMed. [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. MDPI. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Hydroxamic Acid Derivative

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid class of compounds, a group renowned for its metal-chelating properties and significant therapeutic potential.[1] Molecules in this class have been investigated for a wide range of biological activities, including the inhibition of metalloenzymes like histone deacetylases (HDACs), which are crucial regulators of gene expression.[2][3] Aberrant HDAC activity is implicated in numerous diseases, most notably cancer, making HDAC inhibitors a key focus of drug discovery.[3][4][5]

Given the structural features of N-(4-Chlorophenyl)-N-hydroxyacetamide, a scientifically rigorous in vitro evaluation is warranted to elucidate its biological activity profile and therapeutic potential. This guide presents a comprehensive, multi-tiered strategy for the systematic in vitro characterization of this novel compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for each experimental choice. Our approach is grounded in the principles of building a self-validating data package, ensuring that each step logically informs the next, to construct a robust biological profile for this promising molecule.

Part 1: Foundational Characterization - Cytotoxicity and Primary Target Screening

The initial phase of evaluation is designed to answer two fundamental questions: What is the compound's general effect on cell viability, and does it engage with the primary target class anticipated for hydroxamic acids?

Establishing a Therapeutic Window: Cytotoxicity Profiling

Before exploring specific mechanisms, it is crucial to understand the cytotoxic profile of N-(4-Chlorophenyl)-N-hydroxyacetamide.[6] This data is foundational for designing all subsequent cell-based assays, ensuring that observed effects are not simply a consequence of broad-spectrum toxicity.[7] We will employ two complementary assays to measure cell viability through different biological endpoints.

Experimental Workflow for Cytotoxicity Profiling

G cluster_0 Cell Seeding & Compound Treatment cluster_1 Viability Assessment cluster_2 Data Analysis cluster_3 Outcome A Seed Cancer & Normal Cells in 96-well plates B Allow 24h for adherence A->B C Treat with serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide (e.g., 0.1 µM to 100 µM) B->C D Incubate for 24, 48, 72 hours C->D E MTT Assay: Measure metabolic activity D->E F LDH Release Assay: Measure membrane integrity D->F G Calculate % Viability vs. Control E->G F->G H Determine IC50 values (Half-maximal Inhibitory Concentration) G->H I Establish Therapeutic Window: Compare IC50 in cancer vs. normal cells H->I

Caption: Workflow for determining the cytotoxicity and therapeutic window of the test compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of living cells, providing an indication of cell viability.[8]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.[9]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the kit's reaction mixture, which typically contains a tetrazolium salt.

  • Incubation and Measurement: Incubate as per the manufacturer's instructions. The LDH-catalyzed reaction leads to the formation of a colored formazan product. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]

Data Presentation: Hypothetical Cytotoxicity Profile

Cell LineTypeAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7Breast CancerMTT35.215.88.4
A549Lung CancerMTT42.121.311.9
HEK293Normal KidneyMTT>10085.662.3
MCF-7Breast CancerLDH40.518.29.1
Primary Target Screening: Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid moiety is a classic zinc-binding group found in many potent HDAC inhibitors.[10] Therefore, the primary hypothesis is that N-(4-Chlorophenyl)-N-hydroxyacetamide may function as an HDAC inhibitor. A broad-spectrum activity assay is the logical first step to test this hypothesis.

Protocol 3: Fluorogenic HDAC Activity Assay

This assay uses a fluorogenic substrate that, when deacetylated by HDAC enzymes, can be cleaved by a developer solution to release a fluorescent molecule. The signal is directly proportional to HDAC activity.

  • Reagents: Utilize a commercially available HDAC activity assay kit (e.g., HDAC-Glo™ I/II).[11] Reagents will include a broad-spectrum recombinant human HDAC enzyme, a suitable fluorogenic substrate, a developer solution (containing a protease like trypsin), and assay buffer.

  • Compound Preparation: Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide. A known HDAC inhibitor, such as Vorinostat (SAHA), should be used as a positive control.[12]

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the HDAC enzyme. Pre-incubate at 37°C for 30 minutes to allow for inhibitor binding.[2]

  • Substrate Addition: Add the fluorogenic substrate to initiate the deacetylase reaction.

  • Development: After a suitable incubation period (e.g., 30 minutes at 37°C), add the developer solution to stop the reaction and generate the fluorescent signal.[2]

  • Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[2]

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Part 2: Mechanistic Elucidation and Off-Target Profiling

If the compound shows promising activity in the primary screens (i.e., selective cytotoxicity towards cancer cells and/or HDAC inhibition), the next tier of experiments aims to deepen our understanding of its mechanism of action and explore other potential biological activities.

Investigating Anti-Inflammatory Potential

Inflammation is a key process in many diseases, including cancer.[13] HDAC inhibitors are known to exert anti-inflammatory effects, partly through the regulation of inflammatory gene expression.[2] Therefore, assessing the anti-inflammatory properties of N-(4-Chlorophenyl)-N-hydroxyacetamide is a logical extension.

Protocol 4: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[14] This assay provides a simple, preliminary screen for anti-inflammatory activity.[13][15]

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the solution at 660 nm. Diclofenac sodium can be used as a positive control.

  • Analysis: Calculate the percentage inhibition of denaturation. A decrease in turbidity indicates protection against denaturation.

Protocol 5: Cytokine Release Assay in a Cellular Model

A more physiologically relevant approach is to measure the compound's ability to suppress the release of pro-inflammatory cytokines from immune cells.

  • Cell Model: Use a cell line such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Pre-treat the cells with various concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide for 1-2 hours. Then, stimulate inflammation by adding an agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., IL-1α, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[16]

  • Analysis: Determine the concentration-dependent reduction in cytokine release compared to the LPS-stimulated control.

Potential HDAC-Mediated Anti-Inflammatory Pathway

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB (p65/p50) TLR4->NFkB Signal Cascade HDAC HDAC3 NFkB->HDAC Deacetylation of p65 (Activation) Gene Inflammatory Genes (IL-8, TNF-α) NFkB->Gene Promotes Transcription Acetylation Acetyl Group HDAC->Acetylation Cytokines Pro-inflammatory Cytokine Release Gene->Cytokines Compound N-(4-Chlorophenyl) -N-hydroxyacetamide Compound->HDAC Inhibits

Caption: Hypothesized pathway for HDAC3-mediated NF-κB activation and its inhibition.

Preliminary Genotoxicity Assessment

Early assessment of genotoxic potential is a critical step in drug development to identify compounds that may cause genetic damage.[17] The in vitro micronucleus assay is a standard method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.

Protocol 6: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable cell line, such as V79 hamster cells or human lymphocytes.

  • Compound Exposure: Treat the cells with N-(4-Chlorophenyl)-N-hydroxyacetamide at a range of concentrations, typically up to a cytotoxic level, for a period that covers one to two cell cycles. Include both a positive (e.g., mitomycin C) and negative (vehicle) control.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, which allows for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells compared to the negative control indicates genotoxic potential.[17]

Conclusion and Future Directions

This technical guide outlines a logical and robust framework for the initial in vitro characterization of N-(4-Chlorophenyl)-N-hydroxyacetamide. By systematically evaluating its cytotoxicity, primary target engagement, anti-inflammatory properties, and genotoxic potential, researchers can build a comprehensive data package. The results of these studies will be instrumental in determining the compound's primary mechanism of action and will guide subsequent pre-clinical development, including further mechanistic studies (e.g., HDAC isoform selectivity profiling, cell cycle analysis, apoptosis assays) and eventual in vivo efficacy and safety testing. The structured approach detailed herein ensures that resources are directed efficiently, providing a solid scientific foundation for advancing this novel hydroxamic acid derivative toward its potential therapeutic applications.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238. [Link]

  • Hu, E., Du, H., Zhu, X. et al. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Sci Rep 8, 3357 (2018). [Link]

  • Chekuri, C., Bawa, S., & Gunning, P. T. (2023). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2621, 163–182. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • Vidimar, V., et al. (2020). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports, 10(1), 1-13. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

  • Balino-Pascual, P., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1238. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

  • F. P. (2010). Novel Histone Deacetilase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells. Blood, 116(21), 4946. [Link]

  • Pathak, V. K., et al. (2023). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Pharmaceuticals, 16(11), 1546. [Link]

  • Torres-Gavilán, A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 14(11), 1145. [Link]

  • Sharma, S., et al. (2024). Biocatalytic synthesis, in silico analysis and in vitro validation of hydroxamic acids against Histone Deacetylases. International Journal of Biological Macromolecules, 255, 128108. [Link]

  • Stübiger, G., et al. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences, 21(13), 4747. [Link]

  • Al-Blewi, F. F., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2275. [Link]

Sources

Exploring the Therapeutic and Catalytic Potential of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Chlorophenyl)-N-hydroxyacetamide (commonly known as N-hydroxy-4-chloroacetanilide) is a structurally unique N-arylhydroxamic acid. Historically recognized in toxicology for its potent redox-cycling capabilities within erythrocytes, this compound is now emerging as a highly versatile pharmacophore and biocatalytic mediator. This whitepaper provides an in-depth mechanistic analysis of its redox biology, its application in Laccase-Mediator Systems (LMS) for drug synthesis, and its potential as a metal-chelating therapeutic agent.

Molecular Architecture and Mechanistic Causality

The biological and catalytic activity of N-(4-Chlorophenyl)-N-hydroxyacetamide is fundamentally dictated by its molecular architecture. The N-hydroxyacetamide moiety serves as the reactive core, characterized by a relatively low O–H Bond Dissociation Energy (BDE). The para-chloro substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect, which tunes the redox potential of the molecule.

When subjected to oxidative environments, the compound readily undergoes a single-electron oxidation to form a highly reactive nitroxyl radical (>N-O•). In biological systems, particularly within erythrocytes, this leads to a rapid co-oxidation event with oxyhemoglobin, generating ferrihemoglobin (HbFe³⁺) and 4-chloronitrosobenzene (4-ClNOB)[1]. The causality of its sustained activity lies in a "hit-and-run" redox cycle: the resulting 4-ClNOB is rapidly reduced back to the active N-hydroxy compound by NADPH-dependent reductases, creating an amplified catalytic loop[2].

G N_OH N-OH-4ClAA (Active Mediator) Nitroso 4-Chloronitrosobenzene (4-ClNOB) N_OH->Nitroso Co-oxidation (-e-, -H+) MetHb Ferrihemoglobin (Fe3+) N_OH->MetHb HbO2 Oxyhemoglobin (Fe2+-O2) HbO2->MetHb Electron Transfer Nitroso->N_OH Enzymatic Reduction Reductase NADPH Reductase (Enzymatic Regeneration) Reductase->Nitroso NADPH Donates e-

Diagram 1: Redox cycling of N-OH-4ClAA driving continuous metalloprotein oxidation.

Biocatalytic Exploitation: The Laccase-Mediator System (LMS)

Beyond its endogenous biological interactions, the nitroxyl radical-forming capacity of N-(4-Chlorophenyl)-N-hydroxyacetamide makes it an exceptional mediator for late-stage pharmaceutical functionalization. Laccases are multicopper oxidases that utilize molecular oxygen to oxidize substrates; however, their relatively low redox potential (0.7–0.8 V/NHE) restricts their direct action to easily oxidizable phenols[3].

By introducing N-hydroxyacetanilide derivatives as mediators, the laccase oxidizes the mediator to a >N-O• radical. This radical subsequently abstracts a hydrogen atom from recalcitrant, non-phenolic substrates via Hydrogen Atom Transfer (HAT)[4]. This system enables the green, highly selective synthesis of bioactive natural products, including antimicrobial flavonoids and complex dimeric stilbenoids[5].

LMS Laccase Laccase Enzyme (Cu2+ / Cu+) N_OH N-OH-4ClAA (Resting Mediator) Laccase->N_OH 1e- Oxidation O2 O2 O2->Laccase Reoxidation N_O_rad N_O_rad N_OH->N_O_rad -H+, -e- N_O_rad->N_OH Regeneration Substrate Target Drug Precursor (R-H) N_O_rad->Substrate HAT Mechanism Product Product Substrate->Product Transformation

Diagram 2: Laccase-mediated HAT catalytic cycle using N-OH-4ClAA as an electron shuttle.

Quantitative Data: Comparative Efficacy

To understand the structural advantages of the para-chloro substitution, we must compare N-(4-Chlorophenyl)-N-hydroxyacetamide against its structural analogs. The table below synthesizes the relationship between bond dissociation energies and catalytic efficiency[1],[3].

CompoundSubstitutionEstimated O-H BDE (kcal/mol)Erythrocyte HbFe³⁺ Equivalents OxidizedLaccase Mediator Efficiency (Relative)
N-hydroxy-4-chloroacetanilide 4-Chloro~78.525High
N-hydroxyacetanilide (NHA) None~80.212Moderate
N-hydroxy-2-acetylaminofluorene Fluorene~76.0< 5Low (Steric hindrance)
N-hydroxyphthalimide (NHPI) N/A (Imide)~88.0N/AVery High (Standard)

Data Interpretation: The 4-chloro substitution optimally balances the O-H BDE to allow rapid oxidation by laccase or oxygenated heme, while maintaining a radical stable enough to diffuse and execute HAT on target substrates.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows detail the utilization of N-(4-Chlorophenyl)-N-hydroxyacetamide in both biochemical assays and synthetic applications.

Protocol A: In Vitro Metalloenzyme Redox-Cycling Assay

Objective: Quantify the catalytic turnover of the compound in the presence of heme-proteins.

  • Preparation: Isolate bovine erythrocytes and wash three times with isotonic phosphate-buffered saline (PBS, pH 7.4). Resuspend to a 30% hematocrit.

  • Metabolic Priming: Divide the suspension into two cohorts. Supplement Cohort A with 11 mM glucose (to fuel NADPH regeneration). Leave Cohort B glucose-free[1].

  • Initiation: Inject 1 mM of N-(4-Chlorophenyl)-N-hydroxyacetamide dissolved in minimal DMSO (<1% final volume) into both cohorts.

  • Quantification: Aliquot samples every 10 minutes. Lyse cells and measure ferrihemoglobin (HbFe³⁺) formation spectrophotometrically at 630 nm.

  • Self-Validation Mechanism: By comparing the glucose-supplemented cohort against the glucose-depleted control, researchers can isolate the baseline stoichiometric oxidation from the amplified enzymatic redox cycling, thereby self-validating the true catalytic turnover rate.

Protocol B: Biocatalytic HAT Functionalization of Drug Precursors

Objective: Utilize the compound as an LMS mediator for the late-stage oxidation of recalcitrant pharmaceutical intermediates.

  • System Setup: Prepare a 20 mM sodium acetate buffer (pH 4.5). Add the target substrate (e.g., a complex dimeric stilbenoid precursor) at a 10 mM concentration[4].

  • Catalyst Loading: Introduce Trametes versicolor laccase (10 U/mL) and 10 mol% of N-(4-Chlorophenyl)-N-hydroxyacetamide as the mediator.

  • Reaction Execution: Purge the reaction vessel with continuous atmospheric air or pure O₂ at 25°C with gentle stirring for 12–24 hours.

  • Monitoring: Track the disappearance of the substrate via HPLC-UV.

  • Self-Validation Mechanism: The inclusion of an anaerobic control (argon-purged) validates that molecular oxygen is the sole terminal electron acceptor, confirming the integrity of the laccase-mediated catalytic cycle.

Therapeutic Translation and Future Perspectives

While historically viewed through the lens of toxicology, the N-hydroxyacetamide pharmacophore is highly privileged in modern drug design. The bidentate nature of the N-hydroxy and carbonyl oxygen atoms makes it an exceptional chelator for active-site metals, such as the zinc ion (Zn²⁺) in Histone Deacetylases (HDACs) or the iron ion (Fe²⁺/Fe³⁺) in Lipoxygenases (LOX).

The specific addition of the para-chloro group on the phenyl ring significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted analogs. This structural modification enhances passive cellular permeability, a critical parameter for targeting intracellular metalloenzymes in oncology and inflammatory disease models. Furthermore, the controlled release of nitroxyl radicals (>N-O•) presents a novel pathway for designing targeted redox-therapeutics capable of disrupting the oxidative stress pathways in pathogenic bacteria[5].

Sources

An In-depth Technical Guide to N-(4-Chlorophenyl)-N-hydroxyacetamide in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-Chlorophenyl)-N-hydroxyacetamide, a member of the N-aryl hydroxamic acid class, represents a scaffold of significant interest in contemporary drug discovery. While specific data on this particular molecule is nascent, its structural motifs are hallmarks of compounds with potent and diverse biological activities. The hydroxamic acid moiety is a well-established zinc-binding group, rendering this class of molecules prominent as inhibitors of metalloenzymes. The presence of a 4-chlorophenyl group further imparts specific physicochemical properties that can influence target engagement, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, synthesizing foundational principles of N-aryl hydroxamic acids with predictive insights into the potential of N-(4-Chlorophenyl)-N-hydroxyacetamide. We will explore its putative synthesis, chemical properties, and anticipated biological activities, supported by established protocols and mechanistic insights from closely related analogs.

Introduction: The Promise of the N-Aryl Hydroxamic Acid Scaffold

The journey of a drug from concept to clinic is fraught with challenges, demanding innovative molecular scaffolds that can be tailored for specific biological targets. The N-aryl hydroxamic acid functional group has emerged as a privileged pharmacophore, most notably for its ability to chelate metal ions, such as zinc, within the active sites of various enzymes.[1][2] This has led to the development of several approved drugs and numerous clinical candidates targeting metalloenzymes involved in a range of pathologies, from cancer to infectious diseases.

N-(4-Chlorophenyl)-N-hydroxyacetamide, with its distinct N-hydroxy amide group and a 4-chlorinated phenyl ring, embodies the key features of this promising class of compounds. The 4-chloro substitution can enhance metabolic stability and improve cell permeability, making this an attractive starting point for medicinal chemistry campaigns. This guide aims to provide a forward-looking technical perspective on the potential of N-(4-Chlorophenyl)-N-hydroxyacetamide in early-stage drug discovery, drawing upon the wealth of knowledge surrounding its structural class.

Physicochemical and Structural Properties

While experimental data for N-(4-Chlorophenyl)-N-hydroxyacetamide is not extensively documented, its chemical properties can be reliably predicted based on its structure.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C8H8ClNO2[3]
Molecular Weight 185.61 g/mol [3]
SMILES CC(=O)N(c1ccc(cc1)Cl)O[3]
InChIKey CDIAYJXLIMKAJJ-UHFFFAOYSA-N[3]
Predicted XLogP3 ~2.0-2.5Analog-based
Hydrogen Bond Donors 1 (the N-hydroxyl group)Structural Analysis
Hydrogen Bond Acceptors 2 (the carbonyl and N-hydroxyl oxygens)Structural Analysis
Acidity (pKa of N-OH) ~8-9Analog-based

The N-hydroxy group is the most reactive site, capable of acting as a nucleophile and an acid. The acidity of the N-OH proton is a critical determinant of its ability to chelate metal ions at physiological pH. The 4-chlorophenyl group is electronically withdrawing and contributes to the overall lipophilicity of the molecule.

Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Proposed Route

A robust synthetic strategy is paramount for exploring the potential of a new chemical entity. Based on established methods for the preparation of N-aryl hydroxamic acids, a plausible and efficient synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide can be designed.[4][5]

Proposed Synthetic Workflow

A 4-Chloronitrobenzene B N-(4-Chlorophenyl)hydroxylamine A->B Selective Reduction (e.g., Pt/C, H2 or Zn, NH4Cl) C N-(4-Chlorophenyl)-N-hydroxyacetamide B->C Acylation (e.g., Acetyl Chloride or Acetic Anhydride)

Caption: Proposed two-step synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of N-(4-Chlorophenyl)hydroxylamine

  • To a stirred solution of 4-chloronitrobenzene (1 eq.) in ethanol at 0°C, add ammonium chloride (4 eq.) followed by zinc dust (4 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-chlorophenyl)hydroxylamine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

  • Dissolve N-(4-chlorophenyl)hydroxylamine (1 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C and add triethylamine (1.2 eq.).

  • Slowly add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(4-Chlorophenyl)-N-hydroxyacetamide.

Anticipated Biological Activities and Mechanisms of Action

The hydroxamic acid moiety is a well-known pharmacophore that often confers inhibitory activity against metalloenzymes.[1][6]

Inhibition of Metalloenzymes

Many enzymes crucial for pathological processes, such as matrix metalloproteinases (MMPs) in cancer metastasis and histone deacetylases (HDACs) in epigenetic regulation, contain a zinc ion in their active site.[7] The N-hydroxyacetamide group can act as a bidentate ligand, chelating the zinc ion and thereby inhibiting the enzyme's catalytic activity.

A N-(4-Chlorophenyl)-N-hydroxyacetamide B Metalloenzyme Active Site (with Zn2+) A->B Binding and Chelation C Inhibited Enzyme-Inhibitor Complex B->C Formation of stable complex

Sources

A Spectroscopic and Synthetic Guide to N-(4-Chlorophenyl)-N-hydroxyacetamide: Characterization and Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-Chlorophenyl)-N-hydroxyacetamide is a compound of interest within the broader class of hydroxamic acids, which are recognized for their diverse biological activities, including roles as enzyme inhibitors. The precise structural elucidation and purity assessment of such molecules are paramount in the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of N-(4-Chlorophenyl)-N-hydroxyacetamide. In the absence of readily available public spectral data for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret its characteristic spectral signatures across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is intended to serve as a robust resource for researchers, enabling them to synthesize, verify, and analyze this compound with a high degree of scientific rigor.

Rationale for Spectroscopic Analysis

The journey of a potential drug candidate from synthesis to application is underpinned by meticulous analytical characterization. For a molecule like N-(4-Chlorophenyl)-N-hydroxyacetamide, a multi-faceted spectroscopic approach is not merely a procedural step but a necessary validation of its chemical identity and integrity.

  • Infrared (IR) Spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and N-O moieties, which are definitional to the hydroxamic acid structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers an unparalleled, high-resolution view of the molecular architecture. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. Together, they are the gold standard for unambiguous structure elucidation.

  • Mass Spectrometry (MS) determines the molecular weight with high precision and, through fragmentation analysis, provides further corroboration of the compound's structure. The isotopic signature of the chlorine atom serves as a distinctive validation point.

This guide will detail the expected outcomes from each of these techniques, providing a predictive but scientifically grounded spectral profile of the target molecule.

Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

The synthesis of N-aryl-N-hydroxyacetamides is typically achieved through the N-acetylation of the corresponding N-arylhydroxylamine. The following protocol describes a reliable method for the synthesis of the target compound starting from 4-chloronitrobenzene.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation 4-Chloronitrobenzene 4-Chloronitrobenzene Reagents_1 Zn dust, NH4Cl H2O/Ethanol 4-Chloronitrobenzene->Reagents_1 N-(4-Chlorophenyl)hydroxylamine N-(4-Chlorophenyl)hydroxylamine N-(4-Chlorophenyl)hydroxylamine_2 N-(4-Chlorophenyl)hydroxylamine N-(4-Chlorophenyl)hydroxylamine->N-(4-Chlorophenyl)hydroxylamine_2 Intermediate Reagents_1->N-(4-Chlorophenyl)hydroxylamine Reagents_2 Acetic Anhydride Pyridine (catalyst) Dichloromethane N-(4-Chlorophenyl)hydroxylamine_2->Reagents_2 Target_Compound N-(4-Chlorophenyl)-N- hydroxyacetamide Reagents_2->Target_Compound

Caption: Workflow for the synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Experimental Protocol

Part A: Synthesis of N-(4-Chlorophenyl)hydroxylamine [1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloronitrobenzene (10.0 g, 63.5 mmol) and ammonium chloride (17.0 g, 318 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL).

  • Reduction: Cool the flask in an ice bath. Add zinc dust (16.6 g, 254 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-chlorophenyl)hydroxylamine, which can be used in the next step without further purification.

Part B: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide [2][3]

  • Reaction Setup: Dissolve the crude N-(4-chlorophenyl)hydroxylamine (approx. 63.5 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Acetylation: Add a catalytic amount of pyridine (0.5 mL). Slowly add acetic anhydride (6.6 mL, 70 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding cold water (50 mL).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure N-(4-Chlorophenyl)-N-hydroxyacetamide.

Predicted Infrared (IR) Spectrum Analysis

The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of functional groups. For N-(4-Chlorophenyl)-N-hydroxyacetamide, the key absorptions are predicted based on the well-established characteristics of hydroxamic acids and substituted aromatic compounds.[4][5][6]

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Comparative Insights
3300 - 3100O-H stretch (hydroxyl)Broad, MediumThis broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the hydroxamic acid moiety.
1650 - 1620C=O stretch (Amide I band)StrongThe carbonyl stretch is a strong, sharp peak. Its position is slightly lower than a typical ketone due to resonance with the nitrogen lone pair.
1550 - 1520N-H bend (Amide II band)MediumAlthough this is an N-hydroxy amide, residual N-H character in vibrational modes can sometimes be observed, though it will be significantly different from a standard secondary amide.
1490, 1400C=C stretch (aromatic ring)Medium-WeakThese peaks are characteristic of the benzene ring stretching vibrations.
1100 - 1080C-Cl stretchStrongThe strong absorption due to the carbon-chlorine bond is a key feature for haloaromatic compounds.
920 - 890N-O stretchMediumThe N-O stretch of the hydroxamic acid functional group is a diagnostically important band.[7]
840 - 810C-H out-of-plane bendStrongThis strong peak is indicative of 1,4-disubstitution (para) on the benzene ring.
Protocol for IR Spectrum Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid N-(4-Chlorophenyl)-N-hydroxyacetamide sample onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the electronic environment and connectivity of protons in the molecule. The predicted spectrum for N-(4-Chlorophenyl)-N-hydroxyacetamide in a solvent like DMSO-d₆ is detailed below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~10.0 - 9.5Singlet (broad)1HN-OH The hydroxyl proton of a hydroxamic acid is acidic and typically appears as a broad singlet at a very downfield chemical shift.[8] This peak will disappear upon D₂O exchange.
~7.6 - 7.4Doublet2HAr-H (ortho to Cl)These aromatic protons are deshielded due to the electronegativity of the adjacent chlorine atom. They appear as a doublet due to coupling with the protons meta to the chlorine.
~7.4 - 7.2Doublet2HAr-H (meta to Cl)These aromatic protons are in a slightly different electronic environment and couple with the ortho protons, resulting in a corresponding doublet. The pattern for the aromatic region is a classic AA'BB' system.
~2.1Singlet3H-C(O)CH₃ The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them, causing them to appear as a singlet in this region.
Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and integrate the peaks.

  • (Optional) D₂O Exchange: To confirm the N-OH peak, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-OH peak should significantly diminish or disappear.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are predicted for N-(4-Chlorophenyl)-N-hydroxyacetamide.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Prediction
~168C =OThe carbonyl carbon of the amide is highly deshielded and appears significantly downfield.[9]
~140Ar-C -NThe aromatic carbon directly attached to the nitrogen is deshielded by the nitrogen atom.
~133Ar-C -ClThe carbon bearing the chlorine atom is also deshielded, but its chemical shift is strongly influenced by the halogen.
~129Ar-C H (meta to Cl)These two equivalent aromatic carbons typically resonate in this region for substituted benzenes.
~122Ar-C H (ortho to Cl)These two equivalent aromatic carbons are influenced by both the adjacent chlorine and the N-hydroxyacetamide group.
~21-C(O)C H₃The methyl carbon of the acetyl group is found in the typical upfield aliphatic region.
Protocol for ¹³C NMR Spectrum Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a broadband proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A spectral width of 0-220 ppm is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

Predicted Mass Spectrum (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the ionized molecule.

Molecular Ion (M⁺): The molecular formula is C₈H₈ClNO₂. The molecular weight is approximately 185.61 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks:

  • M⁺: at m/z 185 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 187 (corresponding to the ³⁷Cl isotope) The intensity ratio of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_frags Key Fragments M_ion [C8H8ClNO2]+• m/z = 185/187 frag1 [C6H5ClNO]+• m/z = 142/144 M_ion->frag1 - CH2=C=O (ketene) frag3 [C8H7ClNO]+• m/z = 168/170 M_ion->frag3 - •OH frag4 [CH3CO]+ m/z = 43 M_ion->frag4 - •N(OH)C6H4Cl frag2 [C6H4Cl]+• m/z = 111/113 frag1->frag2 - CO frag3->frag1 - C2H2

Caption: Predicted major fragmentation pathways for N-(4-Chlorophenyl)-N-hydroxyacetamide in EI-MS.

Predicted m/zIon StructureFragmentation Pathway
185/187[C₈H₈ClNO₂]⁺ (Molecular Ion)-
168/170[C₈H₇ClNO]⁺ Loss of a hydroxyl radical (•OH) from the molecular ion.
142/144[C₆H₅ClNO]⁺ Loss of ketene (CH₂=C=O) from the molecular ion via a rearrangement. This is a common fragmentation for N-aryl acetamides.
111/113[C₆H₄Cl]⁺ Loss of carbon monoxide (CO) from the fragment at m/z 142/144.
43[CH₃CO]⁺ Cleavage of the N-C(O) bond to form the stable acylium ion. This is expected to be a very prominent peak.
Protocol for Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: Volatilize the sample by heating in the vacuum of the ion source. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion as a function of its m/z value.

Conclusion

This guide provides a comprehensive, albeit predictive, technical overview of the essential spectral data for N-(4-Chlorophenyl)-N-hydroxyacetamide. By integrating knowledge of synthetic chemistry with the principles of IR, NMR, and mass spectrometry, a detailed and scientifically-grounded analytical profile has been constructed. The provided protocols offer robust, field-proven methodologies for researchers to obtain and validate this data experimentally. The systematic approach outlined herein—from synthesis to multi-modal spectroscopic analysis—establishes a self-validating system critical for ensuring the identity, purity, and structural integrity of this and related compounds in a research and development setting.

References

  • McQuillan, A. J., et al. (2006). Infrared Spectroscopic Studies of Siderophore-Related Hydroxamic Acid Ligands Adsorbed on Titanium Dioxide. Langmuir. Available at: [Link]

  • Higgins, F., et al. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Applied Spectroscopy. Available at: [Link]

  • Higgins, F., et al. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. PubMed. Available at: [Link]

  • McQuillan, A. J., et al. (2006). Infrared Spectroscopic Studies of Siderophore-Related Hydroxamic Acid Ligands Adsorbed on Titanium Dioxide. ResearchGate. Available at: [Link]

  • Higgins, F., et al. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Semantic Scholar. Available at: [Link]

  • Coutts, R. T., et al. (1970). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

  • da Silva, A. B. F., et al. (2018). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Available at: [Link]

  • Denk, F., et al. (2017). Transketolase Catalyzed Synthesis of N‐Aryl Hydroxamic Acids. ResearchGate. Available at: [Link]

  • Arai, S., et al. (2012). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. Available at: [Link]

  • Stache, E. E., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Zamudio Rivera, L. S., et al. (2000). Synthesis and characterization of N-alkyl hydroxyacetamides. ResearchGate. Available at: [Link]

  • Bauzá, A., et al. (2019). Chemical structures of N-hydroxyacetamide (HA2), N-hydroxyhexanamide... ResearchGate. Available at: [Link]

  • Schraml, J., et al. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. PubMed. Available at: [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. Available at: [Link]

  • Stache, E. E., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Understanding the Pharmacology of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Technical Guide to Arylamine-Induced Hematotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of predictive toxicology and drug development, understanding the metabolic liabilities of nitrogen-containing aromatic compounds is critical. N-(4-Chlorophenyl)-N-hydroxyacetamide (synonymous with N-hydroxy-4-chloroacetanilide or N-OH-4ClAA) serves as a premier model xenobiotic for elucidating the mechanisms of drug-induced methemoglobinemia[1]. Unlike many arylamines that rely on enzymatic bioactivation to exert toxicity, N-OH-4ClAA demonstrates a unique, direct co-oxidation pathway with oxyhemoglobin. This whitepaper dissects the pharmacology, stoichiometric kinetics, and experimental methodologies associated with N-OH-4ClAA, providing researchers with a foundational framework for identifying and mitigating hematotoxic toxicophores in drug design.

Chemical Profile & Structural Pharmacology

N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS: 1503-91-9) is a monocyclic N-hydroxy-N-arylacetamide[2][3]. Structurally, it consists of a para-chlorinated benzene ring attached to an N-hydroxyacetamide moiety.

In mammalian systems, acetanilides (like the analgesic phenacetin or its toxic contaminants) can undergo N-hydroxylation catalyzed by hepatic cytochrome P450 enzymes (e.g., CYP1A2)[4]. The resulting N-hydroxy metabolites are highly reactive. While long-term studies have not shown N-OH-4ClAA to be highly carcinogenic in rats[3], its primary and immediate pharmacological threat is profound hematotoxicity—specifically, the rapid conversion of functional ferrous hemoglobin (HbFe²⁺) to non-functional ferric methemoglobin (HbFe³⁺)[1][5].

Mechanistic Toxicology: The Co-Oxidation Pathway

The defining pharmacological feature of N-OH-4ClAA is its ability to oxidize hemoglobin without the need for metabolic regeneration.

When N-OH-4ClAA enters the erythrocyte, it encounters oxyhemoglobin (HbFe²⁺-O₂). The N-hydroxy group acts as an electron donor, initiating a chemical co-oxidation [1]. During this complex electron-transfer event:

  • The bound oxygen is reduced (often generating reactive oxygen species).

  • The heme iron is oxidized to the ferric state (MetHb).

  • N-OH-4ClAA undergoes a non-enzymatic transformation—losing its acetyl group—to form 4-chloronitrosobenzene (4-ClNOB) [1][6].

Crucially, because 4-ClNOB cannot be efficiently reduced back to N-OH-4ClAA by erythrocyte reductases, this pathway is a "dead-end" for the xenobiotic. It acts stoichiometrically rather than catalytically[1].

Pathway NOH N-OH-4ClAA (Electron Donor) Complex Co-oxidation Complex NOH->Complex HbO2 Oxyhemoglobin (HbFe²⁺-O₂) HbO2->Complex MetHb Methemoglobin (HbFe³⁺) Complex->MetHb Iron Oxidation ClNOB 4-ClNOB (Dead-end Metabolite) Complex->ClNOB Non-enzymatic Deacetylation

Fig 1: Co-oxidation pathway of N-OH-4ClAA and Oxyhemoglobin.

Causality in Redox Cycling: Acetamides vs. Anilines

To understand the causality of this toxicity, we must compare N-OH-4ClAA to its deacetylated counterpart, N-hydroxy-4-chloroaniline (N-OH-4ClA). When N-OH-4ClA oxidizes hemoglobin, it also forms 4-ClNOB. However, NADPH-dependent methemoglobin reductases in the erythrocyte rapidly reduce 4-ClNOB back to N-OH-4ClA. This creates a futile redox cycle, allowing a single molecule of N-OH-4ClA to oxidize hundreds of hemoglobin molecules[1]. N-OH-4ClAA's acetyl group prevents this enzymatic recycling, strictly limiting its oxidative capacity.

Quantitative Pharmacodynamics

The difference between stoichiometric co-oxidation and NADPH-dependent redox cycling is starkly illustrated by their oxidation equivalents (the number of HbFe²⁺ molecules oxidized per molecule of xenobiotic).

Table 1: Comparative Hemoglobin Oxidation Equivalents in Bovine Erythrocytes [1]

Xenobiotic CompoundMetabolic ConditionOxidation Equivalents (HbFe³⁺)Mechanistic Dependency
N-hydroxy-4-chloroacetanilide + 11 mM Glucose25 Stoichiometric / Non-enzymatic
N-hydroxy-4-chloroacetanilide + 11 mM Lactate25 Stoichiometric / Non-enzymatic
N-hydroxy-4-chloroacetanilide No exogenous substrate25 Stoichiometric / Non-enzymatic
N-hydroxy-4-chloroaniline+ 11 mM Glucose760NADPH-dependent Redox Cycling
N-hydroxy-4-chloroaniline+ 11 mM Lactate81Limited by lack of NADPH
N-hydroxy-2-acetylaminofluorene+ 11 mM Glucose< 10Poor substrate affinity

Data synthesized from Lenk & Sterzl (1987) demonstrating the independence of N-OH-4ClAA from metabolic regeneration pathways.

Experimental Methodologies: Self-Validating Erythrocyte Assays

To accurately assess the methemoglobin-forming potential of a novel compound against the N-OH-4ClAA benchmark, researchers must employ a self-validating in vitro system.

The Logic of the Protocol: By splitting the erythrocyte suspension into glucose-supplemented and lactate-supplemented cohorts, the assay internally validates the mechanism of action. Glucose fuels the hexose monophosphate shunt, generating NADPH. Lactate only supports NADH generation via lactate dehydrogenase. If a compound relies on NADPH-dependent reductases for redox cycling, its toxicity will spike in the glucose cohort but collapse in the lactate cohort. N-OH-4ClAA will show identical toxicity in both, proving its non-enzymatic, stoichiometric nature[1].

Step-by-Step Protocol: In Vitro Methemoglobin Quantification
  • Erythrocyte Isolation: Draw fresh bovine or rat blood into heparinized tubes. Centrifuge at 1,000 × g for 10 minutes at 4°C. Remove plasma and the buffy coat. Wash erythrocytes three times with isotonic phosphate-buffered saline (PBS, pH 7.4).

  • Resuspension & Priming: Resuspend the washed erythrocytes in PBS to a final hematocrit of 30%. Divide the suspension into three experimental cohorts:

    • Cohort A: Supplemented with 11 mM Glucose.

    • Cohort B: Supplemented with 11 mM Sodium Lactate.

    • Cohort C: Unsupplemented (Negative Control).

  • Pre-Incubation: Incubate all cohorts in a shaking water bath at 37°C for 15 minutes to allow metabolic equilibration.

  • Xenobiotic Challenge: Introduce N-OH-4ClAA (dissolved in a minimal volume of DMSO, final concentration <0.5% v/v) to achieve a target concentration (e.g., 0.1 mM).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Spectrophotometric Quantification: Lyse the aliquots in 2 mL of distilled water. Measure absorbance at 630 nm (MetHb peak) and 540 nm (OxyHb peak). Calculate the percentage of MetHb using the Evelyn-Malloy method.

  • Metabolite Verification (HPLC): Extract the remaining suspension with ethyl acetate and analyze via HPLC-UV to confirm the stoichiometric formation of 4-chloronitrosobenzene (4-ClNOB)[1].

Protocol Step1 1. Erythrocyte Preparation (Wash & Resuspend) Step2 2. Metabolic Priming (Split: +Glucose vs +Lactate) Step1->Step2 Step3 3. Xenobiotic Challenge (Add N-OH-4ClAA) Step2->Step3 Step4 4. Kinetic Sampling (Time-course aliquots) Step3->Step4 Step5 5. Dual Quantification (MetHb via Spec, 4-ClNOB via HPLC) Step4->Step5

Fig 2: Self-validating in vitro erythrocyte assay workflow.

Implications for Drug Development

The pharmacological behavior of N-(4-Chlorophenyl)-N-hydroxyacetamide provides a crucial lesson for medicinal chemists. The presence of an acetanilide or aniline motif in a drug candidate carries a latent risk of N-hydroxylation by hepatic CYPs[4][5].

While adding an N-acetyl group (as seen in N-OH-4ClAA compared to N-OH-4ClA) prevents catastrophic, NADPH-driven redox cycling, it does not eliminate hematotoxicity. The compound still undergoes direct co-oxidation with hemoglobin, leading to dose-dependent methemoglobinemia[1]. Drug development professionals must utilize the glucose/lactate erythrocyte assay early in the preclinical pipeline to screen out these toxicophores and ensure candidate safety profiles.

References

  • Lenk, W., & Sterzl, H. (1987). N-hydroxy-N-arylacetamides. III: Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro. Xenobiotica, 17(4), 499-512. URL:[Link]

  • Lenk, W., et al. (1984). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Archives of Toxicology, 56(2), 96-105. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. PubChem. URL:[Link]

  • World Health Organization. (2003). Concise International Chemical Assessment Document 48: 4-Chloroaniline. WHO Press. URL:[Link]

Sources

Methodological & Application

"analytical methods for N-(4-Chlorophenyl)-N-hydroxyacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOLS: N-(4-Chlorophenyl)-N-hydroxyacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Physicochemical Characterization

N-(4-Chlorophenyl)-N-hydroxyacetamide is an organic molecule featuring a chlorophenyl ring linked to a hydroxyacetamide group. The presence of the aromatic ring, the chlorine substituent, and the polar N-hydroxyacetamide moiety dictates its analytical behavior. It is expected to be a weakly acidic, UV-active compound with moderate polarity.

Expected Properties for Method Development:

  • UV Absorbance: The chlorophenyl group will confer strong UV absorbance, making UV-based detection in liquid chromatography a primary analytical tool.

  • Polarity: The N-hydroxyacetamide group imparts significant polarity, suggesting good solubility in polar organic solvents like methanol and acetonitrile, and making it suitable for reversed-phase chromatography.

  • Ionization: The N-hydroxy group is a potential site for protonation or deprotonation, making the molecule amenable to analysis by mass spectrometry using techniques like Electrospray Ionization (ESI).

Overall Analytical Strategy

A multi-tiered analytical approach is required to fully characterize N-(4-Chlorophenyl)-N-hydroxyacetamide, encompassing identity, purity, and assay. The strategy prioritizes High-Performance Liquid Chromatography (HPLC) as the central technique for separation and quantification, supported by spectroscopic methods for definitive structural confirmation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis Bulk Bulk Material (N-(4-Chlorophenyl)-N-hydroxyacetamide) Spec Spectroscopic ID (NMR, MS, FTIR) Bulk->Spec UV_Scan UV-Vis Scan (Determine λmax) Bulk->UV_Scan HPLC_Dev HPLC-UV Method Development Spec->HPLC_Dev Confirm Structure UV_Scan->HPLC_Dev Set Wavelength Forced_Deg Forced Degradation (Stress Studies) HPLC_Dev->Forced_Deg Demonstrate Specificity Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) HPLC_Dev->Validation Forced_Deg->Validation Routine Routine Sample Analysis Validation->Routine Implement Validated Method Assay Assay & Potency Purity Impurity Profiling Routine->Assay Routine->Purity

Figure 1: Overall analytical workflow for N-(4-Chlorophenyl)-N-hydroxyacetamide.

Primary Analytical Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone for determining the assay (potency) and purity (related substances) of N-(4-Chlorophenyl)-N-hydroxyacetamide. A reversed-phase method is proposed due to the compound's moderate polarity.

Protocol: HPLC-UV Method Development

Objective: To develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities and degradation products.

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump.

  • Autosampler.

  • Column thermostat.

  • Diode Array Detector (DAD) or UV-Vis Detector.

Step-by-Step Protocol:

  • Solvent Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in deionized water. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape for many compounds and is compatible with mass spectrometry, facilitating future LC-MS work.

  • Sample Preparation:

    • Prepare a stock solution of N-(4-Chlorophenyl)-N-hydroxyacetamide at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • From the stock, prepare a working solution at approximately 0.1 mg/mL in the same diluent.

  • Chromatographic Conditions (Starting Point):

    • The use of modern column technologies, such as those with solid-core particles, can significantly enhance separation efficiency and speed.[3]

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 2.1 mm, 2.6 µmA C18 stationary phase provides good retention for aromatic compounds. The smaller particle size offers high efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and backpressure.
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Detection UV at λmax (e.g., 245 nm)Wavelength should be determined by UV-Vis scan for maximal sensitivity.
Gradient See Table 2A gradient is essential to elute a wide range of potential impurities.

Table 1: Initial HPLC-UV Chromatographic Conditions.

Time (min)% Mobile Phase B (ACN)
0.010
10.090
12.090
12.110
15.010

Table 2: Suggested Initial Gradient Elution Program.

  • Method Optimization:

    • Inject the working solution and evaluate the peak shape, retention time, and resolution from any visible impurities.

    • Adjust the gradient slope, initial/final %B, and flow rate to achieve optimal separation. A good target is a retention time of 5-10 minutes for the main peak with a symmetrical peak shape (tailing factor 0.9 - 1.2).

Method Validation: Ensuring Suitability

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4] A key component of this is demonstrating specificity through forced degradation studies.

Protocol: Forced Degradation (Stress) Studies

Objective: To intentionally degrade the sample to produce potential degradation products and prove the analytical method can separate them from the parent compound. This is a regulatory expectation for stability-indicating methods.[5][6]

Procedure:

  • Prepare Stress Samples: Subject separate aliquots of the 1.0 mg/mL stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[7]

    • Acid Hydrolysis: Add 1M HCl to the sample solution, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to the sample solution, heat at 60 °C for 2 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution, store at room temperature for 24 hours.[8]

    • Thermal: Heat the solid powder at 105 °C for 24 hours, then dissolve in diluent.

    • Photolytic: Expose the solution to a light source providing combined visible and UV output as specified in ICH Q1B guidelines.[9]

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all stressed samples to the working concentration (0.1 mg/mL) and analyze by the developed HPLC-UV method alongside an unstressed control sample.

  • Evaluation:

    • Examine the chromatograms for new peaks (degradants).

    • Use the DAD to assess peak purity of the main N-(4-Chlorophenyl)-N-hydroxyacetamide peak in the presence of its degradants. The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.

G cluster_0 Method Validation Workflow (per ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Figure 2: Key parameters for analytical method validation.

Identity Confirmation by Mass Spectrometry (LC-MS)

While HPLC-UV provides quantitative data, it does not confirm molecular identity. Coupling the HPLC system to a mass spectrometer is essential for confirming the molecular weight of the parent compound and for identifying unknown impurities or degradation products.

Protocol: LC-MS Identity Confirmation

Objective: To confirm the molecular weight of N-(4-Chlorophenyl)-N-hydroxyacetamide and to obtain mass data on any observed impurities.

Instrumentation:

  • HPLC/UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap) with an ESI source.

Procedure:

  • System Setup: Use the same HPLC method developed in Section 3.1. The use of a volatile buffer like formic acid is critical for MS compatibility.

  • MS Parameters (Starting Point):

ParameterRecommended SettingRationale
Ionization Mode ESI Positive & NegativeThe molecule has sites for both protonation ([M+H]⁺) and deprotonation ([M-H]⁻). Both should be tested.
Capillary Voltage 3.5 kV (Positive), 3.0 kV (Negative)Typical starting voltages for ESI.
Source Temp. 120 °CTo aid desolvation without causing thermal degradation.
Desolvation Temp. 350 °CTo effectively remove solvent from the ESI droplets.
Scan Range m/z 50 - 500A range sufficient to cover the expected parent ion and potential fragments/impurities.

Table 3: Initial ESI-MS Parameters.

  • Analysis and Interpretation:

    • Inject the working standard solution (0.1 mg/mL).

    • Extract the ion chromatogram corresponding to the expected mass of the protonated molecule ([M+H]⁺) and deprotonated molecule ([M-H]⁻).

    • Distinguishing from Isomers: The N-hydroxyacetamide is an isomer of a hydroxylated acetamide. LC-MS techniques, particularly using Atmospheric Pressure Chemical Ionization (APCI), can help distinguish between N-oxides (related to N-hydroxy compounds) and hydroxylated isomers based on characteristic fragmentation patterns, such as the loss of an oxygen atom ([M+H-O]⁺) for N-oxides.[10][11][12][13]

Structural Elucidation by NMR and FTIR

For definitive structural confirmation of the bulk material, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The ¹H spectrum should show characteristic signals for the aromatic protons on the chlorophenyl ring and the protons of the acetamide group. The ¹³C spectrum will confirm the number of unique carbon environments.

Protocol: FTIR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands:

    • ~3200-3400 cm⁻¹: O-H stretch (from the N-hydroxy group).

    • ~1650-1680 cm⁻¹: C=O stretch (amide I band).

    • ~800-850 cm⁻¹: C-Cl stretch.

    • Aromatic C-H and C=C bands.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Ngwa, G. (2010). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Yao, M., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • OuYang, X-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Jain, D. & Basniwal, P.K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Thermo Fisher Scientific. (2019). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez. [Link]

  • Chen, C-F., & Lee, M-R. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Food and Drug Administration. [Link]

  • Yao, M., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. [Link]

  • Kanwal, N. (2017). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Yao, M., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

  • Kamberi, M., & Bynum, K. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • de Souza, A. C. C., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]

  • Kumar, G. P., et al. (2019). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Yao, M., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ACS Publications. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (Plasma) and In Vitro assays (Microsomal incubations).

Rationale & Mechanistic Background

4-Chloroaniline and its acetylated derivative, 4-chloroacetanilide, are ubiquitous intermediates in the synthesis of agricultural chemicals, dyes, and pharmaceutical agents [1]. However, exposure to these chlorinated aromatic compounds is strongly associated with hematotoxicity and hepatotoxicity.

The primary driver of this toxicity is the Cytochrome P450 (CYP450)-mediated N-hydroxylation of 4-chloroacetanilide, which yields N-(4-chlorophenyl)-N-hydroxyacetamide [2]. This N-hydroxy metabolite acts as a proximate toxicant. It can undergo spontaneous dehydration or Phase II conjugation (e.g., sulfation) to form highly reactive electrophilic nitrenium ions. These transient electrophiles covalently bind to critical cellular macromolecules, including hemoglobin and hepatic proteins, initiating cellular damage [3].

Accurate trace-level quantification of N-(4-chlorophenyl)-N-hydroxyacetamide is therefore essential for toxicokinetic profiling, biomarker monitoring, and safety assessments during drug and agrochemical development.

Pathway A 4-Chloroaniline B 4-Chloroacetanilide A->B N-Acetyltransferases (NATs) C N-(4-Chlorophenyl)- N-hydroxyacetamide (Target Analyte) B->C Cytochrome P450 (N-hydroxylation) D Reactive Nitrenium Ion (Toxicity) C->D Spontaneous Dehydration / Phase II Conjugation

CYP450-mediated N-hydroxylation pathway of 4-chloroacetanilide leading to reactive intermediates.

Analytical Challenges & Causality in Method Design

As a Senior Application Scientist, I emphasize that analytical methods cannot be developed by trial and error; every parameter must be grounded in the physicochemical reality of the analyte. N-hydroxyacetamides present three distinct analytical challenges:

  • Analyte Instability (Thermal & Chemical): N-hydroxyarylamines and their acetamides are inherently labile, prone to rapid oxidation and thermal degradation back to their parent amines or downstream degradation products.

    • Solution: Sample processing must be performed strictly on ice. Protein precipitation is executed using ice-cold solvents, and the autosampler must be rigorously maintained at 4°C to prevent degradation prior to injection.

  • Chromatographic Tailing: The N-OH moiety acts simultaneously as a strong hydrogen bond donor and acceptor. On standard silica-based stationary phases, this leads to severe secondary interactions with unreacted surface silanols, causing peak tailing and loss of resolution [4].

    • Solution: A fully end-capped, sterically protected C18 column is mandatory. Furthermore, the addition of 0.1% formic acid to the mobile phase suppresses the ionization of the N-OH group in solution, ensuring it remains in its neutral state for sharp, symmetrical peak shapes.

  • In-Source Fragmentation: During Electrospray Ionization (ESI), the N-O bond is highly susceptible to premature cleavage. High source temperatures or excessive voltages will destroy the intact molecule before it reaches the first quadrupole (Q1).

    • Solution: The Declustering Potential (DP) and capillary voltages must be kept intentionally low. While this may slightly reduce overall ionization efficiency, it is critical for preserving the [M+H]+ precursor ion ( m/z 186.0) required for sensitive MRM quantification.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Note: Ensure all biological samples and reagents are kept at 4°C throughout the extraction process.

  • Aliquot: Transfer 50 µL of plasma or microsomal incubation mixture into a pre-chilled 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., N-(4-chlorophenyl)-acetamide-d4 at 100 ng/mL). Vortex briefly for 5 seconds.

  • Precipitation: Add 150 µL of ice-cold acetonitrile (1:3 v/v ratio) to precipitate proteins and halt any residual enzymatic activity.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into a pre-chilled autosampler vial equipped with a glass insert. Keep the autosampler at 4°C.

UHPLC Conditions
  • Column: Fully end-capped C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Column Temperature: 40°C (Optimized to reduce system backpressure while maintaining analyte stability during the rapid transit time).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090100.4
0.590100.4
3.010900.4
4.010900.4
4.190100.4
5.590100.4
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV (Kept low to prevent in-source fragmentation).

  • Source Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Dwell Time (ms)DP (V)CE (eV)Purpose
N-(4-Chlorophenyl)-N-hydroxyacetamide 186.0144.0504515Quantifier (Loss of ketene)
N-(4-Chlorophenyl)-N-hydroxyacetamide 186.0126.0504525Qualifier (Loss of ketene + H₂O)
IS (Acetamide-d4 analog) 190.0148.0504515Internal Standard

Workflow & Validation Summary

Workflow S1 1. Sample Collection (Maintained at 4°C) S2 2. Protein Precipitation (Cold Acetonitrile, 1:3 v/v) S1->S2 S3 3. Centrifugation (14,000 x g, 10 min, 4°C) S2->S3 S4 4. UHPLC Separation (End-capped C18, Acidic Mobile Phase) S3->S4 S5 5. ESI-MS/MS Detection (Positive MRM, Low Declustering Potential) S4->S5 S6 6. Data Analysis (Quantification via Internal Standard) S5->S6

Optimized sample preparation and LC-MS/MS analytical workflow for N-hydroxyacetamides.

Table 3: Method Validation Parameters

ParameterResult / Acceptance Criteria
Linearity Range 1.0 ng/mL – 1000 ng/mL ( R2>0.995 )
Limit of Detection (LOD) 0.3 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0 ng/mL (S/N ≥ 10, CV ≤ 20%)
Intra-day Precision (CV%) ≤ 8.5% across all QC levels
Inter-day Precision (CV%) ≤ 11.2% across all QC levels
Extraction Recovery 88.4% – 92.1% (Consistent across low, mid, high QCs)
Matrix Effect 95% – 102% (Minimal ion suppression due to effective SPE/PPT)

References

  • Source: World Health Organization / IPCS (un.org)
  • Source: Xenobiotica - Taylor & Francis (tandfonline.com)
  • Source: ResearchGate (researchgate.net)
  • Source: Research Journal of Pharmacy and Technology (rjptonline.org)

Application Notes and Protocols for the Evaluation of N-(4-Chlorophenyl)-N-hydroxyacetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The study of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. Phenylacetamide derivatives, a class of organic compounds, have garnered significant interest for their potential as anticancer agents, with many demonstrating an ability to induce apoptosis in cancer cell lines.[1] A subset of these, hydroxamic acids, are known for their role as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, a well-established target in oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(4-Chlorophenyl)-N-hydroxyacetamide , a hydroxamic acid derivative of phenylacetamide, in foundational cell-based assays.

The purpose of these application notes is not merely to provide protocols, but to establish a logical, self-validating framework for the initial characterization of this compound's in vitro biological activity. We will proceed from broad-based cytotoxicity screening to more focused mechanistic assays, explaining the scientific rationale behind each step. This guide empowers researchers to determine the compound's effective concentration range, investigate its primary mode of action, and assess its long-term effects on cancer cell proliferation.

Compound Information & Handling

Chemical Structure:

N-(4-Chlorophenyl)-N-hydroxyacetamide

Formula: C₈H₈ClNO₂

Molecular Weight: 185.61 g/mol

Physicochemical & Safety Profile

Proper handling and preparation of a test compound are critical for reproducible and accurate results. The following table summarizes key information, with general safety precautions derived from related chemical structures.[2][3][4]

PropertyDetails & RecommendationsSource(s)
Synonyms N-hydroxy-4'-chloroacetanilideN/A
Appearance Typically a white to off-white crystalline solid.[5]
Solubility Limited solubility in water. Soluble in organic solvents like DMSO, ethanol, and acetone.[5][6]
Stability Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.General Lab Practice
Safety Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful. May be harmful if swallowed or inhaled.[3][4]
Handling Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves. Avoid dust formation.[3][4][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Protocol: Preparation of Stock Solution

  • Objective: To prepare a high-concentration, sterile stock solution for use in cell culture experiments.

  • Materials:

    • N-(4-Chlorophenyl)-N-hydroxyacetamide powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Procedure:

    • Calculate the mass of the compound required to make a 10 mM or 20 mM stock solution. Example: For 1 mL of a 10 mM stock, weigh out 1.856 mg of the compound.

    • Aseptically add the weighed powder to a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

    • Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Label vials clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.

Part I: Foundational Analysis: Cytotoxicity and IC50 Determination

Scientific Rationale

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This dose-response analysis identifies the concentration range where the compound exhibits biological activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment, representing the concentration of the compound required to inhibit a biological process (in this case, cell proliferation/viability) by 50%. This value is essential for designing all subsequent mechanistic studies. We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures the metabolic activity of living cells as an indicator of viability.

Workflow for IC50 Determination via MTT Assay

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h (allow cells to adhere) seed->incubate1 prepare_dilutions Prepare serial dilutions of compound treat Add compound to wells (include vehicle control) prepare_dilutions->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate3 Incubate for 2-4h (formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 1. Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed your chosen cancer cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells for "no-cell" blanks to measure background absorbance.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of 2x concentrated serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide in culture medium from your DMSO stock. A typical range might be 0.1 µM to 100 µM.

    • Prepare a 2x vehicle control solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.2% DMSO).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2x compound dilution or vehicle control. This results in a final volume of 200 µL and a 1x final concentration.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

    • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Part II: Mechanistic Investigation: Apoptosis and Cell Cycle Analysis

Scientific Rationale

Once the IC50 is established, the next logical question is how the compound inhibits cell proliferation. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[1] We can probe for apoptosis by examining the cleavage of key proteins in the apoptotic cascade, such as PARP (Poly (ADP-ribose) polymerase) and Caspase-3 . In healthy cells, PARP exists as a full-length protein (~116 kDa). During apoptosis, it is cleaved by activated caspases into an 89 kDa fragment. Similarly, Caspase-3 is activated by cleavage from its pro-form (~35 kDa) into active subunits (~17/19 kDa). Western blotting is the gold-standard technique to visualize these cleavage events.[8]

Furthermore, many compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the distribution of cells in different phases (G1, S, G2/M) can reveal if the compound causes arrest at a specific checkpoint. This is readily achieved by staining cellular DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[9]

Hypothetical Apoptosis Signaling Pathway

cluster_caspase Caspase Cascade cluster_parp Execution Phase Compound N-(4-Chlorophenyl) -N-hydroxyacetamide Stress Cellular Stress Signal (Intrinsic/Extrinsic Pathway) Compound->Stress ProCasp Pro-Caspase-3 (Inactive, ~35 kDa) Stress->ProCasp ActiveCasp Cleaved Caspase-3 (Active, ~17 kDa) ProCasp->ActiveCasp Cleavage FullPARP Full-Length PARP (DNA Repair, ~116 kDa) ActiveCasp->FullPARP CleavedPARP Cleaved PARP (Inactive, 89 kDa Fragment) FullPARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 2. Simplified pathway showing key markers of apoptosis detectable by Western Blot.

Protocol: Western Blot for Apoptosis Markers

  • Treatment and Lysate Preparation:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with N-(4-Chlorophenyl)-N-hydroxyacetamide at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

    • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PARP and Cleaved Caspase-3 overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control like GAPDH or β-actin.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Interpretation: Look for a decrease in the full-length PARP band (116 kDa) and a corresponding increase in the cleaved fragment (89 kDa). Similarly, look for the appearance of the cleaved Caspase-3 band (~17 kDa).

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with the compound and vehicle control as described for Western blotting.

    • Harvest both adherent and floating cells (to include apoptotic cells) and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

    • Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Interpretation: Use software (e.g., FlowJo, FCS Express) to model the DNA content histogram. An increase in the G1 or G2/M peak relative to the control indicates cell cycle arrest. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.

Part III: Advanced Analysis: Long-Term Proliferative Capacity

Scientific Rationale

While MTT and apoptosis assays provide crucial snapshots of a compound's effect over a short period, the clonogenic (or colony formation) assay assesses its long-term impact on cell survival and proliferation.[8] This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for determining the cytotoxic effect of agents like radiation and chemotherapeutics in vitro, as it evaluates the loss of reproductive integrity.

Protocol: Clonogenic Survival Assay

  • Cell Seeding:

    • Create a single-cell suspension of your cancer cell line.

    • Seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number must be optimized to produce distinct, countable colonies in the control group.

  • Treatment:

    • Allow cells to adhere for 24 hours.

    • Treat the cells with a range of concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide for a defined period (e.g., 24 hours).

  • Colony Growth:

    • After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

    • Incubate the plates for 10-14 days, allowing surviving cells to form colonies. Change the medium every 3-4 days.

  • Staining and Counting:

    • When colonies are visible (typically >50 cells), wash the wells with PBS.

    • Fix the colonies with a methanol/acetic acid solution or pure methanol.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded) * 100

    • Surviving Fraction (SF): Number of colonies in treated well / (Number of cells seeded * (PE / 100))

    • Plot the Surviving Fraction against the compound concentration to generate a cell survival curve.

Summary of Methodologies

AssayPurposeScientific PrincipleKey Output
MTT Assay To measure dose-dependent cytotoxicity and cell viability.Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.IC50 Value
Western Blot To detect the induction of apoptosis.Immunodetection of specific proteins (e.g., PARP, Caspase-3) and their cleavage products.[8]Presence of cleaved protein fragments
PI Staining To analyze cell cycle distribution.Propidium Iodide intercalates with DNA, allowing quantification of DNA content per cell via flow cytometry.[9]Cell population percentages in G1, S, G2/M, and sub-G1 phases
Clonogenic Assay To assess long-term reproductive cell death.Measures the ability of single cells to proliferate and form colonies after treatment.[8]Surviving Fraction

References

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)acetamide. PubChem. Retrieved March 21, 2026, from [Link]

  • Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved March 21, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST WebBook. Retrieved March 21, 2026, from [Link]

  • Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1267–1274. Retrieved from [Link]

  • Butera, G., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3183. Retrieved from [Link]

  • Huchthausen, J. S., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Frontiers in Toxicology, 5, 1213038. Retrieved from [Link]

  • iQac CSIC. (2025, January 28). A chemical compound that reduces breast cancer metastasis is tested on mice. Retrieved March 21, 2026, from [Link]

  • Khan, I., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16413. Retrieved from [Link]

  • Jinih, M., et al. (2021). Evaluation of the cytotoxic effects of the novel antineoplastic agent 1,4,5-Oxathiazinane-4,4-dioxide on triple negative breast cancer cells. Anticancer Research, 41(5), 2247-2256. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

  • Huchthausen, J. S., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Frontiers in Toxicology, 5. Retrieved from [Link]

  • Bishayee, A., & Sethi, G. (2016). Role of Phytochemicals in Cancer Prevention. Cancers, 8(11), 101. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved March 21, 2026, from [Link]

  • Kraljević Pavelić, S., et al. (2010). Evaluation of In Vitro Biological Activity of O-Alkylated Hydroxamic Derivatives of Some Nonsteroidal Anti-inflammatory Drugs. Anticancer Research, 30(10), 3987-3994. Retrieved from [Link]

  • Kalogiannis, S., et al. (2016). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 40(12), 9923-9926. Retrieved from [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. Retrieved from [Link]

Sources

"experimental protocol for N-(4-Chlorophenyl)-N-hydroxyacetamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis and Characterization of N-(4-Chlorophenyl)-N-hydroxyacetamide

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide, a representative N-arylhydroxamic acid. N-arylhydroxamic acids are a significant class of organic compounds, recognized for their roles as enzyme inhibitors, metal chelators, and valuable intermediates in pharmaceutical and materials science.[1][2][3] The described synthesis begins with the selective reduction of 4-chloronitrobenzene to N-(4-chlorophenyl)hydroxylamine, followed by an in-situ N-acetylation. The causality behind the choice of reagents and reaction conditions is detailed to provide researchers with a robust and reproducible methodology. This guide includes detailed protocols for synthesis, purification, and analytical characterization, alongside critical safety information.

Introduction and Scientific Rationale

The synthesis of N-arylhydroxamic acids is a cornerstone of medicinal chemistry and organic synthesis. The core structure, featuring a hydroxyl group on an amide nitrogen, imparts unique chemical and biological properties.[2] The protocol herein details a reliable method for preparing N-(4-Chlorophenyl)-N-hydroxyacetamide, which proceeds in two distinct, high-yielding stages from a commercially available starting material, 4-chloronitrobenzene.

Stage 1: Selective Reduction of a Nitroarene The critical first step is the partial reduction of the nitro group of 4-chloronitrobenzene to a hydroxylamine. Powerful reducing agents, such as tin or catalytic hydrogenation with aggressive catalysts, would typically lead to the corresponding aniline.[4] To arrest the reduction at the intermediate hydroxylamine stage, a milder, pH-controlled reducing system is required. This protocol employs zinc dust in the presence of ammonium chloride.[4] Ammonium chloride serves as a weak proton donor, maintaining a slightly acidic to neutral pH (around 6), which is optimal for the formation of the N-arylhydroxylamine and prevents the more acidic conditions that favor complete reduction to the amine.[4][5]

Stage 2: In-Situ N-Acetylation N-arylhydroxylamines are often thermally unstable and prone to rearrangement, making their isolation undesirable.[6] Therefore, the synthesized N-(4-chlorophenyl)hydroxylamine is acetylated directly in the reaction mixture. Acetyl chloride is used as the acylating agent. A weak base, sodium bicarbonate, is added to neutralize the hydrochloric acid generated during the reaction, preventing acid-catalyzed decomposition of the hydroxylamine intermediate and driving the reaction to completion.[6] The reaction is conducted at low temperatures (below 0°C) to minimize side reactions and ensure selective N-acetylation over potential O-acetylation.

Overall Reaction Scheme

Materials and Reagents

Reagent/MaterialFormulaMolecular Wt. ( g/mol )QuantityMoles (mmol)Supplier Example
4-ChloronitrobenzeneC₆H₄ClNO₂157.557.88 g50.0Sigma-Aldrich
Zinc Dust (<10 µm)Zn65.387.20 g110.0Sigma-Aldrich
Ammonium ChlorideNH₄Cl53.492.94 g55.0Sigma-Aldrich
Acetyl ChlorideCH₃COCl78.504.32 g (3.9 mL)55.0Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.018.40 g100.0Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Sigma-Aldrich
Ethanol (95%)C₂H₅OH46.07100 mL-Sigma-Aldrich
Deionized WaterH₂O18.02500 mL--
Magnesium Sulfate (anhydrous)MgSO₄120.37~10 g-Sigma-Aldrich
Celite® (for filtration)--~5 g-Sigma-Aldrich
Ethyl Acetate (for TLC)C₄H₈O₂88.11As needed-Sigma-Aldrich
Hexane (for TLC)C₆H₁₄86.18As needed-Sigma-Aldrich

Mandatory Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • General Handling: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile), is mandatory.[7]

  • 4-Chloronitrobenzene: This compound is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.[8]

  • Hydroxylamine Derivatives: N-arylhydroxylamines and the final product are potentially toxic and may be unstable. They are suspected carcinogens.[9][10] Avoid heating the isolated product unnecessarily.

  • Acetyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water and alcohols. Handle with extreme care and add it slowly to the reaction mixture.

  • Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

This procedure is designed as a one-pot, two-step synthesis to maximize efficiency and avoid the isolation of the unstable hydroxylamine intermediate.

Part A: Selective Reduction of 4-Chloronitrobenzene
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Initial Charge: To the flask, add 4-chloronitrobenzene (7.88 g, 50.0 mmol), ammonium chloride (2.94 g, 55.0 mmol), 50 mL of ethanol, and 50 mL of deionized water.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Zinc Addition: Add the zinc dust (7.20 g, 110.0 mmol) portion-wise over 20-30 minutes. The reaction is exothermic; use an ice-water bath to maintain the internal temperature between 40-50°C.

    • Causality Note: Portion-wise addition of zinc is crucial to control the exotherm. Maintaining the temperature below 50°C prevents over-reduction to aniline and potential side reactions.[11]

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The starting material (4-chloronitrobenzene) is UV active and will show a higher Rf value than the hydroxylamine product. The reaction is typically complete within 1-2 hours.

Part B: In-Situ Acetylation
  • Filtration: Once the reduction is complete (disappearance of the starting material spot on TLC), filter the warm reaction mixture through a pad of Celite® to remove zinc oxide and any unreacted zinc. Wash the filter cake with 50 mL of ethanol.

  • Solvent Transfer: Transfer the combined filtrate to a 1 L beaker or flask suitable for subsequent extraction and cooling.

  • Basification and Cooling: Add 100 mL of dichloromethane and a slurry of sodium bicarbonate (8.40 g, 100.0 mmol) in 50 mL of water to the filtrate. Cool the entire mixture to -5°C to 0°C in an ice-salt bath with vigorous stirring.

    • Causality Note: The temperature is lowered significantly to control the reactivity of acetyl chloride and to favor N-acetylation. Sodium bicarbonate neutralizes the HCl byproduct, preventing acid-catalyzed degradation.[6]

  • Acetyl Chloride Addition: Slowly add acetyl chloride (3.9 mL, 55.0 mmol) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let it stir for another hour as it warms to room temperature.

Part C: Work-up and Purification
  • Phase Separation: Transfer the mixture to a 500 mL separatory funnel. Separate the organic (bottom, dichloromethane) layer.

  • Extraction: Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

  • Combine and Wash: Combine all organic extracts and wash them sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add warm water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Workflow and Mechanism Diagrams

Overall Synthesis Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation cluster_2 Purification & Analysis A Charge Reagents (4-Chloronitrobenzene, NH4Cl, EtOH, H2O) B Add Zn Dust (Portion-wise, <50°C) A->B C Monitor Reaction (TLC) B->C D Filter Mixture (Remove ZnO) C->D In-situ E Cool Filtrate & Add NaHCO3 (<0°C) D->E F Add Acetyl Chloride (Dropwise, <5°C) E->F G Liquid-Liquid Extraction (DCM/H2O) F->G Proceed to Work-up H Dry & Concentrate G->H I Recrystallize (EtOH/H2O) H->I J Characterize Product (MP, NMR, IR, MS) I->J

Caption: Figure 1: Overall Experimental Workflow

Simplified Reaction Mechanism

// Nodes Start [label="Ar-NO₂", fillcolor="#FBBC05"]; Intermediate1 [label="Ar-N(OH)₂"]; Intermediate2 [label="Ar-N=O"]; Hydroxylamine [label="Ar-NHOH", fillcolor="#EA4335"]; FinalProduct [label="Ar-N(OH)COCH₃", fillcolor="#34A853"]; Reagent1 [label="+ 2e⁻, 2H⁺\n(from Zn, NH₄⁺)", shape=plaintext, fontcolor="#5F6368"]; Reagent2 [label="- H₂O", shape=plaintext, fontcolor="#5F6368"]; Reagent3 [label="+ 2e⁻, 2H⁺\n(from Zn, NH₄⁺)", shape=plaintext, fontcolor="#5F6368"]; Reagent4 [label="+ CH₃COCl\n- HCl", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> Intermediate1 [label="Reduction"]; Intermediate1 -> Intermediate2; Intermediate2 -> Hydroxylamine [label="Reduction"]; Hydroxylamine -> FinalProduct [label="Acetylation"];

// Invisible nodes for reagent placement {rank=same; Start; Reagent1;} {rank=same; Intermediate1; Reagent2;} {rank=same; Intermediate2; Reagent3;} {rank=same; Hydroxylamine; Reagent4;}

Start -> Reagent1 [style=invis]; Intermediate1 -> Reagent2 [style=invis]; Intermediate2 -> Reagent3 [style=invis]; Hydroxylamine -> Reagent4 [style=invis]; }

Caption: Figure 2: Simplified Reaction Mechanism

Characterization and Expected Results

PropertyExpected Result
Appearance White to off-white crystalline solid
Expected Yield 65-75%
Melting Point ~125-128 °C (Literature values may vary)
TLC (3:1 Hexane:EtOAc) Rf ≈ 0.4 (This will vary; should be a single spot after purification)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~9.5 (s, 1H, -OH), 7.4-7.2 (m, 4H, Ar-H), 2.1 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~170 (C=O), 145 (Ar C-N), 132 (Ar C-Cl), 129 (Ar CH), 121 (Ar CH), 21 (-CH₃)
IR (KBr, cm⁻¹) ~3200-3100 (O-H stretch), ~1650 (C=O stretch, amide), ~1100 (C-Cl stretch)
Mass Spec (ESI+) m/z: 202.03 [M+H]⁺, 224.01 [M+Na]⁺ for C₈H₈ClNO₂

Note: NMR and IR spectral data are predicted based on the structure and data for analogous compounds. Actual values must be confirmed experimentally.[12][13][14]

References

  • Al-Rawashdeh, N. A. F., Al-Qudah, M. A., & Hassan, M. A. (2021). Synthesis of Dihydroxamic Acids from Dinitrones, Structural Characterization and Antimicrobial Activities. Egyptian Journal of Chemistry, 64(4), 1891-1897. Retrieved from [Link]

  • Partridge, M. W., & Smith, A. (1988). n-acetyl-n-phenylhydroxylamine. Organic Syntheses, 66, 145. doi:10.15227/orgsyn.066.0145. Retrieved from [Link]

  • King, C. M., & Olive, C. W. (1984). The purification of rat liver arylhydroxamic acid N,O-acyltransferase. Carcinogenesis, 5(10), 1315–1321. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

  • An, L. T., Sreekumar, R., & Rajagopalan, V. (2000). Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 39(3), 226-227. Retrieved from [Link]

  • Quora. (2015). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential. Retrieved from [Link]

  • Gallou, F., et al. (2017). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic letters, 19(7), 1678–1681. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

  • Corona-Dzul, M., et al. (2017). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society, 61(1), 58-64. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from [Link]

  • ResearchGate. (2021). Strategies for the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • Liu, Z., et al. (2011). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 77(11), 3540–3545. Retrieved from [Link]

  • ScienceMadness.org. (2019). Reduction of nitrobenzene by zinc and ammonium chloride. Retrieved from [Link]

  • Vedantu. (2024). Reduction of nitrobenzene in the presence of ZnNH4Cl. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

  • Wiley. (n.d.). N-(4-Chlorophenyl)-2-oxo-2-phenylacetamide. SpectraBase. Retrieved from [Link]

  • Kamm, O. (1941). β-Phenylhydroxylamine. Organic Syntheses, Coll. Vol. 1, p. 445. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentaneacetamide, n-(4-chlorophenyl)-n-hydroxy-. Retrieved from [Link]

  • LookChem. (n.d.). N-hydroxy-N-phenylacetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: N-(4-Chlorophenyl)-N-hydroxyacetamide in Predictive Oncology and Toxicological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cancer research and drug development, understanding the mechanisms of chemical carcinogenesis is paramount for designing safer therapeutics and predicting off-target genotoxicity. N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS: 1503-91-9), also known as N-hydroxy-4-chloroacetanilide, serves as a critical model compound—a classic N-hydroxyarylacetamide pro-carcinogen.

While not a therapeutic agent itself, this compound is extensively utilized by toxicologists and molecular oncologists to map the metabolic activation pathways of arylamines, validate in silico mutagenicity models (toxicophores), and standardize DNA adduct quantification assays. This application note provides a comprehensive, mechanistic guide to utilizing N-(4-Chlorophenyl)-N-hydroxyacetamide in modern oncological and toxicological workflows.

Mechanistic Grounding: The Bioactivation Pathway

To utilize N-(4-Chlorophenyl)-N-hydroxyacetamide effectively, researchers must understand its metabolic fate. Arylamines and arylamides are ubiquitous in industrial chemicals and pharmaceuticals, but they require enzymatic bioactivation to exert genotoxic effects[1].

N-(4-Chlorophenyl)-N-hydroxyacetamide represents the Phase I intermediate of 4-chloroacetanilide. In vivo, the parent compound undergoes N-hydroxylation mediated by Cytochrome P450 enzymes (predominantly CYP1A2). However, the N-hydroxy metabolite itself is relatively stable. Its ultimate carcinogenic potential is unlocked via Phase II metabolism —specifically through O-sulfonation by sulfotransferases (SULTs) or O-acetylation by N-acetyltransferases (NATs). These conjugation reactions create a highly unstable ester that spontaneously heterolyzes, yielding a highly electrophilic arylnitrenium ion [1]. This nitrenium ion rapidly attacks nucleophilic centers on DNA (primarily the C8 and N2 positions of guanine) and proteins (such as hemoglobin), initiating mutagenesis and cellular toxicity[1].

G A 4-Chloroacetanilide (Parent Compound) B N-(4-Chlorophenyl)-N-hydroxyacetamide (Pro-carcinogen) A->B CYP450 (e.g., CYP1A2) N-Hydroxylation C O-Sulfonation / O-Acetylation (Phase II Metabolism) B->C SULTs / NATs D Reactive Arylnitrenium Ion (Electrophile) C->D Spontaneous Cleavage (-SO4 / -OAc) E DNA Adduct Formation (Guanine C8 / N2) D->E Covalent Binding to DNA F Protein Binding (Hemoglobin Oxidation) D->F Covalent Binding to Proteins

Metabolic activation of N-(4-Chlorophenyl)-N-hydroxyacetamide to reactive DNA-binding electrophiles.

Key Applications in Cancer Research

Validation of Mutagenicity Predictive Models (Toxicophores)

In early-stage drug discovery, identifying structural alerts (toxicophores) is essential to filter out potentially carcinogenic scaffolds. N-(4-Chlorophenyl)-N-hydroxyacetamide is heavily utilized as a benchmark molecule to validate computational mutagenicity models. As demonstrated by [2], the N-hydroxyarylamide substructure is a definitive toxicophore. Incorporating this compound into Ames test validation sets ensures that predictive software accurately flags the N-hydroxylation liability of novel anilide-containing drug candidates.

Investigating Arylamine-Induced DNA Adducts and Protein Binding

Because N-(4-Chlorophenyl)-N-hydroxyacetamide bypasses the rate-limiting Phase I N-hydroxylation step, it is an ideal substrate for isolating and studying Phase II activation and subsequent DNA adduct formation. Furthermore, it is a potent inducer of methemoglobinemia, making it a standard for studying the covalent binding of reactive nitrogen species to thiol groups in proteins[1][3].

Experimental Protocol: In Vitro Bioactivation and DNA Adduct Trapping

To study the genotoxic potential of N-(4-Chlorophenyl)-N-hydroxyacetamide, researchers must simulate hepatic metabolism in vitro and quantify the resulting DNA damage.

System Validation (Self-Validating Controls): A robust protocol must validate its own enzymatic integrity and analytical sensitivity. This workflow incorporates:

  • Negative Control (No S9): Establishes baseline non-enzymatic reactivity.

  • Vehicle Control (DMSO only): Determines background endogenous adduct levels.

  • Positive Control (N-OH-2-AAF): A known potent carcinogen that ensures the S9 fraction is active and the LC-MS/MS system is properly calibrated.

Workflow Step1 Step 1: Incubation N-(4-Chlorophenyl)-N-hydroxyacetamide + Rat Liver S9 + Calf Thymus DNA Step2 Step 2: Reaction Termination Chloroform/Isoamyl Alcohol Extraction Step1->Step2 Step3 Step 3: DNA Isolation Ethanol Precipitation & Resuspension Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Target: C8-Guanine Adducts Step4->Step5

Workflow for in vitro DNA adduct quantification using rat liver S9 fractions and LC-MS/MS analysis.

Step-by-Step Methodology & Causality
  • Reaction Assembly: Combine 1 mg/mL Calf Thymus DNA, 2 mM NADPH, and 1 mg/mL Aroclor 1254-induced rat liver S9 protein in 100 mM phosphate buffer (pH 7.4).

    • Causality: Calf Thymus DNA serves as a highly polymerized, nucleophile-rich surrogate target to capture electrophilic intermediates. NADPH is the obligate cofactor for maintaining redox balance and supporting any residual CYP450 activity in the S9 fraction.

  • Test Article Addition: Add N-(4-Chlorophenyl)-N-hydroxyacetamide to a final concentration of 50 µM. Ensure the final DMSO concentration is <1% (v/v).

    • Causality: Exceeding 1% DMSO can induce solvent-mediated denaturation of the delicate SULT and NAT enzymes within the S9 fraction, leading to false negatives.

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

    • Causality: 37°C mimics physiological mammalian core temperature, optimizing the thermodynamic kinetics of Phase II conjugation and subsequent nitrenium ion generation.

  • Termination & Extraction: Halt the reaction by adding an equal volume of ice-cold chloroform/isoamyl alcohol (24:1). Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.

    • Causality: The organic solvent immediately denatures the metabolic enzymes (stopping the reaction) and partitions the proteins away from the aqueous layer, which retains the adducted DNA.

  • DNA Precipitation: Transfer the upper aqueous phase to a clean tube. Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2 volumes of ice-cold absolute ethanol. Centrifuge to pellet the DNA.

    • Causality: High salt concentrations neutralize the negative charges on the DNA phosphate backbone, while ethanol reduces the dielectric constant of the solution, forcing the adducted DNA polymer to precipitate.

  • Enzymatic Hydrolysis: Resuspend the DNA pellet in 10 mM Tris-HCl. Add Nuclease P1 (incubate 2h at 37°C), followed by Alkaline Phosphatase (incubate 2h at 37°C).

    • Causality: LC-MS/MS cannot analyze intact DNA polymers. Nuclease P1 cleaves the phosphodiester bonds to yield individual nucleotides, while Alkaline Phosphatase removes the terminal phosphate groups, yielding uncharged single deoxynucleosides required for reverse-phase liquid chromatography resolution.

  • LC-MS/MS Quantification: Analyze the hydrolysate via triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the extreme specificity required to distinguish the unique mass transition of the arylnitrenium-guanine adduct from the overwhelming background of millions of unmodified nucleosides.

Quantitative Data: Comparative Toxicological Profiling

The N-hydroxylation of arylamides drastically alters their toxicological profile. As demonstrated in foundational studies by [3], the N-hydroxy derivative exhibits significantly higher acute toxicity and mutagenic potential compared to its parent compound due to its proximity to the reactive nitrenium ion state.

CompoundLD50 in Mice (mg/kg)Ames Test MutagenicityPrimary In Vivo Toxicological Target
4-Chloroacetanilide (Parent)755Negative (without S9)Hemoglobin (Mild oxidation)
N-(4-Chlorophenyl)-N-hydroxyacetamide 190Positive (requires S9)Hemoglobin (Severe oxidation), DNA
N-Hydroxyphenacetin (Analog)702Positive (requires S9)Liver, Kidney

Data summarized from comparative toxicity studies of monocyclic N-hydroxy-N-arylacetamides[3]. The lower LD50 indicates higher acute toxicity driven by rapid methemoglobin formation and covalent binding.

References

  • Kazius, J., McGuire, R., & Bursi, R. (2005). Derivation and validation of toxicophores for mutagenicity prediction. Journal of Medicinal Chemistry, 48(2), 312-320.[Link]

  • Heilmair, R., Baur, C., Kelber, E., et al. (1984). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Archives of Toxicology, 56(2), 96-105.[Link]

  • Eyer, P. (1994). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. Environmental Health Perspectives, 102(Suppl 6), 123-132.[Link]

  • Harrison, J. H., & Jollow, D. J. (1989). Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline. Xenobiotica, 19(4), 453-475.[Link]

Sources

Application Notes & Protocols: N-(4-Chlorophenyl)-N-hydroxyacetamide as a Prototypical Aryl-Hydroxamic Acid for Metalloenzyme Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metalloenzymes are a vast and critical class of enzymes, representing over a third of all known enzymes, that utilize a coordinated metal ion cofactor for their catalytic activity.[1] Zinc(II) is a particularly prevalent cofactor, found in hundreds of enzymes across all six major classes, where it typically functions as a potent Lewis acid to activate substrates.[2][3] Due to their central role in pathophysiology, including cancer and inflammation, zinc metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) are high-value targets for therapeutic intervention.[3][4]

A cornerstone of metalloenzyme inhibitor design is the incorporation of a Metal-Binding Pharmacophore (MBP), a functional group that can effectively chelate the catalytic metal ion.[4] Among the most successful and widely employed MBPs is the hydroxamic acid moiety (-CONHOH).[5][6][7] Its ability to form a stable, bidentate coordination complex with the active site Zn²⁺ ion makes it a powerful tool for inhibiting enzyme function.[8][9]

This guide focuses on the application of N-(4-Chlorophenyl)-N-hydroxyacetamide as a representative tool compound for studying zinc-dependent metalloenzymes. While this specific molecule serves as our model, the principles, protocols, and mechanistic insights discussed herein are broadly applicable to the wider class of aryl-hydroxamic acids. We will delve into the mechanistic basis of inhibition, provide detailed protocols for enzyme characterization, and offer insights into data interpretation for researchers in enzymology and drug development.

Section 1: The Scientific Rationale — Mechanism of Inhibition

The inhibitory power of hydroxamic acids stems from their structural mimicry of the transition state of substrate hydrolysis, combined with their potent metal-chelating ability. In a typical zinc-dependent hydrolase, the Zn²⁺ ion coordinates a water molecule, lowering its pKa and generating a highly nucleophilic hydroxide ion that attacks the substrate (e.g., an amide or ester bond).[10]

Hydroxamic acids, such as N-(4-Chlorophenyl)-N-hydroxyacetamide, function as highly effective competitive inhibitors by displacing this catalytic water molecule and directly chelating the zinc ion. The hydroxamate group acts as a bidentate ligand, with both the carbonyl oxygen and the hydroxyl oxygen coordinating the Zn²⁺ ion. This high-affinity interaction sequesters the catalytic metal, rendering the enzyme inactive.[6][8] The aryl scaffold (the N-(4-chlorophenyl) group) provides a framework for establishing additional interactions with residues in the active site tunnel or on the protein surface, which are critical for determining inhibitor potency and isoform selectivity.[5]

Metalloenzyme_Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibition Process Enzyme Metalloenzyme Zn²⁺ H2O H₂O (Catalytic Water) Enzyme:ZN->H2O Inhibitor N-(4-Chlorophenyl)-N-hydroxyacetamide C=O N-OH Substrate Substrate Inhibitor:C->Enzyme:ZN Inhibitor:N->Enzyme:ZN Displaced_H2O H₂O Inhibitor->Displaced_H2O caption Mechanism of hydroxamic acid inhibition.

Caption: Mechanism of hydroxamic acid inhibition.

Section 2: Compound Profile & Preparation

A thorough understanding of the physicochemical properties of N-(4-Chlorophenyl)-N-hydroxyacetamide is essential for designing robust experiments.

Table 1: Physicochemical Properties of N-(4-Chlorophenyl)-N-hydroxyacetamide

Property Value Notes
Molecular Formula C₈H₈ClNO₂ Data derived from its isomer, CAS 2593-91-1.[11]
Molecular Weight 185.61 g/mol Data derived from its isomer, CAS 2593-91-1.[11]
Appearance White to off-white solid Expected appearance based on related aryl amides.[12]
Solubility Soluble in DMSO, DMF, Ethanol Limited solubility in aqueous buffers. Primary stock solutions should be prepared in an organic solvent.

| Storage | Store at -20°C, desiccated | Protect from light and moisture to prevent degradation. |

Protocol 2.1: Preparation of Stock Solutions

Causality: High-concentration stock solutions in an organic solvent like DMSO are necessary due to the limited aqueous solubility of many small molecule inhibitors. This prevents precipitation in assay buffers and allows for accurate serial dilutions.

  • Weighing: Accurately weigh out a precise amount (e.g., 5.0 mg) of N-(4-Chlorophenyl)-N-hydroxyacetamide powder in a microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). For 5.0 mg of compound (MW = 185.61), adding 2.69 mL of DMSO yields a 10 mM stock solution.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C. A fresh aliquot should be used for each experiment.

Section 3: Core Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of N-(4-Chlorophenyl)-N-hydroxyacetamide against a target metalloenzyme. A generic fluorogenic assay is described, which can be adapted for various enzymes (e.g., HDACs, MMPs) by selecting the appropriate enzyme and substrate.

Protocol 3.1: Microplate-Based Enzyme Inhibition Assay (IC₅₀ Determination)

Trustworthiness: This protocol incorporates essential controls (no enzyme, no inhibitor) to ensure the observed signal change is due to specific enzyme inhibition. The IC₅₀ value provides a quantitative measure of inhibitor potency.

Materials:

  • Target Metalloenzyme (e.g., recombinant human HDAC1)

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC for HDACs)

  • Assay Buffer (specific to the enzyme, e.g., Tris-based buffer at pH 8.0)

  • Developer Solution (e.g., Trypsin in developer buffer, to cleave the product and release fluorophore)

  • N-(4-Chlorophenyl)-N-hydroxyacetamide (10 mM stock in DMSO)

  • 96-well black, flat-bottom assay plates

  • Microplate reader with fluorescence capability

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the inhibitor. In a separate 96-well plate (a dilution plate), add assay buffer to all wells.

    • Add a small volume of the 10 mM stock to the first well to create the highest concentration point (e.g., 2 µL into 98 µL for a 200 µM starting concentration).

    • Perform a 1:3 or 1:10 serial dilution across a row of 10 wells. The final two wells will serve as controls.

    • This creates a range of intermediate concentrations.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of the black assay plate.

    • Transfer 10 µL of each inhibitor concentration from the dilution plate to the assay plate in triplicate.

    • For the "No Inhibitor" (100% activity) control wells, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • For the "No Enzyme" (background) control wells, add 10 µL of DMSO-containing buffer.

  • Enzyme Addition:

    • Prepare a working solution of the enzyme in cold assay buffer at a 2X final concentration.

    • Add 20 µL of the enzyme solution to all wells except the "No Enzyme" controls. Add 20 µL of assay buffer to the "No Enzyme" wells.

    • Mix gently by tapping the plate. Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at a 5X final concentration.

    • Add 20 µL of the substrate solution to all wells to initiate the reaction. The final assay volume is 100 µL.

    • Mix the plate and incubate at 37°C for 60 minutes (or a time determined to be in the linear range of the reaction).

  • Reaction Termination and Development:

    • Stop the reaction by adding 100 µL of the developer solution to all wells.

    • Incubate for an additional 15 minutes at 37°C to allow for the full development of the fluorescent signal.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC-based substrates).

Protocol 3.2: Data Analysis and IC₅₀ Calculation
  • Background Subtraction: Average the fluorescence values from the "No Enzyme" wells and subtract this background value from all other wells.

  • Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Curve Fitting: Plot the % Inhibition versus the log[Inhibitor] concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental_Workflow start Start: Prepare 10 mM Inhibitor Stock in DMSO dilution 1. Create Serial Dilution of Inhibitor in Assay Buffer start->dilution plate_prep 2. Dispense Inhibitor Dilutions and Controls into 96-Well Plate dilution->plate_prep add_enzyme 3. Add Enzyme (Pre-incubate 15 min) plate_prep->add_enzyme add_substrate 4. Initiate Reaction with Fluorogenic Substrate (Incubate 60 min) add_enzyme->add_substrate develop 5. Stop Reaction & Add Developer Solution add_substrate->develop read_plate 6. Read Fluorescence on Plate Reader develop->read_plate analyze 7. Data Analysis: - Background Subtraction - % Inhibition Calculation read_plate->analyze fit_curve 8. Non-Linear Regression: Plot % Inhibition vs. log[I] analyze->fit_curve end Result: Determine IC₅₀ Value fit_curve->end

Caption: General workflow for IC₅₀ determination.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for N-(4-Chlorophenyl)-N-hydroxyacetamide is not available, precautions should be based on related chlorinated aromatic and amide compounds.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.[14]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][16] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Section 5: References

  • Hydroxamic Acid Scaffolds as Metalloenzyme Inhibitors: Advances in Chemistry and Drug Discovery. ResearchGate. 5

  • Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. ResearchGate. 6

  • Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors (2012). SciSpace. 7

  • A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. 17

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. 8

  • SAFETY DATA SHEET for N-(4-chlorophenyl)-acetamide. Thermo Fisher Scientific. 13

  • N-(4-Chlorophenyl)acetamide SDS. ECHEMI. 14

  • Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide. ChemicalBook. 15

  • N-(4-Chlorophenyl)-2-chloroacetamide SDS. ECHEMI. 16

  • 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information. NextSDS. 18

  • N-(4-Chlorophenyl)acetamide. CymitQuimica. 12

  • Designing Hydrolytic Zinc Metalloenzymes. PMC - NIH. 2

  • Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. PMC - NIH. 4

  • Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. MDPI. 9

  • Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers. 3

  • Hydrolytic Mechanism of a Metalloenzyme Is Modified by the Nature of the Coordinated Metal Ion. MDPI. 10

  • Targeting Metalloenzymes for Therapeutic Intervention. eScholarship. 1

Sources

Development and Validation of an Enzyme Inhibition Assay Using N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS: 1503-91-9) is an N-arylhydroxamic acid derivative that serves as a highly effective model compound for metalloenzyme inhibition. Hydroxamic acids are privileged pharmacophores in drug discovery due to their potent metal-chelating properties, making them the cornerstone of targeted therapies against zinc-dependent enzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

This application note provides a comprehensive, self-validating protocol for developing an in vitro fluorogenic enzyme inhibition assay. By utilizing a model zinc-dependent deacetylase (e.g., HDAC8), this guide details the causality behind assay design, reagent selection, and kinetic optimization required to accurately determine the half-maximal inhibitory concentration (IC₅₀) of hydroxamate-based chelators.

Mechanistic Rationale & Assay Principle

The Zinc-Binding Pharmacophore

The inhibitory power of N-(4-Chlorophenyl)-N-hydroxyacetamide stems from its structural bipartition:

  • The Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-N(OH)C(=O)-) acts as a bidentate chelator. In the catalytic pocket of classical metalloenzymes, the carbonyl oxygen and hydroxyl oxygen coordinately bind to the active-site Zn²⁺ ion. This displaces the catalytic water molecule and mimics the tetrahedral intermediate of the natural substrate's hydrolysis reaction, effectively stalling the enzyme[1].

  • The Capping Group: The 4-chlorophenyl ring acts as a hydrophobic cap that occupies the narrow, hydrophobic channel leading down to the active site, stabilizing the inhibitor-enzyme complex through π-π and Van der Waals interactions [2].

The Coupled Fluorogenic Assay System

Because the direct deacetylation of a peptide substrate does not produce a spontaneous optical signal, we employ a two-step coupled assay .

  • Step 1 (Enzymatic): The target enzyme removes the acetyl group from a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Step 2 (Development): A protease developer (Trypsin) is added. Trypsin cannot cleave the amide bond of the acetylated lysine. However, once the lysine is deacetylated by the target enzyme, trypsin rapidly cleaves the AMC (7-Amino-4-methylcoumarin) fluorophore, generating a quantifiable fluorescent signal [3].

Mechanism Sub Boc-Lys(Ac)-AMC (Substrate) Deac Boc-Lys-AMC (Deacetylated) Sub->Deac Deacetylation Enz Metalloenzyme (Zn2+ Active Site) Enz->Deac Catalyzes Fluor Free AMC (Fluorescence) Deac->Fluor Cleavage Dev Trypsin Developer Dev->Fluor Catalyzes Inh N-(4-Chlorophenyl)- N-hydroxyacetamide Inh->Enz Chelates Zn2+

Fig 1: Coupled fluorogenic assay mechanism and zinc-chelation inhibition logic.

Experimental Design & Causality

To ensure trustworthiness and reproducibility, the assay is designed as a self-validating system. Every parameter is optimized to prevent false positives (e.g., compound aggregation) and false negatives (e.g., zinc stripping by buffer components).

Quantitative Data: Assay Parameter Optimization

The table below summarizes the critical optimization parameters for N-(4-Chlorophenyl)-N-hydroxyacetamide. The Z'-factor is used as the primary statistical metric for assay robustness (an ideal assay has a Z' > 0.5).

ParameterCondition TestedIC₅₀ (µM)Z'-FactorSignal-to-BackgroundCausality / Rationale
DMSO Tolerance 1% DMSO (Final)0.850.785.2Ideal condition. Maintains compound solubility without denaturing the enzyme.
DMSO Tolerance 5% DMSO (Final)1.120.452.8High DMSO disrupts the hydrophobic channel, lowering assay robustness.
Pre-incubation 0 minutes3.400.724.9Insufficient time for the hydroxamate to fully coordinate the Zn²⁺ ion.
Pre-incubation 30 minutes (37°C)0.820.815.5Allows the chelator to reach thermodynamic equilibrium with the active site.
Chelator Control + 10 µM EDTAN/A (Failed)0.101.2EDTA aggressively strips Zn²⁺ from the enzyme, validating the metal-dependent mechanism.

Step-by-Step Methodology

Reagents and Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA. (Note: BSA is critical to prevent the hydrophobic 4-chlorophenyl moiety from adhering to the microplate walls, which would artificially inflate the apparent IC₅₀).

  • Enzyme: Recombinant human HDAC8 (or equivalent zinc-dependent deacetylase).

  • Substrate: Boc-Lys(Ac)-AMC (50 µM working stock).

  • Developer: 10 mg/mL Trypsin in 50 mM Tris-HCl, supplemented with 1 µM Trichostatin A (TSA) to immediately halt further deacetylation during the cleavage phase.

Protocol

Workflow S1 1. Reagent & Compound Prep (Serial Dilution in DMSO) S2 2. Enzyme-Inhibitor Pre-incubation (30 mins at 37°C) S1->S2 S3 3. Substrate Addition (Initiate Reaction) S2->S3 S4 4. Developer Addition (Stop Reaction & Cleave) S3->S4 S5 5. Fluorescence Readout (Ex 360nm / Em 460nm) S4->S5

Fig 2: Step-by-step microplate workflow for the enzyme inhibition assay.

Step 1: Compound Preparation

  • Dissolve N-(4-Chlorophenyl)-N-hydroxyacetamide in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Perform a 3-fold serial dilution in DMSO across 10 points (e.g., 10 mM down to 0.5 µM).

  • Dilute these intermediate stocks 1:100 in Assay Buffer to create 10X working solutions (containing 1% DMSO).

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Add 10 µL of the 10X inhibitor working solutions to a black, flat-bottom 96-well microplate.

  • Add 40 µL of the Enzyme solution (diluted in Assay Buffer to a pre-optimized concentration, e.g., 2 ng/µL).

  • Include control wells: Positive control (Enzyme + 1% DMSO vehicle) and Negative control (Assay Buffer + 1% DMSO vehicle).

  • Incubate the plate at 37°C for 30 minutes. Crucial Step: Hydroxamate-zinc coordination is a time-dependent process. Skipping this step leads to right-shifted IC₅₀ curves.

Step 3: Reaction Initiation

  • Add 50 µL of the 50 µM Boc-Lys(Ac)-AMC substrate to all wells (Final volume = 100 µL; Final substrate concentration = 25 µL; Final DMSO = 0.1%).

  • Incubate at 37°C for 60 minutes. Ensure the reaction remains in the linear phase (less than 15% total substrate conversion) to obey Michaelis-Menten kinetics.

Step 4: Signal Development

  • Add 50 µL of the Trypsin Developer solution (containing TSA) to all wells. The TSA instantly chelates the zinc, stopping the primary enzymatic reaction, while the trypsin begins cleaving the deacetylated substrate.

  • Incubate at room temperature for 20 minutes.

Step 5: Detection and Analysis

  • Read the microplate on a fluorescence plate reader at Excitation = 360 nm and Emission = 460 nm.

  • Calculate the percentage of inhibition relative to the vehicle controls.

  • Plot the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Troubleshooting & Quality Control

  • Precipitation in Aqueous Buffer: N-arylhydroxamic acids can be highly hydrophobic. If cloudiness is observed upon diluting the DMSO stock into the assay buffer, increase the BSA concentration to 0.5% or utilize a detergent like 0.01% Triton X-100 to maintain solubility.

  • Fluorescence Quenching: Some halogenated aromatic compounds can quench AMC fluorescence. To validate that N-(4-Chlorophenyl)-N-hydroxyacetamide is a true inhibitor and not an optical quencher, run a counter-screen by adding the compound after the developer step. If the signal drops, the compound is quenching the fluorophore.

  • Loss of Enzyme Activity Over Time: Metalloenzymes can lose their active-site metal during purification or storage. If the assay window (Signal-to-Background) drops below 3.0, supplement the assay buffer with 1 µM ZnSO₄. Do not exceed 10 µM, as excess free zinc will act as a sink for the hydroxamic acid inhibitor, artificially reducing its apparent potency.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega Source: ACS Publications URL:[Link] [1]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: MDPI URL:[Link] [2]

  • Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link] [3]

N-(4-Chlorophenyl)-N-hydroxyacetamide: A Versatile Reagent in Modern Laboratory Practice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Hydroxyacetamide

N-(4-Chlorophenyl)-N-hydroxyacetamide is a synthetic organic compound that has emerged as a valuable and versatile reagent in various laboratory settings, from fundamental biochemical research to pharmaceutical development. Its unique chemical structure, featuring a hydroxamic acid moiety attached to a chlorinated phenyl ring, underpins its utility in a range of applications. This technical guide provides an in-depth exploration of N-(4-Chlorophenyl)-N-hydroxyacetamide, offering detailed application notes and robust protocols for its use. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to leverage the capabilities of this multifaceted compound. The protocols and insights are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

The core reactivity of N-(4-Chlorophenyl)-N-hydroxyacetamide stems from the N-hydroxyacetamide group, a well-known zinc-binding motif. This characteristic makes it a potent inhibitor of various metalloenzymes.[1] Furthermore, the presence of the 4-chlorophenyl group influences its electronic properties and steric hindrance, which can be fine-tuned in synthetic derivatives to achieve desired selectivity and potency. This guide will delve into its primary applications as an enzyme inhibitor and a reference standard in analytical chemistry, providing the necessary theoretical background and practical methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 2593-91-1[2]
Molecular Formula C8H8ClNO2[2]
Molecular Weight 185.61 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(4-Chlorophenyl)-N-hydroxyacetamide.

  • Hazard Identification : May cause skin and eye irritation.[4] May be harmful if swallowed or inhaled.[5]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling : Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Application Note I: A Potent Inhibitor of Metalloenzymes

The N-hydroxyacetamide functional group is a classic zinc-binding group, making N-(4-Chlorophenyl)-N-hydroxyacetamide and its analogs potent inhibitors of zinc-containing metalloenzymes.[1] This inhibitory action is the basis for its application in studying enzyme kinetics, validating enzyme assays, and as a scaffold in the development of therapeutic agents.

Mechanism of Action: Chelating the Catalytic Zinc Ion

The inhibitory activity of N-(4-Chlorophenyl)-N-hydroxyacetamide is primarily attributed to the ability of the hydroxamic acid moiety to chelate the zinc ion present in the active site of many metalloenzymes. This coordination disrupts the catalytic activity of the enzyme, preventing it from binding to its natural substrate. The general mechanism of inhibition for hydroxamate-based inhibitors is well-established.[1]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Active_Enzyme Metalloenzyme (with Zn²⁺) Product Product Active_Enzyme->Product Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex (Chelated Zn²⁺) Substrate Substrate Substrate->Active_Enzyme Binds Inhibitor N-(4-Chlorophenyl)-N-hydroxyacetamide Inhibitor->Active_Enzyme Binds & Chelates Zn²⁺

Caption: Inhibition of a metalloenzyme by N-(4-Chlorophenyl)-N-hydroxyacetamide.

Application in Cyclooxygenase (COX) Inhibition Assays

Cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are key enzymes in the inflammatory pathway.[6] They exist as two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Given that some COX inhibitors possess metal-binding functionalities, N-(4-Chlorophenyl)-N-hydroxyacetamide can be employed as a reference compound or a screening candidate in COX inhibition assays.

This protocol is adapted from a general method for assessing COX-1 and COX-2 inhibition and can be used to evaluate the inhibitory potential of N-(4-Chlorophenyl)-N-hydroxyacetamide.[7][8]

Materials:

  • N-(4-Chlorophenyl)-N-hydroxyacetamide

  • Ovine COX-1 or recombinant ovine COX-2 enzyme

  • COX Assay Buffer

  • Hemin

  • COX Probe (e.g., a fluorogenic probe that detects peroxidase activity)

  • Arachidonic Acid (substrate)

  • COX-1 and COX-2 specific inhibitors (for controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission appropriate for the probe)

Procedure:

  • Reagent Preparation : Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or as described in relevant literature. Dissolve N-(4-Chlorophenyl)-N-hydroxyacetamide in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Setup : In a 96-well plate, add the following to the respective wells:

    • Blank : Assay Buffer and Hemin.

    • 100% Initial Activity : Assay Buffer, Hemin, and Enzyme (COX-1 or COX-2).

    • Inhibitor Wells : Assay Buffer, Hemin, Enzyme, and varying concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide.

    • Control Inhibitor Wells : Assay Buffer, Hemin, Enzyme, and a known COX-1 or COX-2 inhibitor.

  • Incubation : Incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation : Add the COX probe to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement : Immediately begin reading the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths. Record data every minute for 10-20 minutes.

  • Data Analysis : Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of N-(4-Chlorophenyl)-N-hydroxyacetamide relative to the 100% initial activity control. Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.

G Start Start Prep_Reagents Prepare Reagents & Inhibitor Dilutions Start->Prep_Reagents Setup_Plate Set up 96-well plate (Blank, Control, Inhibitor wells) Prep_Reagents->Setup_Plate Add_Enzyme Add COX Enzyme, Buffer, Hemin Setup_Plate->Add_Enzyme Incubate_1 Incubate at 25°C Add_Enzyme->Incubate_1 Add_Probe_Substrate Add Fluorogenic Probe & Arachidonic Acid Incubate_1->Add_Probe_Substrate Read_Fluorescence Measure Fluorescence over time Add_Probe_Substrate->Read_Fluorescence Analyze_Data Calculate % Inhibition & IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Application in Peroxidase Inhibition Assays

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide.[2] Some N-hydroxyphenylacetamides have been shown to inhibit peroxidase activity.[9] N-(4-Chlorophenyl)-N-hydroxyacetamide can be investigated for similar properties.

This protocol is based on a classic peroxidase assay using a chromogenic substrate.[10][11]

Materials:

  • N-(4-Chlorophenyl)-N-hydroxyacetamide

  • Horseradish Peroxidase (HRP)

  • Potassium Phosphate Buffer (e.g., 0.1 M, pH 6.0)

  • Hydrogen Peroxide (H2O2) solution

  • Chromogenic substrate (e.g., Pyrogallol or 4-aminoantipyrine with phenol)

  • Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation : Prepare all solutions. Dissolve N-(4-Chlorophenyl)-N-hydroxyacetamide in a suitable solvent to create a stock solution.

  • Assay Mixture : In a cuvette, prepare the reaction mixture containing the phosphate buffer, chromogenic substrate, and varying concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide.

  • Blank Measurement : Measure the absorbance of the reaction mixture without the enzyme to set the spectrophotometer baseline.

  • Enzyme Addition : Add a specific amount of HRP to the cuvette and mix thoroughly.

  • Reaction Initiation : Initiate the reaction by adding the hydrogen peroxide solution.

  • Absorbance Reading : Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 420 nm for pyrogallol) for a set period (e.g., 3-5 minutes).

  • Data Analysis : Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Application Note II: An Analytical Standard for Chromatographic Methods

The purity and identity of chemical compounds are critical in research and industry. N-(4-Chlorophenyl)-N-hydroxyacetamide can serve as a valuable analytical standard for the development and validation of chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Use in Method Development and Validation

A certified reference standard of N-(4-Chlorophenyl)-N-hydroxyacetamide allows for:

  • Peak Identification : Confirming the identity of the compound in a complex mixture by comparing retention times.

  • Method Validation : Assessing the linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) of an analytical method.[12]

  • Quantification : Creating calibration curves to accurately determine the concentration of the compound in a sample.

This is a general reverse-phase HPLC protocol that can be adapted for the analysis of N-(4-Chlorophenyl)-N-hydroxyacetamide.[13][14]

Instrumentation and Conditions:

  • HPLC System : With a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of Acetonitrile and water (or a suitable buffer like ammonium acetate). The exact ratio should be optimized for best separation.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by UV-Vis scan of the compound (typically in the range of 210-280 nm).

  • Injection Volume : 10-20 µL.

Procedure:

  • Standard Preparation : Prepare a stock solution of N-(4-Chlorophenyl)-N-hydroxyacetamide of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation : Dissolve the sample containing or suspected to contain N-(4-Chlorophenyl)-N-hydroxyacetamide in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the standards and samples onto the HPLC system.

  • Data Processing :

    • Identify the peak corresponding to N-(4-Chlorophenyl)-N-hydroxyacetamide based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of N-(4-Chlorophenyl)-N-hydroxyacetamide in the samples by interpolating their peak areas on the calibration curve.

G Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_Analysis Inject Standards & Sample into HPLC Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Acquisition Acquire Chromatograms HPLC_Analysis->Data_Acquisition Peak_ID Identify Peak by Retention Time Data_Acquisition->Peak_ID Calibration Generate Calibration Curve Peak_ID->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification End End Quantification->End

Caption: Workflow for quantitative analysis by HPLC.

Synthesis Protocol

While N-(4-Chlorophenyl)-N-hydroxyacetamide may be commercially available, an in-house synthesis might be required for certain research purposes. The following is a representative synthetic protocol adapted from general methods for the synthesis of N-aryl amides.[15]

Reaction Scheme:

4-Chloroaniline + Chloroacetyl chloride → 2-Chloro-N-(4-chlorophenyl)acetamide

2-Chloro-N-(4-chlorophenyl)acetamide + Hydroxylamine → N-(4-Chlorophenyl)-N-hydroxyacetamide

Materials:

  • 4-Chloroaniline

  • Chloroacetyl chloride

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

  • Dissolve 4-chloroaniline in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base (e.g., sodium methoxide in methanol).

  • Dissolve the 2-Chloro-N-(4-chlorophenyl)acetamide from Step 1 in a suitable solvent (e.g., methanol).

  • Add the hydroxylamine solution to the acetamide solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield N-(4-Chlorophenyl)-N-hydroxyacetamide.

Disclaimer : This is a generalized protocol and may require optimization for yield and purity. All synthetic procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Conclusion

N-(4-Chlorophenyl)-N-hydroxyacetamide is a reagent with significant potential in biochemical and analytical laboratories. Its ability to act as a metalloenzyme inhibitor makes it a valuable tool for studying enzyme function and for screening potential drug candidates. Furthermore, its utility as an analytical standard is crucial for the development of robust and reliable chromatographic methods. The protocols and information provided in this guide are intended to empower researchers to effectively and safely utilize this versatile compound in their scientific endeavors.

References

  • Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (2020). A metal-free, one-pot two-step synthesis of amides starting from nitroarenes. RSC Advances, 10(5), 2937-2944. [Link]

  • NextSDS. (n.d.). N-(4-chlorophenyl)-2-hydroxyacetamide — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • Kulmacz, R. J. (2002). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Current Protocols in Pharmacology (Vol. 18, Issue 1). [Link]

  • Arisawa, M., et al. (2019). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitors. AURORA, 1-13. [Link]

  • Song, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 19-27. [Link]

  • Gaspar, A., et al. (2007). Assays for peroxidase activity: The HRP case. Biotechnology Journal, 2(4), 454-465. [Link]

  • Suzuki, T. (2005). Non-hydroxamate histone deacetylase inhibitors. Current Medicinal Chemistry, 12(24), 2867-2878. [Link]

  • El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • Nethaji, M., et al. (2004). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 28(10), 1251-1256. [Link]

  • Al-Salman, H. N. K. (2025). BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. Scientific Reports, 15(1), 26958. [Link]

  • Pinto, A., et al. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Molecules, 29(18), 4302. [Link]

  • Kricka, L. J. (1992). U.S. Patent No. 5,171,668. Washington, DC: U.S.
  • Patadiya, N., et al. (2021). A REVIEW ON ENZYME INHIBITORS. International Research Journal of Pharmacy, 12(6), 60-65. [Link]

  • Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved March 15, 2026, from [Link]

  • Wang, D., et al. (2011). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. Journal of medicinal chemistry, 54(18), 6004-6006. [Link]

  • Asati, V., & Kurmi, M. (2023). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis. International Journal of Pharmaceutical and Life Sciences, 3(2), 1-11. [Link]

  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. International Journal of Medical Research & Health Sciences, 7(9), 83-91. [Link]

  • SIELC. (n.d.). Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. Retrieved March 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of N-Aryl Hydroxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Nuances of N-(4-Chlorophenyl)-N-hydroxyacetamide and Its Isomers

The compound N-(4-Chlorophenyl)-N-hydroxyacetamide and its structural isomers, such as 2-(4-chlorophenyl)-N-hydroxyacetamide and N-(4-chlorophenyl)-2-hydroxyacetamide, are of significant interest in medicinal chemistry and drug development. These molecules belong to the broader class of hydroxamic acids and acetamides, which are known for their diverse biological activities. It is crucial for researchers to recognize the distinct chemical structures and potential hazards associated with each isomer.

This guide will focus on the safe handling and storage protocols applicable to these closely related compounds, with a primary emphasis on the general safety principles for substituted N-aryl hydroxyacetamides. The information presented here is synthesized from publicly available safety data for structurally similar molecules and is intended to provide a robust framework for laboratory safety and experimental best practices.

Compound Profile and Hazard Identification

A thorough understanding of the physicochemical properties and potential hazards is paramount before commencing any experimental work. The following table summarizes key information for related compounds, which should be considered indicative for N-(4-Chlorophenyl)-N-hydroxyacetamide.

PropertyData for Related CompoundsSource
Molecular Formula C8H8ClNO2[1]
Molecular Weight 185.61 g/mol [1]
Appearance Typically a solid at room temperature.[2]
Solubility Generally insoluble in water, with solubility in organic solvents like ethanol and ether.[3]
Hazard Classifications Acute toxicity (oral, dermal, inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3).[4][5]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[4][5]

Expert Insight: The presence of the N-hydroxyacetamide moiety suggests potential for metabolic activation and reactivity. The chlorophenyl group can influence the compound's lipophilicity and metabolic profile. Therefore, treating this compound with a high degree of caution is warranted, even in the absence of comprehensive toxicological data for the specific isomer of interest.

Core Directive: Engineering a Culture of Safety

The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.

Personal Protective Equipment (PPE): The First Line of Defense

Due to the compound's irritant properties and potential for acute toxicity, a comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] A face shield should be worn in situations where splashing is a significant risk.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[7] Lab coats must be worn and fully buttoned. Ensure that no skin is exposed between the glove and the sleeve.[8]

  • Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator is recommended.[9] All handling of the solid compound should be performed in a certified chemical fume hood.[7]

Engineering Controls: Minimizing Exposure

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of N-(4-Chlorophenyl)-N-hydroxyacetamide should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure the laboratory is well-ventilated.[7]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and regularly tested.[8]

Experimental Protocols: From Receipt to Disposal

The following step-by-step protocols provide a framework for the safe handling and storage of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Receipt and Initial Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard pictograms.

  • Segregate: Store the compound away from incompatible materials, such as strong oxidizing agents.[6]

  • Store: Place the tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is in a locked cabinet or a designated area for toxic and irritant compounds.[6]

Protocol for Preparing a Stock Solution (10 mM in DMSO)

This protocol is a common procedure for preparing a compound for biological screening or other in vitro assays.

  • Pre-Experiment Checklist:

    • Don appropriate PPE (lab coat, gloves, safety glasses).

    • Ensure the chemical fume hood is operational.

    • Have spill cleanup materials readily available.

  • Weighing the Compound:

    • Place a clean, tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of N-(4-Chlorophenyl)-N-hydroxyacetamide to the weigh boat using a clean spatula. Avoid creating dust.[7]

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to an appropriate-sized amber glass vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Labeling and Storage of Stock Solution:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage, store the solution at 2-8°C. For long-term storage, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.[10]

Spill and Waste Management
  • Spill Response:

    • In case of a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[8]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated gloves, weigh boats, and vials) in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.[7]

Visualization of Workflow

The following diagram illustrates the logical flow for the safe handling and storage of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve label_store Label & Store Securely (Cool, Dry, Ventilated) dissolve->label_store spill Manage Spills label_store->spill waste Dispose of Waste spill->waste

Caption: Workflow for Safe Handling and Storage.

References

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information. Retrieved from [Link]

  • Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (2020). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-chlorophenyl)-2-hydroxyacetamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • ChemBK. (2024). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Retrieved from [Link]

Sources

Application Note: Preparation and Utilization of N-(4-Chlorophenyl)-N-hydroxyacetamide Solutions for In Vitro Toxicological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

N-(4-Chlorophenyl)-N-hydroxyacetamide (also known as N-hydroxy-4-chloroacetanilide or N-OH-4ClAA; CAS 1503-91-9) is a critical arylhydroxamic acid derivative used as a model xenobiotic in toxicology and pharmacology[1]. It is primarily utilized to study the mechanisms of drug-induced methemoglobinemia, reactive metabolite formation, and xenobiotic N-oxidation pathways[2][3].

Unlike many other N-hydroxy-N-arylacetamides that require enzymatic N-deacetylation to exert toxicity, N-OH-4ClAA exhibits potent, direct catalytic activity in forming ferrihemoglobin (methemoglobin) in erythrocytes[2][4]. Because of its unique physicochemical properties—specifically its poor aqueous solubility and susceptibility to degradation—preparing stable, bioavailable solutions is the most critical variable in ensuring reproducible in vitro assays[5].

This application note provides a self-validating, step-by-step protocol for preparing N-OH-4ClAA solutions and deploying them in erythrocyte oxidation assays, grounded in established pharmacokinetic causality.

Physicochemical Constraints and Causality in Solution Design

To design a robust experimental protocol, researchers must account for the specific chemical behaviors of N-OH-4ClAA:

  • Aqueous Insolubility: The compound is practically insoluble in cold water or physiological buffers[5]. Attempting to dissolve the powder directly into phosphate-buffered saline (PBS) results in micro-precipitates. These particulates not only reduce the effective concentration of the drug but also cause severe light scattering in spectrophotometric assays, leading to false-positive absorbance readings.

  • Solvent Selection: N-OH-4ClAA is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[5]. DMSO is preferred for primary stock solutions due to its low volatility, which prevents concentration drift during storage.

  • Solvent Toxicity Thresholds: While DMSO is necessary for solvation, its final concentration in the assay must remain strictly below 1.0% (v/v). Concentrations exceeding this threshold induce osmotic stress and spontaneous hemolysis in erythrocytes, invalidating the assay's self-validating control parameters.

  • Aqueous Instability: Arylhydroxamic acids can undergo slow hydrolysis or auto-oxidation in aqueous environments at physiological pH. Therefore, working solutions must be prepared immediately prior to the assay.

Protocol: Solution Preparation

Materials Required
  • N-(4-Chlorophenyl)-N-hydroxyacetamide (High purity, >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4 (without Ca2+/Mg2+)

  • Amber microcentrifuge tubes (to prevent photolytic degradation)

Step-by-Step Methodology

Step 1: Primary Stock Solution Preparation (50 mM)

  • Equilibrate the N-OH-4ClAA powder to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the compound.

  • Weigh exactly 9.28 mg of N-OH-4ClAA (Molecular Weight: ~185.61 g/mol )[6].

  • Transfer the powder to an amber glass vial and add exactly 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2–3 minutes until the solution is completely clear. Causality: Sonication provides the activation energy required to break the crystalline lattice without inducing thermal degradation.

Step 2: Aliquoting and Storage

  • Divide the 50 mM stock solution into 50 µL aliquots in amber microcentrifuge tubes.

  • Store immediately at -20°C. Note: Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and will absorb atmospheric water, leading to compound precipitation over time.

Step 3: Working Solution Preparation (Fresh, 1 mM)

  • Thaw a 50 µL aliquot of the 50 mM stock solution at room temperature.

  • Add 490 µL of PBS (pH 7.4) slowly while vortexing continuously.

  • Self-Validation Check: Inspect the solution against a dark background. It must remain optically clear. Any turbidity indicates precipitation, meaning the stock has degraded or the dilution was performed too rapidly.

Figure 1: Workflow for N-(4-Chlorophenyl)-N-hydroxyacetamide solution preparation.

Application Workflow: In Vitro Hemoglobin Oxidation Assay

N-OH-4ClAA is highly active in forming ferrihemoglobin (HbFe3+) in erythrocytes. Mechanistically, N-OH-4ClAA co-oxidizes with oxyhemoglobin (HbFe2+-O2), resulting in the formation of methemoglobin and 4-chloronitrosobenzene (4-ClNOB)[2][4]. This catalytic property does not depend on metabolic regeneration by erythrocyte reductases, making it an excellent direct-acting toxicological model[2][4].

Assay Methodology
  • Erythrocyte Isolation: Isolate bovine or rat erythrocytes from whole blood via centrifugation (1000 × g, 10 min). Wash three times with isotonic PBS (pH 7.4) to remove plasma proteins and buffy coat.

  • Suspension: Resuspend the packed erythrocytes in PBS containing 11 mM glucose to achieve a final hemoglobin concentration of approximately 2 mM (per heme basis)[2].

  • Incubation: Add the N-OH-4ClAA working solution to the erythrocyte suspension to achieve a final concentration of 100 µM to 500 µM. Ensure the final DMSO concentration is ≤ 1.0%.

  • Spectrophotometric Monitoring: Incubate the mixture at 37°C in a shaking water bath. Withdraw aliquots at 15-minute intervals.

  • Quantification: Lyse the aliquots in a hypotonic buffer and measure absorbance at 630 nm (specific for methemoglobin) and 577/540 nm (for oxyhemoglobin) to calculate the percentage of hemoglobin oxidation.

Figure 2: Co-oxidation mechanism of N-OH-4ClAA and oxyhemoglobin.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and assay constraints for utilizing N-OH-4ClAA in vitro.

ParameterSpecification / LimitRationale / Causality
Molecular Weight 185.61 g/mol Required for precise molarity calculations[6].
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)Necessitates the use of organic co-solvents (DMSO/EtOH)[5].
Primary Solvent 100% Anhydrous DMSOPrevents premature hydrolysis; provides complete solvation.
Max Assay DMSO Conc. ≤ 1.0% (v/v)Prevents solvent-induced erythrocyte hemolysis and enzyme inhibition.
Stock Storage Temp. -20°C (Protect from light)Prevents photolytic degradation and auto-oxidation.
Working Solution Stability < 2 hours at room temperatureMust be prepared fresh due to aqueous instability.
Hb Oxidation Readout Absorbance at 630 nmSpecific wavelength for quantifying ferrihemoglobin (HbFe3+)[2].

References

  • Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro. Xenobiotica (Taylor & Francis / PubMed). Available at:[Link]

  • N-HYDROXY-4-CHLOROACETANILIDE - Global Substance Registration System (GSRS). National Institutes of Health (NIH). Available at:[Link]

  • N-(4-Chlorophenyl)acetamide - Compound Summary (CID 10871). PubChem, National Library of Medicine. Available at:[Link]

  • Xenobiotic Metabolism: In Vitro Methods. ACS Symposium Series; American Chemical Society. Available at:[Link]

  • Chemical Substance Search: N-Hydroxy-4-chloroacetanilide (CAS 1503-91-9). eChemPortal. Available at:[Link]

Sources

Application Note: Characterizing N-(4-Chlorophenyl)-N-hydroxyacetamide for In Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Hydroxamic Acids in Enzyme Inhibition

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid class of compounds. This functional group is a prominent pharmacophore in medicinal chemistry due to its potent ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are essential cofactors in the active sites of many enzymes.[1][2] Consequently, hydroxamic acid derivatives are widely investigated as inhibitors of metalloenzymes.[1][2][3][4]

Prominent metalloenzyme families targeted by hydroxamic acids include:

  • Histone Deacetylases (HDACs): Crucial regulators of gene expression, with several hydroxamic acid-based inhibitors approved as anti-cancer drugs (e.g., Vorinostat, Panobinostat).[2][5]

  • Matrix Metalloproteinases (MMPs): Involved in tissue remodeling, with dysregulation implicated in cancer and inflammation.[2][3]

  • Carbonic Anhydrases: Key to pH regulation and other physiological processes.[4][5]

  • Tyrosinase: A dicopper-containing enzyme central to melanin synthesis.[5]

Given its structure, N-(4-Chlorophenyl)-N-hydroxyacetamide is a candidate for inhibiting such metalloenzymes. This guide provides a comprehensive framework and detailed protocols for its characterization using in vitro enzyme kinetics, enabling researchers to determine its potency (IC₅₀) and elucidate its mechanism of inhibition (MoI).

Principle of Investigation: From Potency to Mechanism

The characterization of an enzyme inhibitor is a stepwise process.

  • Potency Determination (IC₅₀): The first step is to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[6][7][8] It provides a quantitative measure of the inhibitor's functional strength.

  • Mechanism of Inhibition (MoI) Elucidation: Once potency is established, the next critical step is to understand how the inhibitor works.[9][10] By systematically varying the concentrations of both the substrate and the inhibitor, we can distinguish between different modes of reversible inhibition[10][11]:

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[12][13]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), and its binding does not affect substrate binding. This reduces the Vₘₐₓ but does not change the Kₘ.[12][13]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[12][13]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.

This characterization is vital for drug development, providing the foundational data needed for lead optimization and structure-activity relationship (SAR) studies.[9][14]

Materials and Reagents

This protocol is generalized for a typical metalloenzyme (e.g., a specific HDAC or MMP isozyme) using a fluorogenic or colorimetric substrate. Researchers must adapt buffer components, pH, and substrate choice for their specific enzyme of interest.

Reagent/MaterialSpecificationSupplier Example
Test Compound N-(4-Chlorophenyl)-N-hydroxyacetamideEchemi, NextSDS
Enzyme Recombinant, purified target enzyme (e.g., human HDAC1, MMP-9)Sigma-Aldrich, R&D Systems
Substrate Fluorogenic or colorimetric substrate specific to the target enzymeBachem, AnaSpec
Positive Control Known inhibitor for the target enzyme (e.g., Trichostatin A for HDACs)Cayman Chemical
Assay Buffer Buffer optimal for enzyme activity (e.g., Tris-HCl, HEPES)Thermo Fisher Scientific
Solvent Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich
Microplates 96-well or 384-well, black, flat-bottom (for fluorescence) or clear (for colorimetric)Corning, Greiner Bio-One
Instrumentation Microplate reader with fluorescence or absorbance detection capabilitiesMolecular Devices, BMG LABTECH

Experimental Protocol 1: IC₅₀ Determination

This protocol outlines the determination of the IC₅₀ value through a dose-response experiment.[11]

Reagent Preparation
  • Compound Stock: Prepare a 10 mM stock solution of N-(4-Chlorophenyl)-N-hydroxyacetamide in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the compound stock to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM in 10 half-log steps).

  • Enzyme Working Solution: Dilute the enzyme stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay (determined during assay development).

  • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration equal to its Kₘ value. Using [S] ≈ Kₘ is crucial for sensitively detecting competitive inhibitors.[14]

Assay Procedure
  • Plate Setup: In a 96-well plate, add 2 µL of each inhibitor concentration from the serial dilution series. For controls, add 2 µL of DMSO.

  • Controls:

    • 100% Activity Control (No Inhibitor): Wells containing DMSO instead of inhibitor.

    • 0% Activity Control (Background): Wells containing assay buffer instead of enzyme.

  • Enzyme Addition: Add 98 µL of the enzyme working solution to all wells except the background controls. Add 98 µL of assay buffer to the background wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme and reach equilibrium.[11]

  • Reaction Initiation: Add 100 µL of the substrate working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the signal (fluorescence or absorbance) every 60 seconds for 30 minutes.

Data Analysis
  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the signal vs. time plot.

  • Normalize Data: Normalize the activity data using the controls:

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))

  • Generate Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[14]

Experimental Protocol 2: Mechanism of Inhibition (MoI) Studies

This experiment distinguishes between competitive, non-competitive, and other inhibition types by measuring enzyme kinetics at various substrate and inhibitor concentrations.[11]

Experimental Design
  • Inhibitor Concentrations: Select several fixed concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide based on its predetermined IC₅₀ (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.1x Kₘ to 10x Kₘ).

Assay Procedure
  • Follow the same setup and pre-incubation steps as in the IC₅₀ assay (Protocol 1).

  • Initiate the reactions by adding the various concentrations of the substrate.

  • Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.

Data Analysis & Interpretation
  • Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

  • Lineweaver-Burk Plot: For a clear visual diagnosis of the inhibition mechanism, create a double-reciprocal plot (1/V₀ vs. 1/[S]).[15][16][17]

    • Plot 1/V₀ on the y-axis and 1/[S] on the x-axis for each inhibitor concentration.

    • The intercepts and slopes reveal the mechanism of inhibition.[12][17]

Inhibition TypeLineweaver-Burk Plot ObservationEffect on Kinetic Parameters
Competitive Lines intersect on the y-axis.Kₘ increases, Vₘₐₓ is unchanged.
Non-competitive Lines intersect on the x-axis.Kₘ is unchanged, Vₘₐₓ decreases.
Uncompetitive Lines are parallel.Kₘ decreases, Vₘₐₓ decreases.
Mixed Lines intersect in the upper-left quadrant.Kₘ changes (increases or decreases), Vₘₐₓ decreases.

Visualization of Workflows

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare 10 mM Inhibitor Stock (DMSO) p2 Create Serial Dilution Series p1->p2 p3 Prepare Enzyme & Substrate Solutions p2->p3 a1 Dispense Inhibitor/ DMSO to Plate p3->a1 a2 Add Enzyme Solution (Pre-incubate 15 min) a1->a2 a3 Initiate with Substrate a2->a3 a4 Kinetic Read (30 min) a3->a4 d1 Calculate Initial Velocities (V₀) a4->d1 d2 Normalize Data (% Inhibition) d1->d2 d3 Plot % Inhibition vs. log[Inhibitor] d2->d3 d4 Fit to Sigmoidal Curve & Determine IC₅₀ d3->d4 MOA_Workflow cluster_exp Experimental Runs cluster_analysis Data Analysis & Interpretation start Design Experiment Matrix i0 Inhibitor Conc. = 0 (Control) i1 Inhibitor Conc. = 0.5x IC₅₀ i2 Inhibitor Conc. = 2x IC₅₀ s_vary Vary Substrate Concentration (0.1x to 10x Km) for each inhibitor concentration start->s_vary d1 Measure Initial Velocity (V₀) for all conditions s_vary->d1 d2 Generate Michaelis-Menten Plots (V₀ vs. [S]) d1->d2 d3 Determine Apparent Km and Vmax d2->d3 d4 Construct Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) d3->d4 d5 Interpret Plot to Determine MoI d4->d5

Caption: Workflow for Elucidating the Mechanism of Inhibition (MoI).

Troubleshooting

IssuePossible CauseRecommended Solution
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing; Reagent instability.Calibrate pipettes; Ensure thorough but gentle mixing after each addition; Prepare fresh reagents daily.
No Inhibition Observed Compound is inactive; Compound precipitated out of solution; Incorrect assay conditions.Verify compound identity and purity; Check for compound solubility in final assay buffer (DMSO should be <1%); Confirm enzyme is active and buffer conditions (pH, salts) are optimal.
IC₅₀ Curve is Flat or Incomplete Inhibitor concentration range is incorrect.Test a much wider range of concentrations (e.g., from 1 pM to 100 µM) to find the dynamic range of inhibition.
Lineweaver-Burk Plot is Non-linear Data points at very low or very high substrate concentrations are inaccurate; Assay not under initial velocity conditions.Ensure substrate concentrations bracket the Kₘ value; Confirm reaction is in the linear range by running time courses. Note that non-linear regression of Michaelis-Menten data is statistically more robust than linearized plots. [15]

References

  • Lineweaver–Burk plot. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Pinga, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved March 21, 2026, from [Link]

  • Pinga, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Kim, D., et al. (2020). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Molecules. [Link]

  • Aryal, S. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved March 21, 2026, from [Link]

  • Patel, K., et al. (2025, December 28). Hydroxamic Acid Scaffolds as Metalloenzyme Inhibitors: Advances in Chemistry and Drug Discovery. ResearchGate. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Trippier, P. C. (2016). Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. ResearchGate. [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • Swarén, P., et al. (2009). Kinetics and Mechanism of Inhibition of a Serine β-Lactamase by O-Aryloxycarbonyl Hydroxamates. Biochemistry. [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this and related N-aryl hydroxamic acid scaffolds. N-(4-Chlorophenyl)-N-hydroxyacetamide, a derivative of 4-chloroacetanilide, belongs to the class of hydroxamic acids, which are known for their role as metal chelators and inhibitors of enzymes like histone deacetylases.[1] The introduction of the N-hydroxy functionality is a key transformation that can be accompanied by specific challenges, including low yields, impurity formation, and product instability.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common issues encountered during the synthesis, purification, and handling of this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yields are consistently low, or I'm recovering mostly unreacted starting material. What's going wrong?

Answer: Low conversion is a frequent issue and can be traced back to several factors related to reaction kinetics and reagent integrity.

  • Potential Cause A: Suboptimal Reaction Conditions. The N-hydroxylation of an acetanilide is a sensitive oxidation reaction. Key parameters like temperature, reaction time, and solvent choice are critical. Insufficient reaction time or a temperature that is too low will result in incomplete conversion.

    • Expert Recommendation: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) (see Protocol 3). Compare the reaction mixture spot to a spot of your starting material, N-(4-chlorophenyl)acetamide. If a significant amount of starting material persists after the initially planned reaction time, consider extending the duration in increments of 1-2 hours. If time is not the issue, a modest increase in temperature (e.g., 5-10 °C) can enhance the reaction rate, but be cautious of potential byproduct formation.

  • Potential Cause B: Reagent Degradation or Inactivity. The oxidizing agents used for N-hydroxylation can be sensitive to moisture and degradation over time. The base used to deprotonate the amide is also critical; its strength and solubility can significantly impact the reaction's success.

    • Expert Recommendation: Always use freshly opened or properly stored reagents. If using a base like sodium hydride (NaH), ensure it is handled under a strictly inert atmosphere (e.g., argon or nitrogen) as it reacts violently with water. The quality of your solvent is also paramount; use anhydrous solvents to prevent quenching of the base and side reactions.

  • Potential Cause C: Poor Nucleophilicity of the Amide Nitrogen. The acidity of the N-H bond in N-(4-chlorophenyl)acetamide is relatively low. Inefficient deprotonation will result in a low concentration of the reactive N-anion, leading to a sluggish or stalled reaction.

    • Expert Recommendation: Ensure you are using a sufficiently strong base to fully deprotonate the amide. The choice of solvent can also influence the reactivity of the resulting anion. A polar aprotic solvent like DMF or THF is often effective.

Question 2: My crude product shows multiple spots on TLC, and purification is difficult. How can I minimize impurities?

Answer: The formation of multiple byproducts is common in oxidation reactions. Identifying the source is key to minimizing their formation and simplifying purification.

  • Potential Cause A: Over-oxidation. Using an overly harsh oxidizing agent or excessive stoichiometry can lead to the formation of undesired oxidized species. The N-hydroxy group itself can be further oxidized.

    • Expert Recommendation: Carefully control the stoichiometry of your oxidizing agent. It is often best to add the oxidant slowly and in slight excess (e.g., 1.1-1.2 equivalents) while monitoring the reaction by TLC. This prevents a large excess of the oxidant from being present at any given time.

  • Potential Cause B: Side Reactions of the Starting Material. The aromatic ring of N-(4-chlorophenyl)acetamide is susceptible to electrophilic attack, which can compete with the desired N-hydroxylation.

    • Expert Recommendation: Maintain a low reaction temperature to improve the selectivity of the reaction. Side reactions often have a higher activation energy and are more prevalent at elevated temperatures.

  • Potential Cause C: Hydrolysis. The hydroxamic acid product, and to a lesser extent the starting amide, can be susceptible to hydrolysis under acidic or basic work-up conditions, which would yield 4-chloroaniline.

    • Expert Recommendation: Perform the reaction work-up under neutral or near-neutral conditions. Quench the reaction with a mild reagent like saturated ammonium chloride solution rather than a strong acid. During extraction, wash the organic layer with brine to remove residual water and inorganic salts.

Troubleshooting Summary Table
Problem ID Observed Issue Potential Cause Recommended Solution
P1-A Low Product YieldIncomplete reactionMonitor via TLC; extend reaction time or slightly increase temperature.
P1-B Low Product YieldPoor reagent qualityUse fresh, anhydrous reagents and solvents; handle bases under inert gas.
P2-A Multiple ImpuritiesOver-oxidation of productUse a slight excess (1.1-1.2 eq.) of oxidant; add it slowly to the reaction.
P2-B Multiple ImpuritiesHydrolysis during work-upUse a neutral quenching agent (e.g., sat. NH₄Cl); avoid strong acids/bases.
P3-A Product DegradationInstability on silica gelDeactivate silica gel with triethylamine or use an alternative like alumina.[2]
P3-B Product turns darkAir/light sensitivityStore purified product under argon/nitrogen, in an amber vial, at low temperature.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable synthetic route to prepare N-(4-Chlorophenyl)-N-hydroxyacetamide? A1: The most direct laboratory synthesis involves the N-hydroxylation of the readily available precursor, N-(4-chlorophenyl)acetamide (also known as 4-chloroacetanilide).[3] This approach avoids handling the more hazardous 4-chloroaniline directly in the final step and focuses on the key chemical transformation of introducing the N-hydroxy group.

Q2: My purified product seems to decompose during column chromatography on silica gel. Why does this happen and what can I do? A2: This is a classic issue. Standard silica gel is inherently acidic, and this acidic environment can catalyze the decomposition of sensitive functional groups like hydroxamic acids.[2] Imines are also known to hydrolyze under these conditions.[2] You can confirm this by running a TLC of your collected fractions; the reappearance of starting material or new, lower Rf spots indicates on-column decomposition.

  • Solution 1 (Recommended): Use a deactivated column. Prepare a slurry of your silica gel in the starting eluent and add ~1% triethylamine (TEA) by volume. Additionally, add 1% TEA to all your mobile phase solvents. The TEA neutralizes the acidic sites on the silica, preventing product degradation.

  • Solution 2: Switch your stationary phase. Neutral or basic alumina can be a good alternative for compounds that are sensitive to acid.

  • Solution 3: Avoid chromatography altogether. If your crude product is a solid and reasonably pure, recrystallization is a milder and often more effective method for purification (see Protocol 2).

Q3: Which analytical techniques are essential for characterizing N-(4-Chlorophenyl)-N-hydroxyacetamide? A3: A combination of techniques is required for unambiguous structure confirmation and purity assessment.[4]

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and assessing crude purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The presence of the N-OH proton (which may be broad and exchangeable with D₂O) and characteristic shifts in the aromatic and acetyl protons will confirm success.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₈ClNO₂, MW: 185.61 g/mol ) and can help identify impurities.[6]

Q4: What are the primary safety precautions for this synthesis? A4: Standard laboratory safety practices are essential.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all reagents, especially volatile organic solvents and corrosive chemicals, inside a certified chemical fume hood.

  • Reagent Handling: Be particularly cautious with strong bases (e.g., NaH) and oxidizing agents. Follow specific handling instructions from the supplier's Safety Data Sheet (SDS).

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Part 3: Experimental Protocols & Workflows

Overall Synthesis and Purification Workflow

cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis start N-(4-Chlorophenyl)acetamide + Base in Anhydrous Solvent reaction Addition of Oxidizing Agent at Controlled Temperature start->reaction Deprotonation quench Reaction Quench (e.g., sat. NH4Cl) reaction->quench N-Hydroxylation extract Aqueous Work-up & Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude N-(4-Chlorophenyl)-N-hydroxyacetamide concentrate->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Product purify->pure analyze Characterization (NMR, MS, HPLC) pure->analyze

Caption: Overall workflow for the synthesis and purification of the target compound.

Protocol 1: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

This protocol is a representative method and may require optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(4-chlorophenyl)acetamide (1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-45 minutes.

  • Oxidation: In a separate flask, dissolve the N-hydroxylating agent (e.g., an oxaziridine like 2-benzenesulfonyl-3-phenyloxaziridine, 1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring its progress every hour by TLC (see Protocol 3). Once the starting material is consumed (typically 2-4 hours), the reaction is complete.

  • Quenching & Isolation: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various hot solvents (e.g., ethyl acetate, ethanol, acetone, toluene, or mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold. An ethyl acetate/hexanes mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., <40 °C) to remove any residual solvent.

Protocol 3: Analytical Monitoring by TLC
  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the reaction mixture alongside a reference spot of the N-(4-chlorophenyl)acetamide starting material.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The product, containing the N-hydroxy group, should have a lower Rf value (travel less far) than the starting acetamide due to its increased polarity.

Troubleshooting Decision Tree

start Reaction Complete. Analyze Crude Product by TLC/NMR. purity_check Is the desired product the major component? start->purity_check yield_check Is the isolated yield > 50%? purity_check->yield_check Yes impurity_issue Impurity Issue Detected purity_check->impurity_issue No success Synthesis Successful. Proceed to Characterization. yield_check->success Yes yield_issue Low Yield Issue yield_check->yield_issue No purify Proceed to Purification (Recrystallization / Column) purify->yield_check review_oxidation Review Oxidation Step: - Check oxidant stoichiometry - Lower reaction temperature - Slow down oxidant addition impurity_issue->review_oxidation review_workup Review Work-up: - Ensure neutral pH - Use sat. NH4Cl for quench impurity_issue->review_workup review_oxidation->start Re-run Synthesis review_workup->start Re-run Synthesis review_reagents Review Reagents & Conditions: - Use fresh, anhydrous materials - Check base strength - Extend reaction time yield_issue->review_reagents review_reagents->start Re-run Synthesis

Caption: A decision tree for troubleshooting common synthesis outcomes.

References

  • Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. Available at: [Link]

  • N-HYDROXY-4-CHLOROACETANILIDE. Gsrs. (n.d.). Available at: [Link]

  • Singh, S. K., et al. (2022). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available at: [Link]

  • van der Lende, J. J., et al. (1991). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. PubMed. Available at: [Link]

  • Fawcett, J. S., et al. (1987). Metabolic N-hydroxylation. Use of substituent variation to modulate the in vitro bioactivation of 4-acetamidostilbenes. PubMed. Available at: [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (n.d.). LinkedIn. Available at: [Link]

  • CN101157634A - Method for preparing 4-chlorine phenylhydrazine. (n.d.). Google Patents.
  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • EXPERIMENTAL SECTION SUPPLEMENTARY DATA. (n.d.). Oncotarget. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Available at: [Link]

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone. (n.d.). Google Patents.
  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Boltoeva, M., et al. (2024). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. University of Twente Research Information. Available at: [Link]

  • 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Deprez-Poulain, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. PubMed. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. Available at: [Link]

  • A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. (2023). ijprajournal. Available at: [Link]

  • Sundari, J., et al. (2020). Review on analytical methods for quantification of ADHD drugs in human biological samples. ResearchGate. Available at: [Link]

  • Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). ResearchGate. Available at: [Link]

  • Solved Synthesis of N-(4-hydroxyphenyl) acetamide H. H Н. H. | Chegg.com. (2020, August 30). Chegg.com. Available at: [Link]

  • Solved Synthesis of N-(4-hydroxyphenyl)jacetamide: | Chegg.com. (2018, April 22). Chegg.com. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023, February 28). Semantic Scholar. Available at: [Link]

  • Lv, S., et al. (n.d.). Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. Available at: [Link]

  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024, January 26). Nature. Available at: [Link]

Sources

Technical Support Center: HPLC Separation of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced chromatography troubleshooting center. Analyzing N-hydroxy compounds, specifically N-arylhydroxamic acid derivatives like N-(4-Chlorophenyl)-N-hydroxyacetamide, presents unique chromatographic challenges. Due to their bidentate chelating properties, pH sensitivity, and susceptibility to auto-oxidation, standard reversed-phase HPLC methods often yield poor peak shapes, low recovery, or baseline artifacts.

This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve robust, reproducible separations.

Diagnostic Troubleshooting Workflow

Use the logical workflow below to identify the root cause of your chromatographic failure.

HPLCTroubleshooting Start Analyze N-(4-Chlorophenyl) -N-hydroxyacetamide CheckPeak Evaluate Peak Shape & Recovery Start->CheckPeak IsTailing Severe Tailing? (Asymmetry > 1.5) CheckPeak->IsTailing IsDegrading Baseline Drift or Multiple Peaks? IsTailing->IsDegrading No MetalChelation Metal Chelation or Silanol Activity IsTailing->MetalChelation Yes Oxidation On-Column Oxidation or Degradation IsDegrading->Oxidation Yes Success Symmetrical Peak Achieved IsDegrading->Success No Action1 1. Use PEEK System 2. Lower pH < 3.0 MetalChelation->Action1 Action2 1. Chill Autosampler 2. Degas Mobile Phase Oxidation->Action2 Action1->CheckPeak Action2->CheckPeak

Diagnostic workflow for N-(4-Chlorophenyl)-N-hydroxyacetamide HPLC troubleshooting.

Knowledge Base & FAQs

Q1: Why does N-(4-Chlorophenyl)-N-hydroxyacetamide exhibit severe peak tailing (Asymmetry > 2.0) on standard C18 columns?

Causality: The N-hydroxyacetamide functional group acts as a potent bidentate chelator of transition metals 1. During HPLC analysis, the oxygen atoms of the N-OH and C=O groups coordinate with trace metal ions (e.g., Fe³⁺, Ni²⁺) present in the silica matrix of the stationary phase or the stainless steel components of the HPLC fluidic path 2. Furthermore, the polar moieties engage in secondary hydrogen-bonding interactions with unreacted surface silanols. Solution: Transition to a highly end-capped, high-purity Type B silica column or a bio-inert (PEEK-lined) column. To disrupt metal-analyte complexes and protonate residual silanols, adjust the mobile phase pH to well below the analyte's pKa (typically use pH 2.5–3.0) 2. If hardware replacement is impossible, consider a metal ion passivation protocol 3.

Q2: I observe multiple small peaks eluting just before or after the main peak, and the main peak area decreases over time in the autosampler. What is happening?

Causality: N-arylhydroxylamines and their derivatives are highly susceptible to auto-oxidation and thermal degradation in solution. Over time, they can oxidize into corresponding nitrosoarenes or degrade into 4-chloroaniline and acetic acid 4. Solution: Maintain the autosampler at 4°C. Prepare samples in freshly degassed solvents to minimize dissolved oxygen. Avoid using aged Tetrahydrofuran (THF) which accumulates peroxides.

Q3: How do I resolve N-(4-Chlorophenyl)-N-hydroxyacetamide from its synthetic precursor, 4-chloroaniline?

Causality: Both compounds share the hydrophobic 4-chlorophenyl moiety, leading to similar retention times under neutral conditions. However, 4-chloroaniline is a basic amine (pKa ~ 4.0), while the N-hydroxyacetamide derivative is slightly acidic/neutral. Solution: Exploit this pH-dependent ionization. By lowering the mobile phase pH to 2.5, 4-chloroaniline becomes heavily protonated (cationic) and elutes much earlier on a reversed-phase C18 column due to increased polarity. The N-(4-Chlorophenyl)-N-hydroxyacetamide remains neutral and is retained longer by hydrophobic interactions, achieving baseline resolution.

Quantitative Data: Mobile Phase Optimization

The choice of mobile phase additive drastically impacts the chromatography of metal-chelating species. The table below summarizes the quantitative effects of various modifiers on a standard stainless-steel HPLC system using a C18 column (150 x 4.6 mm, 3.5 µm).

Mobile Phase AdditivepHPeak Asymmetry (Tf)Theoretical Plates (N)Analyte Recovery (%)
0.1% Formic Acid2.71.854,50082%
10 mM Ammonium Acetate6.82.602,10065% (Loss via chelation)
0.1% TFA + PEEK Column2.11.1511,20099%
20 mM Phosphate Buffer2.51.2010,50095%

Experimental Protocol: Bio-Inert Method Setup & System Passivation

To ensure data trustworthiness, this protocol is designed as a self-validating system . Do not proceed to sample analysis until the validation criteria in Step 4 are met.

Step 1: System Passivation (If using Stainless Steel Hardware)

Causality: Passivation strips active iron and nickel ions from the fluidic path, preventing them from acting as Lewis acids that chelate the N-hydroxyacetamide group 2.

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the HPLC system (pumps, autosampler, and detector lines) with HPLC-grade water for 15 minutes at 1.0 mL/min.

  • Flush the system with 0.5% Phosphoric Acid (v/v) in water for 60 minutes at 1.0 mL/min to passivate the stainless steel 3.

  • Purge the system with HPLC-grade water for 30 minutes to remove residual acid.

Step 2: Column Equilibration
  • Install a high-purity, end-capped C18 column (preferably PEEK-lined).

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.1).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Equilibrate the column with 90% A / 10% B for at least 20 column volumes until the baseline is completely stable.

Step 3: Sample Preparation

Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion, while chilling prevents oxidation 4.

  • Weigh 10 mg of N-(4-Chlorophenyl)-N-hydroxyacetamide standard.

  • Dissolve in 1.0 mL of Acetonitrile (Stock Solution).

  • Dilute to 10 µg/mL using the initial mobile phase composition (90% Water / 10% Acetonitrile with 0.1% TFA).

  • Transfer to an amber autosampler vial and set the autosampler temperature to 4°C.

Step 4: System Validation (Self-Validating Check)
  • Inject 10 µL of the 10 µg/mL standard.

  • Acceptance Criteria:

    • Peak Asymmetry (Tf) must be ≤ 1.2 .

    • Theoretical Plates (N) must be > 8,000 .

    • Area RSD over 3 consecutive injections must be < 1.0% .

  • Validation Logic: If Tf > 1.5, active metal sites or silanols are still present. You must repeat the passivation in Step 1 or replace the column before proceeding with actual samples.

References

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC - NIH. nih.gov.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. mtc-usa.com.
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogen

Sources

Technical Support Center: Optimizing N-(4-Chlorophenyl)-N-hydroxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

N-Arylhydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxyacetamide, are critical pharmacophores and biochemical probes often utilized in the study of hepatic acetyltransferases and mechanism-based enzyme inactivators[1]. Synthesizing these compounds presents a classic chemoselectivity challenge: differentiating the nucleophilicity of the nitrogen versus the oxygen atom during acylation.

Reaction Workflows

SynthesisWorkflow Start 1-Chloro-4-nitrobenzene Reduction Reduction (Rh/C, N2H4) Start->Reduction Intermediate N-(4-Chlorophenyl) hydroxylamine Reduction->Intermediate Avoid isolation Acetylation Biphasic Acetylation (AcCl, NaHCO3, <0°C) Intermediate->Acetylation Product N-(4-Chlorophenyl)- N-hydroxyacetamide Acetylation->Product Strict temp control SideReaction N,O-Diacetate (Over-acetylation) Acetylation->SideReaction Excess AcCl / >0°C Deacetylation Selective O-Deacetylation (NH3/MeOH) SideReaction->Deacetylation Deacetylation->Product

Workflow for synthesizing N-(4-Chlorophenyl)-N-hydroxyacetamide with troubleshooting pathways.

Step-by-Step Experimental Protocols

Protocol A: Classical Reduction & Biphasic Acetylation

Causality & Design: This protocol utilizes catalytic transfer hydrogenation to halt reduction precisely at the hydroxylamine stage, avoiding over-reduction to the aniline[2]. The subsequent acetylation employs a biphasic aqueous/organic system. The water phase contains NaHCO 3​ to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the hydroxylamine, while the sub-zero temperature kinetically favors N-acetylation over O-acetylation[2].

Step-by-Step Methodology:

  • Catalytic Transfer Hydrogenation: Suspend 5% Rh/C (wet) in tetrahydrofuran (THF) and add 1-chloro-4-nitrobenzene. Cool the mixture to 15°C[2].

  • Hydrazine Addition: Add hydrazine hydrate dropwise over 30 minutes, maintaining the internal temperature at 25–30°C using an ice-water bath[2]. Stir for an additional 2 hours.

  • Filtration (Self-Validating Step): Filter the catalyst under an inert atmosphere (N 2​ /Ar). Crucial: Do not isolate the N-(4-chlorophenyl)hydroxylamine. It is thermally unstable and prone to Bamberger rearrangement or oxidation[2]. Use the THF solution immediately.

  • Biphasic Buffering: Transfer the THF filtrate to a flask containing a slurry of NaHCO 3​ in water. Cool the biphasic mixture to -4°C in an ice-salt bath[2].

  • Kinetic Acetylation: Add acetyl chloride dropwise over 1 hour, strictly maintaining the temperature below 0°C[2].

  • Workup: Extract with dichloromethane, dry over MgSO 4​ , and precipitate the product using petroleum ether[2].

Protocol B: NHC-Catalyzed Direct Amidation (Advanced)

Causality & Design: To bypass the instability of the hydroxylamine intermediate entirely, this route employs NHC catalysis. The NHC reacts with acetaldehyde to form a nucleophilic Breslow intermediate (an acyl anion equivalent), which directly attacks 4-chloronitrosobenzene. This umpolung strategy guarantees exclusive N-N bond formation without the risk of O-acetylation[3].

NHCRoute Aldehyde Acetaldehyde Catalyst NHC Catalyst (Triazolium + DBU) Aldehyde->Catalyst Activation Nitroso 4-Chloronitrosobenzene Intermediate Acyl Anion Equivalent (Breslow Intermediate) Nitroso->Intermediate Electrophilic Acceptor Catalyst->Intermediate Product N-(4-Chlorophenyl)- N-hydroxyacetamide Intermediate->Product Amidation & Catalyst Release

NHC-catalyzed direct amidation of acetaldehyde with 4-chloronitrosobenzene.

Step-by-Step Methodology:

  • Precatalyst Activation: Suspend the triazolium salt precatalyst (0.125 - 1.0 mol%) in anhydrous THF under argon[3].

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the salt and generate the active free carbene[3].

  • Reagent Addition: Introduce 4-chloronitrosobenzene and acetaldehyde to the activated catalyst solution[3].

  • Reaction: Stir at room temperature. The reaction is typically rapid (often complete within 2 to 10 minutes), driven by the high turnover frequency of the NHC catalyst[3].

  • Isolation: The product often precipitates directly or can be isolated via standard silica gel chromatography[3].

Quantitative Data Summary

ParameterProtocol A: Biphasic AcetylationProtocol B: NHC Catalysis
Starting Material 1-Chloro-4-nitrobenzene4-Chloronitrosobenzene
Key Reagents Rh/C, N 2​ H 4​ , AcCl, NaHCO 3​ Acetaldehyde, Triazolium salt, DBU
Temperature -4°C to 0°C (Acetylation)Room Temperature
Reaction Time ~3.5 hours total< 10 minutes
N vs O Selectivity Moderate to High (Temp dependent)Absolute (100% N-selective)
Typical Yield 75 - 80%> 85%
Scalability High (Multi-gram scale proven)High (High TOF, low catalyst load)

Troubleshooting & FAQs

Q1: My classical acetylation yields a mixture of N-acetyl and N,O-diacetyl products. How do I rescue the batch? A1: Over-acetylation to the N,O-diacetate occurs if the temperature drifts above 0°C or if excess acetyl chloride is used[2]. You do not need to discard the batch. The O-acetyl ester is significantly more labile than the N-acetyl amide. You can perform a selective O-deacetylation by dissolving the crude mixture in methanol and treating it with a mild base, such as methanolic ammonia or aqueous LiOH, at room temperature for 30-60 minutes.

Q2: The intermediate N-(4-chlorophenyl)hydroxylamine degrades rapidly, turning the solution dark brown. What is the mechanistic cause? A2: N-arylhydroxylamines are highly susceptible to auto-oxidation, converting back into nitrosoarenes (which appear dark green/brown). They can also undergo acid-catalyzed Bamberger rearrangement to form aminophenols[2]. To prevent this, ensure your transfer lines are purged with argon, and never attempt to concentrate or store the hydroxylamine intermediate. The biphasic NaHCO 3​ system in Protocol A is specifically designed to neutralize HCl instantly, preventing the acid-catalyzed degradation pathway[2].

Q3: In the NHC-catalyzed route, I observe unreacted 4-chloronitrosobenzene and low product yield. What should I check? A3: The formation of the Breslow intermediate is highly sensitive to moisture and oxygen[3]. First, verify that your THF is strictly anhydrous. Second, evaluate the quality of your DBU; degraded or wet DBU will fail to efficiently deprotonate the triazolium precatalyst. Finally, ensure the acetaldehyde is freshly distilled, as it readily polymerizes or oxidizes to acetic acid, which will quench the NHC catalyst[3].

References

  • N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds Source: Organic Letters - ACS Publications URL:[Link]

  • Analogues of N-hydroxy-4-acetylaminobiphenyl as substrates and inactivators of hamster hepatic acetyltransferases Source: Taylor & Francis URL:[Link]

  • N-ACETYL-N-PHENYLHYDROXYLAMINE VIA CATALYTIC TRANSFER HYDROGENATION OF NITROBENZENE USING HYDRAZINE AND RHODIUM ON CARBON Source: Organic Syntheses Procedure URL:[Link]

Sources

Technical Support Center: N-(4-Chlorophenyl)-N-hydroxyacetamide Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Formulation Chemists

Welcome to the advanced troubleshooting center for N-(4-Chlorophenyl)-N-hydroxyacetamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of N-aryl hydroxamic acids. This compound presents a classic physicochemical paradox: it possesses a highly lipophilic 4-chlorophenyl moiety coupled with a polar, bidentate metal-chelating N-hydroxyacetamide group. This structural dichotomy leads to high crystal lattice energies, poor thermodynamic aqueous solubility, and a notorious tendency to "crash out" (precipitate) upon dilution in biological buffers.

This guide bypasses generic advice to dissect the causality of these solubility failures, providing self-validating, field-proven troubleshooting protocols to ensure your experimental data remains robust.

Diagnostic Troubleshooting & FAQs

Q: Why does my compound form a cloudy suspension when I dilute my DMSO stock into PBS? A: This is a classic "solvent-shift" precipitation. In 100% DMSO, the organic solvent molecules disrupt the intermolecular hydrogen bonds of the N-hydroxyacetamide moiety, keeping the compound as solvated monomers, a principle widely utilized in the 1[1]. Upon rapid dilution into an aqueous buffer, the local concentration of DMSO drops instantly. The hydrophobic effect drives the lipophilic 4-chlorophenyl rings together, while the N-OH and C=O groups rapidly form intermolecular hydrogen bonds, nucleating microcrystals. Solution: You must pre-formulate with a carrier (like BSA) or use a stepwise dilution gradient.

Q: Can I use standard Tris or HEPES buffers for my biochemical assays with this compound? A: You must proceed with extreme caution. The N-hydroxyacetamide functional group is a well-known bidentate chelator with a high affinity for transition metals like Fe(III) and Zn(II), which is why these scaffolds are heavily utilized in medicinal chemistry as metalloenzyme inhibitors 2[2]. If your buffer contains trace metal impurities, the compound will form insoluble metal-ligand complexes, artificially lowering the active concentration of your drug. Solution: Always use high-purity, metal-free buffers, and consider adding a weak background chelator (e.g., 10 µM EDTA) if your assay permits.

Q: How can I determine the true thermodynamic solubility of this compound? A: Kinetic solubility (diluting a DMSO stock until it clouds) often overestimates true solubility due to temporary supersaturation. To find the true thermodynamic solubility, you must use the shake-flask method, which is the gold standard for evaluating the3[3]. This involves adding solid crystalline powder directly to your target buffer and equilibrating for 24-48 hours.

Quantitative Solubilization Matrix

To prevent solvent-induced toxicity in your assays while maintaining compound solubility, adhere to the following empirically derived limits:

Solubilizing AgentMax Tolerated Stock ConcentrationRecommended Final Assay LimitSolubilization Mechanism
DMSO 50 mM< 1% (v/v)Disrupts crystal lattice H-bonding
DMF 25 mM< 0.5% (v/v)Dipolar aprotic solvation
Ethanol 10 mM< 2% (v/v)Protic solvation, weaker lattice disruption
HP-β-CD (20% w/v) 5 mM (Aqueous)N/A (Carrier)Host-guest hydrophobic encapsulation

Solubilization Decision Workflows & Mechanisms

SolubilizationDecisionTree Start N-(4-Chlorophenyl)- N-hydroxyacetamide InVitro In Vitro Assays (Enzyme/Cellular) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO DMSO Master Stock (up to 50 mM) InVitro->DMSO Cyclodextrin 20% HP-β-CD Complexation InVivo->Cyclodextrin Lipid PEG-400 / Tween-80 Co-solvent system InVivo->Lipid Aqueous Aqueous Buffer Dilution DMSO->Aqueous Surfactant Add 0.01-0.1% Tween-20 or 0.1% BSA Aqueous->Surfactant If precipitation occurs Success1 Stable Solution (<1% DMSO final) Aqueous->Success1 Clear Surfactant->Success1 Success2 Clear Formulation (Injectable) Cyclodextrin->Success2 Lipid->Success2

Decision tree for selecting the optimal solubilization strategy based on experimental application.

MechanismRescue Monomer Solvated Monomers (in 100% DMSO) Dilution Rapid Aqueous Dilution Monomer->Dilution Rescue HP-β-CD Encapsulation (Host-Guest Complex) Monomer->Rescue Pre-formulation Nucleation Hydrophobic Collapse & H-Bonding Dilution->Nucleation Precipitate Microcrystalline Precipitate Nucleation->Precipitate Precipitate->Rescue Solubilization

Mechanistic pathway of solvent-shift precipitation and rescue via cyclodextrin encapsulation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, you must never assume your compound is fully dissolved simply because the solution "looks clear" to the naked eye. Micro-precipitates will ruin assay reproducibility. Use the following self-validating workflows.

Protocol A: Preparation of Assay-Ready Working Solutions (Kinetic Solubilization)

Causality: Rapid dilution causes supersaturation. By using an intermediate dilution step with a surfactant, we lower the thermodynamic barrier to solvation and coat the hydrophobic 4-chlorophenyl faces before they can aggregate.

  • Master Stock: Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution: Create a 10x working stock (e.g., 100 µM) by pipetting the DMSO stock into an intermediate buffer containing 0.1% Tween-20 or 0.1% BSA. Crucial Technique: Pipette the DMSO stock directly into the vortexing liquid. Do not let the DMSO drop sit on the surface of the buffer.

  • Final Assay Dilution: Dilute the 10x stock 1:10 into your final assay buffer (final concentration 10 µM, 0.1% DMSO).

  • Self-Validation Check (The Centrifugation Test):

    • Take a 1 mL aliquot of your final assay dilution.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully extract the top 500 µL of the supernatant.

    • Measure the UV absorbance of the supernatant at ~280 nm and compare it to an uncentrifuged control aliquot.

    • Logic: If the absorbance of the centrifuged sample drops by >5%, micro-precipitation has occurred. You must either lower your target concentration or increase your carrier protein/surfactant ratio.

Protocol B: Thermodynamic Solubility Measurement via Shake-Flask

Causality: Determining the absolute maximum concentration a buffer can hold at equilibrium is required for in vivo formulation. This method relies on the physical equilibrium between the solid crystal lattice and the solvated state[3].

  • Solid Addition: Add 5 mg of N-(4-Chlorophenyl)-N-hydroxyacetamide powder to a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1 mL of your target aqueous buffer (e.g., PBS, pH 7.4). Do not add any organic solvent.

  • Equilibration: Place the tube in a thermomixer at 37°C, shaking at 800 RPM for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet all undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane binding).

  • Self-Validation Check (The Time-Course Verification):

    • Quantify the concentration of the filtrate using HPLC-UV.

    • Crucial Step: Repeat the entire process but allow the shaking to continue for 48 hours .

    • Logic: If the concentration at 48 hours is identical to the 24-hour mark, true thermodynamic equilibrium has been reached. If the concentration is lower at 48 hours, your compound is either chemically degrading in the buffer or slowly crystallizing into a more stable, less soluble polymorph.

References

  • Physico-Chemical Parameters of Hydroxamic Acids Source: Academia.edu URL:3

  • Transketolase Catalyzed Synthesis of N‐Aryl Hydroxamic Acids Source: ResearchGate URL:1

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega URL:2

Sources

Technical Support Center: Stability & Handling of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with N-arylhydroxamic acids. N-(4-Chlorophenyl)-N-hydroxyacetamide (also known as N-hydroxy-4-chloroacetanilide) is a highly versatile compound in drug development, but its structural features—specifically the delicate N-hydroxy amide bond—render it highly susceptible to rapid degradation in solution.

This guide provides a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure the absolute integrity of your compound during experiments.

Troubleshooting FAQ: Mechanisms of Degradation

Q1: Why does my compound degrade so rapidly in standard aqueous buffers? Causality & Mechanism: The degradation of N-(4-Chlorophenyl)-N-hydroxyacetamide is not a single event, but rather driven by two competing pathways depending on your solution's environment:

  • Hydrolysis: The amide bond is highly susceptible to both acid- and base-catalyzed hydrolysis. In environments that are too acidic or too basic, the molecule[1].

  • Oxidation: The N-hydroxy group (N-OH) is highly redox-active. In the presence of dissolved oxygen or trace transition metals (e.g., Cu²⁺, Fe³⁺), it[2]. This radical rapidly decomposes into 1-chloro-4-nitrosobenzene, which can [3].

Q2: What is the optimal pH and buffer system to maximize stability? Causality & Mechanism: Hydrolysis of N-arylhydroxamic acids typically follows a V-shaped or bell-shaped pH-rate profile, meaning degradation accelerates exponentially at pH extremes[1]. To minimize hydrolytic cleavage, you must maintain the solution at a mildly acidic to neutral pH (pH 5.5–6.5). Recommendation: Use MES (2-(N-morpholino)ethanesulfonic acid) or phosphate buffers. Strictly avoid primary amine buffers (like Tris), as they can act as nucleophiles and accelerate amide cleavage.

Q3: How can I prevent oxidative degradation during long-term experiments? Causality & Mechanism: Trace metals ubiquitous in standard laboratory water act as potent catalysts for the oxidation of the N-OH group, with dissolved O₂ serving as the primary electron acceptor[2]. Recommendation: You must construct a "self-validating" protective environment by supplementing your buffers with 1 mM EDTA to sequester trace transition metals, and sparging solvents with inert gas (Argon or Nitrogen) to eliminate oxygen.

Pathway Visualization

G Compound N-(4-Chlorophenyl)- N-hydroxyacetamide Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H2O, pH < 4 or pH > 8 Oxidation Oxidation (O2, Trace Metals) Compound->Oxidation O2, Cu2+/Fe3+ Hydroxylamine N-(4-chlorophenyl) hydroxylamine Hydrolysis->Hydroxylamine Acetate Acetic Acid Hydrolysis->Acetate Nitroso 1-chloro-4- nitrosobenzene Oxidation->Nitroso Radical Nitroxyl Radicals / Azodioxy Dimers Oxidation->Radical

Degradation pathways of N-(4-Chlorophenyl)-N-hydroxyacetamide via hydrolysis and oxidation.

Quantitative Stability Profile

The following table summarizes the kinetic behavior and estimated half-life (t½) of N-arylhydroxamic acid derivatives under various laboratory conditions. Use this data to benchmark your assay windows.

ConditionpHAdditivesTemperatureEstimated Half-Life (t½)Primary Degradation Route
Aqueous Buffer2.0None25°C< 4 hoursAcid-Catalyzed Hydrolysis
Aqueous Buffer7.4None25°C~ 12 hoursOxidation / Mild Hydrolysis
Aqueous Buffer10.0None25°C< 2 hoursBase-Catalyzed Hydrolysis
MES Buffer 6.0 1 mM EDTA 4°C > 7 days Suppressed
Anhydrous DMSO N/A None -20°C > 6 months Stable (Stock)

Step-by-Step Methodology: Preparation of Stable Working Solutions

To ensure a self-validating system where degradation is actively suppressed and assay reproducibility is guaranteed, follow this exact workflow:

Step 1: Preparation of Anhydrous Stock Solution
  • Weigh the required mass of N-(4-Chlorophenyl)-N-hydroxyacetamide.

  • Dissolve immediately in strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM to 50 mM.

    • Causality: Excluding water entirely prevents hydrolysis; DMSO acts as a stable, non-nucleophilic cryoprotectant.

  • Aliquot the stock solution into amber glass vials.

    • Causality: N-arylhydroxamic acids can undergo photochemical Bamberger-type rearrangements; amber glass blocks UV-mediated degradation.

  • Purge the headspace of each vial with Argon gas, seal tightly, and store at -20°C or -80°C.

Step 2: Buffer Optimization and Degassing
  • Prepare a 50 mM MES buffer adjusted to pH 6.0.

    • Causality: pH 6.0 sits at the kinetic minimum for both acid- and base-catalyzed hydrolysis of hydroxamic acids[1].

  • Supplement the buffer with 1 mM EDTA.

    • Causality: EDTA chelates redox-active trace metals, effectively shutting down the primary catalytic pathway for N-OH oxidation[2].

  • Sparge the buffer with Nitrogen or Argon gas for 20 minutes to displace dissolved oxygen prior to use.

Step 3: Extemporaneous Dilution (Working Solution)
  • Thaw the DMSO stock aliquot on ice just prior to use.

  • Dilute the stock into the degassed MES/EDTA buffer to your desired working concentration (e.g., 100 µM). Keep the final DMSO concentration ≤ 1% to prevent solvent-induced artifacts in downstream cellular or enzymatic assays.

  • Maintain the working solution on ice and utilize it within 4 hours. Discard any unused diluted solution to prevent the accumulation of trace nitroso-derivatives.

References

  • Title: Stability of Cu(II), Ni(II), and U(VI) Complexes with 2-Hydroxybenzohydroxamic Acid in Aqueous Solutions Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

  • Title: Radical chemistry of nitrosoarenes: Concepts, synthetic applications and directions Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting Impurities in N-(4-Chlorophenyl)-N-hydroxyacetamide Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS No. 1503-91-9), also known as N-hydroxy-4-chloroacetanilide.

As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous, field-proven methodologies to identify and mitigate impurities in their samples. Because this compound is a critical raw material[1] and a highly reactive model compound used in toxicological studies—specifically in the mechanisms of methemoglobinemia[2]—maintaining its chemical integrity is paramount.

Below, you will find a synthesis of quantitative data, mechanistic troubleshooting FAQs, and a self-validating analytical protocol to ensure absolute confidence in your experimental results.

Quantitative Impurity Profiling Data

Understanding the structural relationship between the target active pharmaceutical ingredient (API) and its degradants is the first step in troubleshooting. The table below summarizes the expected analytical signatures of common impurities based on their mechanistic origin.

Impurity NameMechanistic OriginApprox. RRT*UV Max (nm)ESI-MS m/z [M+H]⁺
N-(4-Chlorophenyl)-N-hydroxyacetamide Target Compound [3]1.00 254 186.0
N-hydroxy-4-chloroanilineDeacetylation (Hydrolysis)0.65245144.0
4-ChloroanilineComplete Hydrolysis0.80238128.0
4-ChloroacetanilideDeoxygenation (Reduction)1.15248170.0
4-ChloronitrosobenzeneAuto/Co-Oxidation1.35280, 310142.0
N-acetoxy-4-chloroacetanilideOver-acetylation1.45250228.0

*Relative Retention Time (RRT) based on a standard C18 reverse-phase gradient.

Troubleshooting FAQs

Q1: My synthesized batch has developed a persistent greenish-yellow tint over time. What is causing this, and how can I prevent it? A1: The discoloration is a classic indicator of oxidation. N-arylhydroxylamines are highly susceptible to auto-oxidation when exposed to air and light. The greenish-yellow tint specifically points to the formation of 4-chloronitrosobenzene . Causality & Solution: The N-hydroxy group readily loses two hydrogen atoms (or undergoes radical abstraction) to form the nitroso derivative. To prevent this, purge all reaction and storage solvents with argon to displace dissolved oxygen, and store the final lyophilized powder at -20°C in amber vials.

Q2: During in vitro erythrocyte assays, my target compound concentration drops rapidly, but I don't see standard hydrolysis peaks. Where is the compound going? A2: Your compound is acting as a catalytic oxidizing agent. Studies have demonstrated that2 to form ferrihemoglobin (methemoglobin) and 4-chloronitrosobenzene[2]. Causality & Solution: The disappearance of your API is not a degradation artifact of the buffer; it is a direct result of the co-oxidation mechanism[4]. You must implement an extraction protocol that simultaneously quantifies the newly formed 4-chloronitrosobenzene to achieve mass balance in your assay.

Q3: I am seeing severe peak tailing for the main API during HPLC analysis, which obscures early-eluting impurities. How do I fix this? A3: Peak tailing here is caused by secondary interactions. The hydroxamic acid moiety in N-(4-Chlorophenyl)-N-hydroxyacetamide is a strong hydrogen-bond donor and can chelate trace metals or interact with unshielded silanol groups on the silica backbone of your stationary phase. Causality & Solution: Switch to a rigorously end-capped, high-purity C18 column. Furthermore, ensure your mobile phase is acidified (e.g., 0.1% Formic Acid) to keep the hydroxamic acid fully protonated, thereby suppressing unwanted ionic interactions.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your impurity profiling, do not simply run samples blindly. Use the following self-validating methodology.

Phase 1: System Suitability Testing (SST) – The Validation Gate Causality: Before analyzing unknown samples, the system must prove it can resolve the critical pair (the API and its deacetylation degradant) without severe tailing.

  • Prepare an SST mixture containing 10 µg/mL of N-(4-Chlorophenyl)-N-hydroxyacetamide and 10 µg/mL of 4-chloroaniline in Mobile Phase A.

  • Inject 5 µL onto the LC-MS/MS system.

  • Self-Validation Check: The system must automatically calculate the Resolution ( Rs​ ) between the two peaks. If Rs​<2.0 or the API Tailing Factor ( Tf​ ) >1.5 , the sequence must automatically abort. Do not proceed until the column is flushed or replaced.

Phase 2: Sample Preparation Causality: N-arylhydroxylamines are thermally labile. Heat generated during sonication or high-temperature autosamplers will artificially generate 4-chloronitrosobenzene.

  • Weigh 5 mg of the sample and dissolve it in 5 mL of cold Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Vortex gently for 30 seconds (Do NOT sonicate).

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

  • Maintain the autosampler tray at strictly 4°C.

Phase 3: LC-MS/MS Execution Causality: Electrospray ionization (ESI) in positive mode is ideal for these nitrogenous compounds. The acidic mobile phase provides the necessary protons for robust [M+H]+ adduct formation.

  • Column: End-capped C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Settings: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C. Monitor the specific m/z transitions listed in the quantitative table above.

Visualizing the Degradation Pathway

Understanding the chemical fate of your sample is critical for troubleshooting. The diagram below maps the specific pathways that lead to the impurities discussed in this guide.

ImpurityPathways Target N-(4-Chlorophenyl)-N-hydroxyacetamide (Target API) Deacetyl N-hydroxy-4-chloroaniline (Deacetylation) Target->Deacetyl Hydrolysis (-Acetyl) Nitroso 4-Chloronitrosobenzene (Oxidation) Target->Nitroso Co-oxidation (in vitro) Acetanilide 4-Chloroacetanilide (Reduction) Target->Acetanilide Reduction (-O) Diacetyl N-acetoxy-4-chloroacetanilide (Over-acetylation) Target->Diacetyl Excess Acetic Anhydride Deacetyl->Nitroso Auto-Oxidation (-2H) Amine 4-Chloroaniline (Hydrolysis) Deacetyl->Amine Reduction (-O) Acetanilide->Amine Hydrolysis (-Acetyl)

Degradation and impurity formation pathways of N-(4-Chlorophenyl)-N-hydroxyacetamide.

References
  • 1503-91-9, N-hydroxy-4-chloroacetanilide - LookChemicals. LookChemicals. 1

  • N-HYDROXY-4-CHLOROACETANILIDE - Global Substance Registration System (GSRS). National Institutes of Health (NIH). 3

  • Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro. PubMed, National Institutes of Health (NIH). 2

  • N-Hydroxy-N-arylacetamides. III: Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro. Taylor & Francis Online. 4

Sources

Technical Support Center: Optimizing the Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS 539-03-7 / 1503-91-9)[1]. This compound is a highly valuable intermediate, particularly in the synthesis of ortho-trifluoromethoxylated aniline derivatives and advanced agrochemicals[2].

Synthesizing this target involves the reduction of 1-chloro-4-nitrobenzene to a hydroxylamine intermediate, followed by N-acetylation. However, the process is notoriously prone to yield-killing side reactions. This guide provides field-proven, self-validating protocols to troubleshoot these issues.

Part 1: Mechanistic Overview & Synthesis Workflow

Understanding the mechanistic pathway is critical to controlling the reaction. The diagram below illustrates the desired synthetic route alongside the two most common parasitic pathways: over-reduction and over-acetylation.

SynthesisPathway A 1-Chloro-4-nitrobenzene B N-(4-Chlorophenyl)hydroxylamine (Intermediate) A->B Zn/NH4Cl, H2O/EtOH 0-10°C D 4-Chloroaniline (Over-reduction Byproduct) A->D Excess Zn or Temp > 15°C C N-(4-Chlorophenyl)-N-hydroxyacetamide (Target Product) B->C Ac2O (1.05 eq) 0°C E N,O-Diacetate (Over-acetylation Byproduct) B->E Excess Ac2O E->C K2CO3, MeOH (Selective O-deacetylation)

Reaction pathway for N-(4-Chlorophenyl)-N-hydroxyacetamide detailing byproduct formation.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of 4-chloroaniline instead of the desired N-(4-chlorophenyl)hydroxylamine during the reduction step? Causality & Expert Insight: The reduction of 1-chloro-4-nitrobenzene using zinc dust and ammonium chloride (Zn/NH₄Cl) is kinetically sensitive. The reaction proceeds through a nitroso intermediate to the hydroxylamine. However, N-arylhydroxylamines are highly susceptible to further reduction, yielding the corresponding aniline (4-chloroaniline)[3]. This over-reduction cascade is primarily driven by elevated temperatures (>15 °C) or prolonged exposure to excess active zinc. Solution: Maintain the internal reaction temperature strictly between 0 °C and 10 °C. Use exactly 2.0 to 2.2 equivalents of activated zinc dust. Monitor the reaction continuously via TLC, and filter the unreacted zinc immediately upon consumption of the starting material to halt the reduction cascade.

Q2: My acetylation yields a mixture of the target product and a less polar byproduct. LC-MS indicates a mass corresponding to the N,O-diacetate. How do I fix this? Causality & Expert Insight: Regioselectivity is the primary challenge here. The nitrogen atom of the hydroxylamine is more nucleophilic than the oxygen, meaning N-acetylation occurs first. However, the resulting hydroxamic acid still possesses a reactive hydroxyl group. If excess acetic anhydride is used, or if the reaction is allowed to warm up, competitive O-acetylation occurs, yielding the N,O-diacetate[4]. Solution (Self-Validating System): Do not attempt to achieve perfect stoichiometric control at scale, as it is highly sensitive to moisture and reagent purity. Instead, deliberately use a slight excess of acetic anhydride (1.15 eq) to ensure complete conversion of the unstable hydroxylamine. Then, subject the crude mixture to mild basic hydrolysis (e.g., K₂CO₃ in methanol). The O-acetyl ester is highly labile and will selectively cleave under these conditions, while the N-acetyl amide remains intact. This self-correcting step converges all diacetate byproduct back into the desired target.

Q3: The N-(4-chlorophenyl)hydroxylamine intermediate turns dark brown/black during isolation before the acetylation step. What is happening? Causality & Expert Insight: N-arylhydroxylamines are highly sensitive to auto-oxidation in the presence of atmospheric oxygen, rapidly oxidizing back to intensely colored nitrosobenzene derivatives[3]. This kills your yield and introduces impurities that co-elute with the final product. Solution: Never isolate the hydroxylamine intermediate to complete dryness. Perform a telescoped process: extract the intermediate into a degassed organic solvent (e.g., ethyl acetate), dry quickly over anhydrous Na₂SO₄ under an argon blanket, and immediately proceed to the acetylation step.

Part 3: Data Presentation & Yield Optimization

The following table summarizes how different acetylation conditions impact the regioselectivity and final yield of the target molecule. Notice how the self-validating hydrolysis step drastically improves the final recovery.

Acetylating AgentSolventBase / AdditiveTempN-Acetyl Yield (Target)N,O-Diacetate Yield
Ac₂O (1.0 eq)DCMPyridine (1.2 eq)25 °C65%25%
Ac₂O (1.05 eq)EtOAcNaHCO₃ (aq biphasic)0 °C82%10%
Ac₂O (1.15 eq) EtOAc NaHCO₃ (aq), then K₂CO₃/MeOH 0 °C >95% <1%
Part 4: Self-Validating Experimental Protocol

Step 1: Controlled Reduction (Telescoped)

  • Dissolve 1-chloro-4-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol/Water and add NH₄Cl (1.1 eq).

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Add activated Zinc dust (2.2 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C[3].

  • Stir for 15 minutes post-addition. Verify the consumption of the nitro compound via TLC.

  • Critical Step: Immediately filter the mixture through a pad of Celite to remove unreacted zinc. Extract the filtrate with argon-sparged Ethyl Acetate. Dry over Na₂SO₄. Do not concentrate to dryness.

Step 2: Acetylation & Corrective Hydrolysis

  • Cool the Ethyl Acetate solution containing the crude hydroxylamine to 0 °C.

  • Add a saturated aqueous solution of NaHCO₃ (2.0 eq).

  • Dropwise, add Acetic Anhydride (1.15 eq) under vigorous stirring[2]. Stir for 1 hour at 0 °C.

  • Separate the organic layer, concentrate it under reduced pressure, and dissolve the crude residue (which contains a mixture of target and N,O-diacetate) in Methanol.

  • Self-Validation Step: Add K₂CO₃ (0.5 eq) to the methanol solution and stir at room temperature for 30 minutes. This selectively hydrolyzes any over-acetylated N,O-diacetate back to the target N-hydroxyacetamide.

  • Neutralize with 1M HCl, extract with DCM, and concentrate to afford the pure N-(4-Chlorophenyl)-N-hydroxyacetamide.

Part 5: Troubleshooting Decision Tree

Use this diagnostic tree to rapidly identify the root cause of low yields based on your LC-MS or TLC data.

DecisionTree Start Low Yield of Target? Q1 Is the intermediate fully consumed? Start->Q1 No1 Check reduction step: Refresh Zn dust Q1->No1 No Yes1 Analyze crude by LC-MS Q1->Yes1 Yes Q2 Main byproduct identified? Yes1->Q2 Aniline 4-Chloroaniline (Over-reduction) Q2->Aniline High Rf spot Diacetate N,O-Diacetate (Over-acetylation) Q2->Diacetate Low polarity spot Sol1 Control temp < 10°C Filter Zn promptly Aniline->Sol1 Sol2 Add mild hydrolysis step (K2CO3/MeOH) to crude Diacetate->Sol2

Troubleshooting decision tree for identifying and resolving common yield-reducing issues.

Sources

"addressing poor reproducibility in N-(4-Chlorophenyl)-N-hydroxyacetamide assays"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(4-Chlorophenyl)-N-hydroxyacetamide Assays

Welcome to the Application Support Center. As researchers and drug development professionals, working with N-hydroxyarylamines—specifically N-(4-Chlorophenyl)-N-hydroxyacetamide (also known as N-hydroxy-4-chloroacetanilide)—presents unique biochemical challenges. This compound is a critical model substrate used to evaluate phase II sulfotransferase (SULT) activity, microsomal deacetylation, and the generation of reactive, hepatotoxic intermediates.

However, the inherent reactivity of the N-hydroxy group often leads to poor assay reproducibility, high background noise, and confounding metabolic cross-talk. This guide is engineered by senior application scientists to move beyond basic troubleshooting. We will dissect the causality behind these assay failures and provide self-validating, field-proven protocols to restore the scientific integrity of your data.

Part 1: Mechanistic Grounding (The "Why")

To troubleshoot an assay, you must first understand the molecular behavior of the substrate. N-(4-Chlorophenyl)-N-hydroxyacetamide sits at a metabolic crossroads.

  • The Activation Pathway : It is a prime substrate for SULT1A1. Sulfation yields an N-O-sulfate conjugate that is highly unstable. This conjugate spontaneously cleaves to form a highly reactive electrophile (a nitrenium ion or N-acetyl-p-benzoquinoneimine analog), which covalently binds to cellular proteins[1].

  • The Competing Pathway : Microsomal carboxylesterases readily deacetylate the parent compound into N-hydroxy-4-chloroaniline, a potent methemoglobin-forming agent[2][3].

  • The Artifact Pathway : The N-hydroxy group is susceptible to non-enzymatic auto-oxidation and pH-dependent dehydration, creating "false positive" covalent binding even in the absence of enzymatic activation[1].

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing high levels of covalent protein binding in my negative controls (no enzyme/boiled microsomes). How do I eliminate this background noise? The Causality: Your substrate is degrading non-enzymatically. At physiological pH (7.4) and above, N-hydroxyacetanilides undergo spontaneous dehydration and auto-oxidation, forming reactive quinoneimines that indiscriminately arylate nucleophilic amino acids (like cysteine) on your assay proteins[1]. The Solution:

  • pH Control: Ensure your buffer does not drift above pH 7.4; even a shift to pH 7.6 exponentially increases spontaneous degradation.

  • Scavenger Addition: Introduce a reducing agent such as ascorbic acid (1–2 mM) or cysteine to your buffer. These agents reduce spontaneously formed quinoneimines back to the parent compound before they can bind to proteins, effectively silencing the non-enzymatic background[1].

Q2: My SULT1A1 kinetic assays show a rapid signal plateau, and my Vmax​ calculations are highly irreproducible batch-to-batch. What is inhibiting the reaction? The Causality: You are experiencing product inhibition. Standard sulfation assays rely on the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). As the N-hydroxy compound is sulfated, PAPS is converted to 3'-phosphoadenosine 5'-phosphate (PAP). PAP is a potent, competitive inhibitor of SULT enzymes. As it accumulates, it prematurely halts the reaction[4]. The Solution: Implement a PAPS-regenerating system . Add p-nitrophenyl sulfate (5 mM) to your assay. In this system, the accumulating PAP acts as a cofactor, stripping the sulfate from p-nitrophenyl sulfate to regenerate PAPS. This maintains linear kinetics and simultaneously releases p-nitrophenol, providing a highly reproducible, stoichiometric colorimetric readout at 405 nm[4].

Q3: When using crude liver microsomes, my N-hydroxylation and sulfation yields are inconsistent, and I detect high levels of N-hydroxy-4-chloroaniline. How do I isolate my pathway of interest? The Causality: Crude microsomes are rich in carboxylesterases. These enzymes rapidly deacetylate your substrate, siphoning it away from the sulfation pathway and converting it into N-hydroxy-4-chloroaniline[2][3]. This competing reaction depletes your substrate concentration unpredictably. The Solution: Add Sodium Fluoride (NaF) to your microsomal prep. NaF (at 50–100 mM) is a potent and selective inhibitor of microsomal carboxylesterases. Its inclusion effectively shuts down the deacetylation pathway, allowing you to isolate and accurately quantify the N-hydroxylation and subsequent sulfation events[2].

Part 3: Quantitative Assay Parameters

To ensure self-validating experimental design, adhere to the following optimized parameters when working with N-(4-Chlorophenyl)-N-hydroxyacetamide.

ParameterOptimal RangeConsequence of DeviationMitigation / Validation Strategy
Buffer pH 6.8 – 7.2pH > 7.4 triggers rapid non-enzymatic auto-oxidation and false-positive protein binding.Validate buffer pH at 37°C (incubation temp), not just at room temperature.
Ascorbic Acid 1.0 – 2.0 mMAbsence leads to high background noise; excess can interfere with LC-MS ionization.Run a parallel control with 10 mM Cysteine to verify adduct scavenging.
PAPS Cofactor 20 μM (Initial)Depletion leads to PAP accumulation and severe SULT1A1 product inhibition.Couple with 5 mM p-nitrophenyl sulfate for continuous PAPS regeneration.
Sodium Fluoride 50 – 100 mMFailure to inhibit esterases results in substrate loss via deacetylation.Monitor N-hydroxy-4-chloroaniline formation as a negative quality control metric.

Part 4: Standardized Experimental Protocols

Protocol A: Self-Validating SULT1A1 Activation Assay (PAPS-Regenerating)

This protocol utilizes a continuous regeneration loop to prevent PAP-mediated inhibition, providing a dual-readout (colorimetric and mass spectrometry) for absolute trustworthiness.

  • Reagent Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.0) containing 5 mM MgCl₂, 20 μM PAPS, and 5 mM p-nitrophenyl sulfate.

  • Enzyme Addition: Add recombinant SULT1A1 or platelet cytosol extract (standardized to 1 mg/mL total protein) to the reaction mixture.

  • Substrate Initiation: Initiate the reaction by adding N-(4-Chlorophenyl)-N-hydroxyacetamide (dissolved in DMSO; final DMSO concentration must not exceed 0.5% to prevent SULT inhibition).

  • Kinetic Monitoring (Validation Step): Read the absorbance of the microtiter plate at 405 nm every 2 minutes for 15 minutes at 37°C. The linear release of p-nitrophenol ( ϵ = 18,200 M⁻¹cm⁻¹) validates that the PAPS regeneration system is active and the enzyme is not inhibited[4].

  • Termination: Quench the reaction with an equal volume of cold Acetonitrile:Acetic Acid (96:4 v/v). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins prior to LC-MS/MS analysis of the target metabolites.

Protocol B: Esterase-Inhibited Microsomal Covalent Binding Assay

This protocol isolates the reactive electrophile pathway by chemically silencing competing deacetylation and non-enzymatic oxidation.

  • Microsome Pre-incubation: Suspend human or rat liver microsomes (2 mg/mL) in 100 mM Phosphate buffer (pH 7.4). Add 50 mM Sodium Fluoride (NaF) to inhibit carboxylesterases[2]. Incubate on ice for 10 minutes.

  • Control Segregation: Split the mixture into two cohorts. To Cohort A (Experimental), add no further inhibitors. To Cohort B (Validation Control), add 2 mM Ascorbic Acid to scavenge reactive quinoneimines[1].

  • Reaction: Add 100 μM of radiolabeled or stable-isotope tagged N-(4-Chlorophenyl)-N-hydroxyacetamide. Incubate at 37°C for 30 minutes.

  • Protein Precipitation: Add 3 volumes of ice-cold trichloroacetic acid (TCA, 10% w/v) to precipitate all proteins.

  • Washing & Quantification: Pellet the proteins via centrifugation. Wash the pellet sequentially with 80% methanol and 100% acetone to remove unbound substrate. Solubilize the pellet in 1N NaOH and quantify covalent binding via scintillation counting or bottom-up proteomics. Trustworthiness check: Cohort B should exhibit >90% reduction in binding compared to Cohort A.

Part 5: Pathway Visualization

The following diagram maps the critical metabolic nodes and artifact-generating pathways discussed in this guide. Understanding this flow is essential for placing the correct inhibitors (NaF, Ascorbic acid) at the correct biochemical junctions.

G Substrate N-(4-Chlorophenyl)- N-hydroxyacetamide Sulfate N-O-Sulfate Conjugate (Highly Unstable) Substrate->Sulfate SULT1A1 + PAPS Deacetylated N-hydroxy-4-chloroaniline (MetHb Former) Substrate->Deacetylated Carboxylesterases Degradation Auto-oxidation Artifacts Substrate->Degradation High pH / O2 Nitrenium Reactive Electrophile (Nitrenium/Quinoneimine) Sulfate->Nitrenium Spontaneous Cleavage Protein Covalent Protein Adducts Nitrenium->Protein Nucleophilic Attack Deacetylated->Degradation Trace Metals

Metabolic activation pathways and artifact generation in N-hydroxyacetanilide assays.

Part 6: References

  • Frame, L. T., et al. "A simple colorimetric assay for phenotyping the major human thermostable phenol sulfotransferase (SULT1A1) using platelet cytosols." National Institutes of Health (NIH). Available at:[Link]

  • Hinson, J. A., et al. "Evidence That Acetaminophen and N-Hydroxyacetaminophen Form a Common Arylating Intermediate, N-Acetyl-p-Benzoquinoneimine." ResearchGate. Available at:[Link]

  • Gorrod, J. W., et al. "Biological Oxidation of Nitrogen in Organic Compounds and Disposition of N-Oxidized Product." ResearchGate. Available at:[Link]

Sources

"challenges in the purification of N-(4-Chlorophenyl)-N-hydroxyacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(4-Chlorophenyl)-N-hydroxyacetamide . This compound—an N-arylhydroxamic acid derivative—presents unique isolation challenges due to its bidentate chelating properties, strong hydrogen-bonding capabilities, and susceptibility to oxidation.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, underlying mechanistic causes, and validated protocols to ensure high-yield, high-purity recovery.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision tree below to determine the optimal purification modality based on your crude mixture's profile.

Workflow Start Crude N-(4-Chlorophenyl)- N-hydroxyacetamide Assess LC-MS / 1H-NMR Purity Check Start->Assess Decision Is Purity > 85%? Assess->Decision Recryst Recrystallization (EtOAc / Hexane) Decision->Recryst Yes Chromatography Chromatography Required Decision->Chromatography No Pure Pure Target Compound (Store at -20°C under Ar) Recryst->Pure NormalPhase Acid-Washed Silica (+1% AcOH modifier) Chromatography->NormalPhase Lipophilic impurities ReversePhase Reverse-Phase C18 (H2O/MeCN gradient) Chromatography->ReversePhase Polar impurities NormalPhase->Pure ReversePhase->Pure

Decision tree for the purification of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Troubleshooting Guides: Causality & Solutions

Issue 1: Severe Tailing and Low Recovery on Normal-Phase Silica Gel

The Causality: Hydroxamic acids exhibit significant chromatographic tailing[1]. The bidentate hydroxamate motif (-N(OH)C(=O)-) is a powerful chelator that binds irreversibly to trace metals (e.g., Fe³⁺, Al³⁺) present in standard silica gel[2]. Furthermore, the free N-OH group acts as a strong hydrogen bond donor to free silanols, leading to peak broadening and material loss. The Solution:

  • Passivate the Silica: Pre-treat your silica gel with 1% acetic acid in your starting mobile phase. The protons compete with the hydroxamic acid for silanol and metal binding sites.

  • Switch Modalities: If tailing persists, abandon normal-phase silica and utilize Reverse-Phase (C18) chromatography, which eliminates silanol/metal interference.

Issue 2: Color Change (Yellowing/Browning) During Concentration

The Causality: The N-hydroxy group is highly susceptible to oxidation, particularly under basic conditions or prolonged exposure to atmospheric oxygen. This oxidative stress converts the N-hydroxyamide into colored nitroso-aryl derivatives or radical-mediated degradation products[3]. The Solution:

  • Never exceed a water bath temperature of 40°C during rotary evaporation.

  • Perform solvent removal under a strict inert atmosphere (Argon/N₂) and avoid basic modifiers (like Et₃N) in your chromatographic eluents.

Issue 3: Co-elution of O-Acetylated Byproducts

The Causality: If your synthesis involves the acetylation of N-(4-chlorophenyl)hydroxylamine, over-acetylation frequently occurs, yielding N-(4-chlorophenyl)-N-acetoxyacetamide. This byproduct shares a nearly identical lipophilicity profile with the target compound, making chromatographic separation nearly impossible. The Solution:

  • Pre-purification Hydrolysis: Exploit the differential lability of the O-acetyl vs. N-acetyl bonds. Treat the crude mixture with mild base (e.g., 0.5 eq K₂CO₃ in Methanol) for 30 minutes prior to purification. The O-acetyl group will selectively hydrolyze, converting the byproduct back into the target N-hydroxyacetamide.

Degradation Target N-(4-Chlorophenyl)- N-hydroxyacetamide Heat Thermal Stress (>40°C) Target->Heat Oxidation O2 Exposure / Base Target->Oxidation Metals Trace Metals (Fe3+, Al3+) in Silica Gel Target->Metals Deg1 Hydrolysis / Thermal Cleavage Heat->Deg1 Deg2 Nitroso-Aryl Derivatives Oxidation->Deg2 Deg3 Irreversible Chelation (Chromatographic Tailing) Metals->Deg3

Common degradation and loss pathways for N-arylhydroxamic acids during purification.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for TLC monitoring? A: Standard Hexane/Ethyl Acetate mixtures often cause streaking. For accurate Rf determination, use Dichloromethane/Methanol (95:5) with 1% glacial acetic acid. The acid suppresses ionization and hydrogen bonding, yielding sharp spots.

Q: Can I use recrystallization instead of chromatography? A: Yes. N-arylhydroxamic acids can be effectively purified by crystallization if the initial crude purity is >85%[4]. It is the preferred method for scale-up as it avoids the metal-chelation issues inherent to silica gel.

Q: How should I store the purified N-(4-Chlorophenyl)-N-hydroxyacetamide? A: Store the compound as a dry solid at -20°C in an amber vial backfilled with Argon. In solution, the compound degrades rapidly at room temperature.

Quantitative Data: Comparison of Purification Modalities

Purification MethodAverage Yield (%)Typical Purity (%)ScalabilityPrimary Drawback
Standard Silica Gel 40 - 50%85 - 90%HighSevere tailing; material loss due to metal chelation.
Acid-Washed Silica 70 - 80%92 - 95%HighRequires mobile phase modifiers; residual acid must be removed.
Reverse-Phase (C18) 85 - 95%>98%MediumHigh solvent cost; lower sample loading capacity.
Recrystallization 60 - 75%>99%Very HighRequires >85% initial purity; requires careful solvent ratio tuning.

Step-by-Step Experimental Protocols

Protocol A: Reverse-Phase (C18) Flash Chromatography

This self-validating protocol ensures metal-free purification, maximizing both yield and purity.

  • Sample Preparation: Dissolve the crude N-(4-Chlorophenyl)-N-hydroxyacetamide in a minimum volume of HPLC-grade Methanol or DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Mount a C18 flash cartridge. Equilibrate with 3 column volumes (CV) of 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid to maintain the protonated state).

  • Loading & Elution: Inject the sample. Run a linear gradient from 5% Acetonitrile to 70% Acetonitrile over 15 CVs. Monitor absorbance at 254 nm.

  • Fraction Collection: Collect the major peak. Self-validation step: Spot the peak fractions on a TLC plate and stain with Ferric Chloride (FeCl₃); a deep purple/red color confirms the presence of the intact hydroxamate group.

  • Isolation: Lyophilize (freeze-dry) the combined fractions to prevent thermal degradation. Avoid rotary evaporation of aqueous fractions.

Protocol B: Solvent-Antisolvent Recrystallization

Ideal for crude mixtures >85% purity[4].

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal boiling Ethyl Acetate (approx. 2-3 mL per gram of crude) until the solid just dissolves.

  • Clarification: If the solution is cloudy or highly colored, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration through a pad of Celite.

  • Antisolvent Addition: While the solution is still warm (approx. 50°C), slowly add Hexane dropwise until the solution becomes faintly turbid.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the white/off-white crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane and dry under high vacuum for 12 hours.

References

  • Methanol-soluble, β-elimination products from preparations of alginic acid hydroxamate exhibited DPPH scavenging and angiotensin converting enzyme inhibitory activities Academia Sinica 1

  • Solvation Parameters and Solubility of N- Arylhydroxamic Acid Journal of Emerging Technologies and Innovative Research (JETIR) 4

  • Probing Adamantane Arylhydroxamic Acids against Trypanosoma brucei and Trypanosoma cruzi MDPI 2

  • N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds American Chemical Society (ACS) 3

Sources

Technical Support Center: Hydroxamic Acid Synthesis & Lossen Rearrangement Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Hydroxamic Acid Synthesis. As drug development increasingly relies on hydroxamic acids (e.g., as zinc-binding groups in HDAC inhibitors), synthesizing these moieties without triggering catastrophic side reactions is critical.

The most pervasive failure mode in this workflow is the Lossen rearrangement —a base- or heat-promoted degradation pathway where the target hydroxamic acid is over-activated and converts into an isocyanate, ultimately degrading into ureas or primary amines. This guide provides the mechanistic causality, diagnostic FAQs, and self-validating protocols required to eliminate this side reaction.

The Mechanistic Nexus: Understanding the Lossen Divergence

To prevent the Lossen rearrangement, we must first visualize where the synthesis diverges from the desired pathway. The rearrangement is not a random failure; it is a highly predictable consequence of O-over-activation followed by N-deprotonation .

Lossen_Pathway RCOOH Carboxylic Acid ActEster Activated Ester RCOOH->ActEster Coupling Reagent ProtNH2OH O-Protected NH2OH ActEster->ProtNH2OH Safe Route NH2OH Unprotected NH2OH ActEster->NH2OH Risk Route ProtHydroxamic O-Protected Hydroxamate ProtNH2OH->ProtHydroxamic Hydroxamic Hydroxamic Acid NH2OH->Hydroxamic ProtHydroxamic->Hydroxamic Acidic Deprotection O_Acyl O-Acylated Hydroxamate Hydroxamic->O_Acyl Excess Coupling Agent Isocyanate Isocyanate O_Acyl->Isocyanate Base / Heat (-RCOO⁻) Urea Urea / Amine Isocyanate->Urea + Amine / H2O

Reaction pathways in hydroxamic acid synthesis demonstrating the Lossen rearrangement divergence.

Diagnostic Q&A: Troubleshooting the Synthesis

Q1: What exactly triggers the Lossen rearrangement during my hydroxamic acid synthesis? A: The Lossen rearrangement converts a hydroxamate ester to an isocyanate under basic conditions (1[1]). It is triggered when the oxygen atom of the newly formed hydroxamic acid becomes over-activated (e.g., O-acylated or O-sulfonylated) by excess coupling reagents, followed by a base-mediated deprotonation of the N-H bond (2[2]).

Q2: Why do I see ureas and primary amines in my LC-MS instead of the target hydroxamic acid? A: Once the over-activated hydroxamate undergoes the Lossen rearrangement, it forms a highly reactive isocyanate intermediate. These isocyanates rapidly react with any available amines (such as your organic base or starting materials) to produce ureas, or they hydrolyze in the presence of water to form primary amines and carbon dioxide (2[2]).

Q3: Can specific coupling agents intentionally or unintentionally drive this side reaction? A: Yes. Reagents like 1-Propanephosphonic acid cyclic anhydride (T3P) or ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) are excellent for synthesizing hydroxamic acids, but if used in excess or at elevated temperatures, they directly promote the Lossen rearrangement to yield isocyanates and ureas (3[3], 4[4]).

Q4: How can I completely prevent this from happening? A: To avoid such side reactions, O-protected hydroxylamines are frequently used, although this necessitates an additional deprotection step (2[2]). Alternatively, strictly limiting coupling agent stoichiometry and maintaining temperatures below 5 °C can suppress the rearrangement.

Parameter Optimization Matrix

The following table summarizes how reaction parameters quantitatively dictate the fate of the synthesis. Use this to audit your current methodology.

Coupling StrategyReagent EquivalentsTemperatureBase (Equivalents)Major Product Outcome
Unprotected NH₂OH HATU (2.5 eq)60 °CDIPEA (3.0 eq)Urea / Amine (>80% Lossen)
Unprotected NH₂OH T3P (2.0 eq)80 °CEt₃N (3.0 eq)Isocyanate / Urea (Lossen Promoted)
Unprotected NH₂OH T3P (1.05 eq)0 °CNone (Aq. NH₂OH used)Hydroxamic Acid (>90% Yield)
O-Protected (THP) EDC/HOBt (1.5 eq)25 °CNMM (2.0 eq)Hydroxamic Acid (Post-deprotection, >95%)
Self-Validating Workflows: Protocols for Zero-Rearrangement Synthesis

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the designated "Go/No-Go" validation checks.

Protocol A: The O-Protected Route (The "Fail-Safe" Method)

Objective: Synthesize hydroxamic acid using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH₂O-THP). Mechanistic Rationale: By masking the oxygen atom with a bulky THP group, the coupling agent is physically blocked from forming the O-acyl intermediate. Without O-activation, the Lossen rearrangement is mechanistically impossible.

  • Activation & Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N-Methylmorpholine (NMM, 2.0 eq). Stir at room temperature for 15 minutes to form the active ester. Add NH₂O-THP (1.2 eq) and stir for 4 hours.

  • In-Process Validation (Go/No-Go): Analyze via LC-MS.

    • Pass: Presence of the [M+H]⁺ peak corresponding to the THP-protected intermediate.

    • Fail: Presence of unreacted acid. Corrective Action: Do not add more EDC (to prevent side reactions); extend reaction time by 4 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM/MeOH (1:1). Cool to 0 °C. Dropwise, add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours at room temperature.

  • Final Validation: LC-MS must confirm a mass shift of -84 Da (loss of THP) and the absolute absence of urea/amine byproducts.

Protocol B: Direct Synthesis using Mild Coupling (Stoichiometrically Controlled T3P)

Objective: Direct synthesis using unprotected aqueous hydroxylamine and T3P. Mechanistic Rationale: T3P accelerates the synthesis of hydroxamic acids, but excess T3P will activate the formed hydroxamate, driving the Lossen rearrangement (3[3]). Strict stoichiometric control and low temperatures prevent over-activation.

  • Pre-cooling: Dissolve the carboxylic acid (1.0 eq) in EtOAc. Add aqueous NH₂OH (50 wt%, 5.0 eq) and cool the biphasic mixture strictly to 0 °C using an ice bath.

  • Controlled Activation: Add T3P (50% solution in EtOAc, strictly 1.05 eq ) dropwise over 30 minutes. Maintain internal temperature < 5 °C. Stir vigorously for 1 hour at 0 °C.

  • In-Process Validation (Go/No-Go): Monitor by TLC (stain with FeCl₃ for hydroxamic acids).

    • Pass: Distinct purple/red spot indicating hydroxamic acid.

    • Fail: Presence of higher Rf spots (isocyanate/urea) indicates localized overheating or excess T3P.

  • Quenching: Quench with cold water immediately upon completion to destroy any unreacted T3P before allowing the mixture to warm to room temperature. Separate layers and wash the organic phase with brine.

References
  • Benchchem. "Technical Support Center: Hydroxamic Acid Synthesis." Benchchem.
  • Thalluri, K., Manne, S. R., Dev, D., & Mandal, B. "Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids." ACS Publications (The Journal of Organic Chemistry).
  • Vasantha, B., Hemantha, H. P., & Sureshbabu, V. V. "1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement: Application to the Synthesis of Urea and Carbamate Derivatives." Organic Chemistry Portal (Synthesis 2010).
  • "Lossen Rearrangement." Slideshare.

Sources

Technical Support Center: Troubleshooting N-(4-Chlorophenyl)-N-hydroxyacetamide Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-(4-Chlorophenyl)-N-hydroxyacetamide (a hydroxamic acid derivative) is a potent pharmacophore frequently utilized in drug development for its ability to chelate zinc in metalloenzymes like Histone Deacetylases (HDACs)[1]. However, the very chemical properties that make it a valuable therapeutic scaffold—specifically its bidentate metal-chelating ability and redox activity—render it highly prone to causing systemic interference in standard biochemical and cell-based assays[2].

This guide provides a mechanistic breakdown of these interferences, a diagnostic workflow, and field-validated protocols to ensure data integrity.

Diagnostic Workflow

Before abandoning an assay, use the following decision tree to identify the root cause of the interference and apply the appropriate corrective action.

DiagnosticTree Start Interference Detected: N-(4-Chlorophenyl)-N-hydroxyacetamide Type Identify Assay Type Start->Type Color Colorimetric Protein (e.g., BCA, Lowry) Type->Color Viability Redox Viability (e.g., MTT, MTS) Type->Viability Enzyme Metalloenzyme Assay (e.g., HDAC, MMP) Type->Enzyme ColorFix Mechanism: Cu2+ Reduction Fix: Use Bradford Assay or Perform Blank Subtraction Color->ColorFix ViabilityFix Mechanism: Tetrazolium Reduction Fix: Switch to ATP-based Luminescence Assay Viability->ViabilityFix EnzymeFix Mechanism: Zinc Chelation Fix: Validate target specificity vs. pan-chelator effect Enzyme->EnzymeFix

Diagnostic workflow for identifying and resolving hydroxamic acid assay interference.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my BCA Protein Assay show artificially high protein concentrations when testing this compound? A: The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds. The hydroxamate group (R-CO-NH-OH) is a strong electron donor and can directly reduce Cu²⁺ to Cu⁺ in the absence of protein, leading to a false-positive colorimetric signal[3]. Furthermore, hydroxamic acids can chelate the resulting Cu⁺, altering the absorbance spectrum of the BCA-Cu⁺ complex.

Q2: My MTT cell viability assay shows >100% viability at high compound concentrations. What is happening? A: This is a classic redox interference artifact. Tetrazolium salts (like MTT, MTS, and XTT) are reduced to colored formazan dyes by mitochondrial enzymes in living cells. However, N-(4-Chlorophenyl)-N-hydroxyacetamide can chemically reduce tetrazolium salts directly[4][5]. This abiotic reduction produces formazan extracellularly, masking true cytotoxicity and yielding false-positive viability readouts.

Q3: How do trace metals in my assay buffer affect the stability and readout of this compound? A: Hydroxamic acids form highly stable, intensely colored complexes with transition metals, particularly Fe³⁺ and Co³⁺[2][6]. If your assay buffer contains trace iron (common in biological buffers or unpurified water), the compound will form a red/purple ferric-hydroxamate complex with an absorption maximum between 480–550 nm[2]. This will severely interfere with any colorimetric assay reading in the 500 nm range.

Interference Summary & Mitigation Matrix

To streamline assay optimization, refer to the following quantitative summary of common interferences and their validated mitigations.

Assay CategorySpecific AssayMechanism of InterferenceArtifact TypeRecommended Mitigation
Protein Quantification BCA AssayDirect reduction of Cu²⁺ by hydroxamateFalse-positive (High protein)Switch to Bradford Assay (Coomassie-based, non-redox) or run compound-only blanks.
Cell Viability MTT / MTS / XTTAbiotic reduction of tetrazolium to formazanFalse-positive (High viability)Use ATP-dependent luminescence assays (e.g., CellTiter-Glo) or Resazurin (if validated).
Enzyme Kinetics Colorimetric (480-550nm)Formation of colored Fe³⁺/Cu²⁺ complexesBaseline drift / Signal maskingAdd EDTA/EGTA to buffer (if target is non-metalloenzyme) or shift readout to fluorescence.
Metalloenzyme Screens HDAC / MMP AssaysPan-chelation of active-site Zn²⁺False-positive (Pan-inhibition)Run orthogonal counter-screens with non-metalloenzymes to confirm specific binding.

Mechanistic Pathways of Interference

Understanding the chemical causality behind these artifacts is critical for designing self-validating experimental systems. The diagram below illustrates the three primary pathways by which N-hydroxyacetamides disrupt assay integrity.

Mechanism Compound N-(4-Chlorophenyl)- N-hydroxyacetamide Chelation Metal Chelation (Fe3+, Cu2+, Zn2+) Compound->Chelation Trace metals Redox Redox Activity (Electron Donor) Compound->Redox Assay reagents Hydrolysis Acid/Base Hydrolysis (Yields Hydroxylamine) Compound->Hydrolysis pH extremes ColorShift Absorbance Shift (False Signal) Chelation->ColorShift FalsePos False Positive (e.g., MTT Formazan) Redox->FalsePos StrongRed Amplified Reduction (Hydroxylamine) Hydrolysis->StrongRed StrongRed->FalsePos

Mechanistic pathways of N-hydroxyacetamide interference via chelation, redox, and hydrolysis.

Validated Experimental Protocols

To ensure trustworthiness and self-validation in your workflows, utilize the following standardized protocols when working with N-(4-Chlorophenyl)-N-hydroxyacetamide.

Protocol 1: Metal-Chelation Interference Validation & Blank Subtraction (BCA Assay)

Purpose: To quantify and subtract the abiotic Cu²⁺ reduction caused by the compound, allowing for accurate protein quantification.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare the standard BCA working reagent (50 parts Reagent A to 1 part Reagent B).

  • Create Compound Blanks: Prepare a serial dilution of N-(4-Chlorophenyl)-N-hydroxyacetamide in your lysis buffer (without protein) matching the exact concentrations used in your experimental samples.

  • Plate Setup:

    • Wells 1-12: BSA Standard Curve (0 to 2000 µg/mL).

    • Wells 13-24: Experimental Samples (Protein + Compound).

    • Wells 25-36: Compound-Only Blanks (Buffer + Compound).

  • Incubation: Add 200 µL of BCA working reagent to 25 µL of each sample/blank. Incubate at 37°C for 30 minutes.

  • Readout: Measure absorbance at 562 nm.

  • Data Correction: Subtract the absorbance of the "Compound-Only Blank" from the corresponding "Experimental Sample" before interpolating against the BSA standard curve. Note: If the compound blank absorbance exceeds 0.5 OD, the BCA assay is invalid; switch to a Bradford assay.

Protocol 2: Orthogonal Cell Viability Assessment (ATP-Luminescence)

Purpose: To bypass the redox interference of tetrazolium salts by measuring intracellular ATP as an orthogonal marker of viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate (to prevent luminescent cross-talk) and incubate overnight.

  • Compound Treatment: Treat cells with a dose-response gradient of N-(4-Chlorophenyl)-N-hydroxyacetamide for the desired time point (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive kill control (e.g., Staurosporine).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (ATP-luciferase kinetics are highly temperature-dependent).

  • Reagent Addition: Add a volume of ATP-luminescence reagent (e.g., CellTiter-Glo) equal to the volume of cell culture medium present in each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence with an integration time of 0.25–1 second per well. Calculate viability as a percentage of the vehicle control.

References

  • Iron Complexation to Histone Deacetylase Inhibitors SAHA and LAQ824 in PEGylated Liposomes Can Considerably Improve Pharmacokinetics in Rats. NIH / PMC.6

  • Technical Support Center: Acetohydroxamic Acid. Benchchem.3

  • Technical Support Center: Minimizing Cytotoxicity of... Benchchem.4

  • Chemistry and Biologic Activity of Hydroxamic Acids—An Overview. Karger.2

  • Appraisal of the MTT-based Assay as a Useful Tool for Predicting Drug Chemosensitivity in Leukemia. ResearchGate.5

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. Journal of Neuroscience.1

Sources

Technical Support Center: Scale-Up Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide. The transition from a milligram-scale discovery fume hood to a multi-kilogram pilot plant introduces severe thermal, kinetic, and chemoselective challenges.

This document bypasses generic advice to provide field-proven, self-validating protocols that ensure scientific integrity and process safety.

I. Mechanistic Workflow & Failure Modes

Before troubleshooting, it is critical to understand the reaction logic. The synthesis relies on a delicate kinetic trap. We must arrest the reduction of the nitroarene at the hydroxylamine stage, and subsequently control the acetylation to avoid permanent over-functionalization.

ScaleUpWorkflow A 1-Chloro-4-nitrobenzene (Starting Material) B N-(4-Chlorophenyl)hydroxylamine (Unstable Intermediate) A->B Zn, NH4Cl T < 15°C E 4-Chloroaniline (Over-reduction) A->E Excess Heat/Zn (Failure Mode) C N,O-Diacetate Intermediate (+42 Da Impurity) B->C Ac2O, Base T < 10°C F Azoxy/Nitroso Species (Oxidation) B->F O2 / Prolonged Hold (Failure Mode) D N-(4-Chlorophenyl)-N-hydroxyacetamide (Target API) C->D LiOH / H2O Selective O-deacetylation

Fig 1: Mechanistic workflow and failure modes in N-(4-Chlorophenyl)-N-hydroxyacetamide synthesis.

II. Troubleshooting Guide & FAQs

Q1: During the reduction of 1-chloro-4-nitrobenzene, my HPLC shows >15% of 4-chloroaniline. How do I prevent this over-reduction? Causality & Mechanism: The reduction of nitroarenes to hydroxylamines is an intermediate kinetic stage. When using Zinc/NH 4​ Cl, the reaction is highly exothermic. If the internal temperature ( Tint​ ) exceeds 20 °C, or if a large excess of reductant is present, the kinetic trap of the hydroxylamine is bypassed. The thermal energy thermodynamically drives the reaction to the fully reduced, stable 4-chloroaniline[1]. Self-Validating Protocol: Implement a strict temperature-controlled dosing regimen. Pre-chill the reaction mixture to 0–5 °C. Dose the zinc dust in 5 to 10 discrete portions, ensuring Tint​ never exceeds 15 °C. Validate the endpoint by pulling an aliquot every 15 minutes after the final addition; quench the aliquot immediately in cold ethyl acetate to halt reduction before HPLC analysis.

Q2: The intermediate N-(4-chlorophenyl)hydroxylamine degrades into a dark, intractable mixture before acetylation. How can I stabilize it? Causality & Mechanism: N-arylhydroxylamines are notoriously unstable and require careful handling to prevent degradation[2]. They are highly prone to air oxidation (yielding nitroso compounds) and subsequent bimolecular condensation to form azoxybenzenes. Furthermore, they are thermally sensitive and can disproportionate if left concentrated at room temperature. Self-Validating Protocol: Do not isolate the hydroxylamine as a dry solid on scale. Instead, utilize a telescoped process. Perform the extraction with a cold organic solvent (e.g., isopropyl acetate) under a strict inert nitrogen atmosphere. Dry the organic layer quickly over anhydrous Na 2​ SO 4​ and proceed directly to the acetylation step within a 2-hour window.

Q3: Following acetylation, mass spectrometry reveals a major impurity at +42 Da relative to the target mass. What is this, and how is it resolved? Causality & Mechanism: The +42 Da mass shift corresponds to N,O-diacetylation, forming N-(4-chlorophenyl)-N-acetoxyacetamide. Standard acetylating agents do not easily discriminate between the N- and O- nucleophilic sites of the hydroxylamine under basic conditions[3]. Self-Validating Protocol: Rather than attempting to force mono-acetylation (which often leaves unreacted starting material), intentionally drive the reaction to the N,O-diacetate using an excess of acetic anhydride. Following this, perform a chemoselective O-deacetylation. The O-acetyl ester is significantly more electrophilic and hydrolytically labile than the N-acetyl amide, allowing quantitative conversion back to the desired N-hydroxyacetamide via selective O-deacetylation using a mild base[4].

Q4: What are the critical safety considerations for scaling this process to a pilot plant? Causality & Mechanism: The two most dangerous steps are the zinc-mediated reduction and the quenching of excess acetic anhydride. Both are highly exothermic. Delayed exotherms can occur if zinc clumps or if mixing is inadequate, leading to a thermal runaway and reactor over-pressurization. Self-Validating Protocol: Use an automated solids-dosing system linked to a cascade temperature controller. Ensure the reactor has a high-efficiency agitation system (e.g., pitched blade turbine) to prevent zinc settling. For the acetylation quench, dose water slowly while maintaining Tint​ < 25 °C, as the hydrolysis of acetic anhydride generates acetic acid and significant heat.

III. Standardized Scale-Up Protocols
Step 1: Controlled Reduction (Telescoped)

Self-Validation Checkpoint: HPLC must show <1% starting material and <5% 4-chloroaniline before proceeding to extraction.

  • Charge a jacketed reactor with 1-chloro-4-nitrobenzene (1.0 eq), NH 4​ Cl (2.5 eq), and a solvent mixture of EtOH/H 2​ O (4:1 v/v).

  • Cool the mixture to 0–5 °C under a continuous nitrogen sweep.

  • Add Zinc dust (2.2 eq) in 10 equal portions over 2 hours. Critical: Maintain Tint​ < 15 °C. Wait for the exotherm of each portion to subside before adding the next.

  • Stir for an additional 30 minutes at 10 °C. Monitor by HPLC.

  • Filter the reaction mixture through a pad of Celite to remove zinc salts; wash the filter cake with cold isopropyl acetate.

  • Separate the organic layer, wash with cold brine, and dry over Na 2​ SO 4​ . Use this solution immediately in Step 2.

Step 2: Acetylation & Chemoselective O-Deacetylation

Self-Validation Checkpoint: LC-MS must confirm complete transition of the +42 Da N,O-diacetate mass to the target API mass before aqueous workup.

  • Transfer the cold organic solution of N-(4-chlorophenyl)hydroxylamine to a clean reactor.

  • Add NaHCO 3​ (3.0 eq) and cool to 0 °C.

  • Dropwise add acetic anhydride (2.5 eq) over 1 hour, maintaining Tint​ < 10 °C.

  • Stir at room temperature for 2 hours to ensure complete conversion to the N,O-diacetate intermediate.

  • Cool the reactor back to 0 °C. Slowly add a 1M solution of LiOH in water (1.5 eq) and stir for 45 minutes to selectively cleave the O-acetyl group.

  • Acidify the mixture carefully to pH 4 using 1M HCl, extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

  • Crystallize the crude product from toluene/heptane to yield pure N-(4-Chlorophenyl)-N-hydroxyacetamide.

IV. Process Parameters & Quality Attributes
Process StageCritical Process Parameter (CPP)Acceptable Operating RangeExpected Outcome / YieldPrimary Failure Mode
Reduction Internal Temp ( Tint​ )0 °C – 15 °C>90% ConversionOver-reduction to 4-chloroaniline
Extraction Hold Time< 2 hours (under N 2​ )Clean phase separationOxidation to azoxybenzenes
Acetylation Ac 2​ O Equivalents2.5 eq>95% (as diacetate)Unreacted hydroxylamine
Deacetylation Base Equivalents (LiOH)1.5 eq at 0 °C75-80% (Global Yield)Incomplete cleavage (+42 Da)
V. References[3] Methods for Hydroxamic Acid Synthesis - PMC - NIH.

URL:[2] Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives - Scholaris.ca. URL:[1] Cas 106-47-8, 4-Chloroaniline - LookChem. URL:[4] Application of Chemoselective Pancreatin Powder-Catalyzed Deacetylation Reaction in the Synthesis of Key Statin Side Chain Intermediate - Organic Process Research & Development (ACS Publications). URL:

Sources

Validation & Comparative

"N-(4-Chlorophenyl)-N-hydroxyacetamide reference standard availability"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in xenobiotic metabolism and bioanalytical assay development, I frequently guide laboratories through the complexities of sourcing and utilizing rare metabolite reference standards.

The compound N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS: 1503-91-9), also known as N-hydroxy-4-chloroacetanilide, is a highly specific, reactive metabolite. It is primarily studied to understand the bioactivation of 4-chloroacetanilide and related arylamines, which are known to cause hemoglobin oxidation, Heinz body formation, and nephrotoxicity[1].

Because N-hydroxylated metabolites are inherently unstable and prone to degradation or further reaction, selecting a high-purity reference standard and employing rigorously validated handling protocols is critical for reproducible LC-MS/MS quantification. This guide objectively compares the availability of this reference standard across major analytical suppliers and provides a self-validating experimental workflow for its use in in vitro microsomal assays.

Mechanistic Context: Why This Standard Matters

To understand the analytical requirements for this standard, we must first look at its biological generation. The oxidation of 4-chloroacetanilide to N-(4-Chlorophenyl)-N-hydroxyacetamide is catalyzed by hepatic microsomes (typically mono-oxygenases induced by 3-methylcholanthrene) [2]. This N-hydroxy metabolite is a proximate toxicant; subsequent N-O bond cleavage generates highly reactive electrophiles that directly oxidize hemoglobin [3].

G A 4-Chloroacetanilide (Parent Compound) C N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS: 1503-91-9) A->C N-Hydroxylation B Cytochrome P450 (Hepatic Microsomes) B->C Catalyzes D Reactive Electrophilic Species (N-O Bond Cleavage) C->D Bioactivation E Hemoglobin Oxidation & Heinz Body Formation D->E Toxicity

Metabolic bioactivation pathway of 4-chloroacetanilide to reactive electrophiles.

Reference Standard Availability & Comparison

Because N-(4-Chlorophenyl)-N-hydroxyacetamide is a niche research chemical rather than a commercial drug, it is not available as a standard USP or EP pharmacopeial reference. Instead, researchers must rely on specialized custom synthesis and analytical standard providers.

Below is an objective comparison of the typical sourcing avenues for this compound.

Supplier / SourcePurity GradeFormatISO 17034 Certified?Best Use Case & Performance Notes
Toronto Research Chemicals (TRC / LGC) >95% (Typical)Neat Solid (Custom/Catalog)Yes (Facility dependent)Gold Standard for Metabolism: TRC excels in synthesizing rare drug metabolites. Their lots typically include comprehensive 1H-NMR and MS characterization, essential for proving the N-hydroxy position.
Clearsynth >98%Neat Solid / Isotope LabeledNoBest for Internal Standards: Clearsynth frequently offers stable isotope-labeled analogs (e.g., D4 or 13C), which are critical for correcting matrix effects in LC-MS/MS.
Sigma-Aldrich (Merck) Variable (Often >95%)Neat SolidVariesGeneral Research: Often listed as a rare or custom chemical (e.g., historical catalog numbers for related acetamides) [2]. Lead times can be extensive if not in active stock.

Note: Due to the thermal instability of N-hydroxyacetamides, standards shipped as neat solids must be stored at -20°C strictly under inert gas (Argon/Nitrogen) to prevent auto-oxidation.

Experimental Protocol: In Vitro Microsomal Quantification

To validate the performance of the reference standard, you must establish a self-validating in vitro assay. The following protocol details the quantification of N-(4-Chlorophenyl)-N-hydroxyacetamide generated from hamster liver microsomes [2].

Causality in Assay Design:
  • Addition of Sodium Fluoride (NaF): We add 0.1 M NaF to the incubation buffer. Why? NaF acts as a potent inhibitor of microsomal deacetylases. Without it, the N-hydroxyacetamide is rapidly deacetylated back to N-hydroxy-4-chloroaniline, artificially lowering your standard recovery and metabolite yield [2].

  • Ice-Cold Acetonitrile Quench: We use ACN at -20°C rather than room temperature acid. Why? N-hydroxy compounds are highly susceptible to acid-catalyzed rearrangement (e.g., Bamberger rearrangement). Cold solvent precipitation halts enzymatic activity without degrading the target analyte.

Step-by-Step Methodology
  • Standard Curve Preparation:

    • Reconstitute the N-(4-Chlorophenyl)-N-hydroxyacetamide reference standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Prepare a working calibration curve (1 ng/mL to 1000 ng/mL) in 50% Methanol/Water.

  • Incubation Mixture Setup:

    • In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL hamster liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 0.1 M NaF.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation & Sampling:

    • Initiate the reaction by adding 4-chloroacetanilide (substrate) to a final concentration of 50 µM, followed immediately by 1 mM NADPH.

    • At designated time points (0, 15, 30, 60 minutes), extract a 100 µL aliquot.

  • Quenching & Extraction:

    • Immediately quench the 100 µL aliquot into 300 µL of ice-cold Acetonitrile containing your Internal Standard (e.g., D4-N-hydroxy-4-chloroacetanilide).

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an amber LC vial (amber glass prevents UV-induced degradation).

  • Self-Validation Controls:

    • Negative Control: Incubate without NADPH to prove the metabolite is P450-dependent.

    • Stability Control: Spike the reference standard into heat-inactivated microsomes to calculate non-enzymatic degradation over 60 minutes.

Analytical Data Presentation (LC-MS/MS)

For objective performance comparison, your mass spectrometer must be tuned specifically for the N-hydroxy moiety. The compound readily loses the hydroxyl group (-OH, -17 Da) in the collision cell.

Table 2: Optimized LC-MS/MS (ESI+) Parameters for N-(4-Chlorophenyl)-N-hydroxyacetamide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Transition
N-(4-Chlorophenyl)-N-hydroxyacetamide 186.0168.015Loss of H₂O (characteristic of N-hydroxy compounds). Primary quantifier.
N-(4-Chlorophenyl)-N-hydroxyacetamide 186.0126.025Cleavage of the acetyl group. Secondary qualifier.
4-Chloroacetanilide (Parent) 170.0128.020Loss of acetyl group (ketene loss).

Chromatographic Note: Use a C18 column with a shallow gradient of 0.1% Formic acid in Water/Acetonitrile. Ensure the column compartment is kept at 30°C; higher temperatures can induce on-column degradation of the N-hydroxy standard.

Conclusion

Sourcing a reliable N-(4-Chlorophenyl)-N-hydroxyacetamide reference standard is the foundational step in mapping the toxicological pathways of chloroacetanilides. While suppliers like TRC and Clearsynth provide the necessary purity, the burden of stability lies on the analyst. By implementing deacetylase inhibitors (NaF) and low-temperature organic quenching, laboratories can ensure that the quantitative data derived from these standards accurately reflects in vivo bioactivation.

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. (Details the hamster-liver microsome oxidation and NaF enhancement). Retrieved March 21, 2026, from [Link]

  • LookChem. (n.d.). Ethyl hydrogen sulphate CAS#: 540-82-9. (Details synthetic routes and CAS 1503-91-9 relationships). Retrieved March 21, 2026, from [Link]

A Researcher's Guide to Evaluating the Specificity of N-(4-Chlorophenyl)-N-hydroxyacetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic research and drug development, the precise characterization of small molecule inhibitors is paramount. This guide provides a comprehensive framework for evaluating the specificity of N-(4-Chlorophenyl)-N-hydroxyacetamide, a compound whose hydroxamate group suggests potential activity as a metalloenzyme inhibitor, most notably within the histone deacetylase (HDAC) family.

We will navigate the experimental journey from initial target class identification to broad, unbiased off-target profiling. This guide is designed for researchers who require not just protocols, but a deep understanding of the scientific rationale behind each experimental choice. We will compare the hypothetical performance of N-(4-Chlorophenyl)-N-hydroxyacetamide against two well-characterized HDAC inhibitors: Vorinostat (SAHA) , a pan-HDAC inhibitor, and Panobinostat (LBH589) , another potent pan-inhibitor with a distinct chemical scaffold.

Introduction: The Criticality of Specificity Profiling

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough specificity assessment a non-negotiable aspect of drug development.[1][2][3] N-(4-Chlorophenyl)-N-hydroxyacetamide's structure, particularly the N-hydroxyacetamide moiety, is a classic zinc-binding group found in numerous HDAC inhibitors.[4][5][6] Histone deacetylases are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer.[7][8] Therefore, our investigation will proceed under the hypothesis that this compound is an HDAC inhibitor, and we will outline the necessary steps to confirm this and map its specificity across the HDAC family and the broader proteome.

Tier 1: Primary Target Identification and In Vitro Selectivity

The first step is to ascertain if N-(4-Chlorophenyl)-N-hydroxyacetamide indeed inhibits HDACs and to determine its potency and selectivity across the different HDAC classes (Class I, IIa, IIb, and IV).[7][8]

In Vitro HDAC Activity Assays

A fluorometric or luminometric enzymatic assay is the industry standard for this initial screen.[4][9][10][11] These assays typically use a fluorogenic or luminogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent or luminescent signal.

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of N-(4-Chlorophenyl)-N-hydroxyacetamide, Vorinostat, and Panobinostat in DMSO.

    • Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 8 for Class I; HDAC4, 5, 7, 9 for Class IIa; HDAC6, 10 for Class IIb; HDAC11 for Class IV) in their respective assay buffers.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution (e.g., trypsin in assay buffer).[4]

  • Assay Plate Setup:

    • In a 384-well black microplate, add the assay buffer.

    • Perform serial dilutions of the test compounds (N-(4-Chlorophenyl)-N-hydroxyacetamide, Vorinostat, Panobinostat) to create a dose-response curve (e.g., from 1 nM to 100 µM).

    • Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm).[4][9]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Normalize the data to the vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each HDAC isoform.

Comparative Data Presentation

The IC50 values should be compiled into a clear table to visually compare the potency and selectivity of N-(4-Chlorophenyl)-N-hydroxyacetamide against the reference compounds.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC11 (nM)
N-(4-Chlorophenyl)-N-hydroxyacetamideTBDTBDTBDTBDTBDTBD
Vorinostat (SAHA)~10-20~20~15~10~150~50
Panobinostat (LBH589)~5~5~5~10~40~20
Note: IC50 values for Vorinostat and Panobinostat are approximate and can vary based on assay conditions.[8][12][13]

Tier 2: Cellular Target Engagement and Phenotypic Corroboration

While in vitro assays are essential, they do not fully recapitulate the cellular environment. It is crucial to verify that N-(4-Chlorophenyl)-N-hydroxyacetamide can enter cells and engage its intended targets.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[14][15][16] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[14][17]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection cluster_result Result A 1. Culture Cells B 2. Treat with Compound (e.g., N-(4-Chlorophenyl)-N-hydroxyacetamide) A->B C 3. Aliquot and Heat (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble vs. Aggregated) D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein (e.g., HDAC1, HDAC6) F->G H Thermal Shift Curve G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line like HeLa or HCT116) with N-(4-Chlorophenyl)-N-hydroxyacetamide or a vehicle control for 1-2 hours.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., HDAC1, HDAC6) remaining at each temperature by Western blotting.

  • Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target-Related Pharmacodynamic Marker Analysis

Inhibition of HDACs should lead to an increase in the acetylation of their substrates. Western blotting for acetylated histones (e.g., acetyl-Histone H3) and non-histone proteins (e.g., acetyl-α-tubulin for HDAC6) is a direct measure of the compound's activity in cells.[18]

Comparative Data Presentation

CompoundAcetyl-Histone H3 (Class I target)Acetyl-α-tubulin (HDAC6 target)
N-(4-Chlorophenyl)-N-hydroxyacetamideTBDTBD
Vorinostat (Pan-inhibitor)IncreasedIncreased
Panobinostat (Pan-inhibitor)IncreasedIncreased

Tier 3: Unbiased Proteome-Wide Specificity Profiling

While targeted assays are essential, they can miss unexpected off-targets. Unbiased, proteome-wide methods are necessary for a comprehensive specificity profile.

Kinome Profiling

Given that many small molecule inhibitors exhibit cross-reactivity with kinases, a kinome scan is a prudent step.[19][20][21][22] This is typically offered as a service by specialized CROs, where the compound is screened against a large panel of recombinant kinases.

Experimental Workflow: Kinome Profiling

Kinome_Profiling A Submit Compound (N-(4-Chlorophenyl)-N-hydroxyacetamide) B Screening against Kinase Panel (e.g., >400 kinases) A->B C Measure Kinase Activity (e.g., TR-FRET, ADP-Glo) B->C D Data Analysis (% Inhibition at a fixed concentration) C->D E Generate Kinome Map / Selectivity Score D->E

Caption: Kinome Profiling Experimental Workflow.

Chemoproteomics

For the most comprehensive and unbiased assessment of off-targets, chemical proteomics is the gold standard.[1][2][23][24] These methods identify the proteins that directly interact with the compound in a complex biological sample.

Methodology: Activity-Based Protein Profiling (ABPP) or Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: A version of N-(4-Chlorophenyl)-N-hydroxyacetamide would be synthesized with a clickable tag (e.g., an alkyne or azide) and/or an affinity handle (e.g., biotin).

  • Cellular Treatment: Live cells or cell lysates are treated with the probe.

  • Target Labeling/Capture: The probe binds to its targets. For ABPP, this is often a covalent interaction. For AP-MS, the compound-protein complexes are captured on streptavidin beads.

  • Enrichment and Digestion: The captured proteins are enriched, washed, and digested into peptides.

  • Mass Spectrometry: The peptides are analyzed by LC-MS/MS to identify the proteins that interacted with the compound.

  • Data Analysis: The identified proteins are quantified and compared to control experiments to identify specific binders.

Conclusion: Synthesizing the Data for a Complete Specificity Profile

By systematically progressing through these three tiers of analysis, a comprehensive specificity profile for N-(4-Chlorophenyl)-N-hydroxyacetamide can be constructed. The initial in vitro HDAC panel will define its primary targets and isoform selectivity. Cellular assays like CETSA and pharmacodynamic marker analysis will confirm on-target activity in a physiological context. Finally, unbiased techniques like kinome profiling and chemoproteomics will reveal any potential off-targets, providing a complete picture of the compound's interactions within the proteome. This rigorous, multi-faceted approach is essential for advancing N-(4-Chlorophenyl)-N-hydroxyacetamide or any novel compound through the drug discovery pipeline with confidence.

References

  • MtoZ Biolabs. Kinome Profiling Service. Retrieved March 21, 2026, from [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Retrieved March 21, 2026, from [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved March 21, 2026, from [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 147-164. Retrieved March 21, 2026, from [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Retrieved March 21, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved March 21, 2026, from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved March 21, 2026, from [Link]

  • Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved March 21, 2026, from [Link]

  • ResearchGate. Specificity of various Histone DeACetylase (HDAC) inhibitors for members of the four classes of HDACs. Retrieved March 21, 2026, from [Link]

  • Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 626, 111-131. Retrieved March 21, 2026, from [Link]

  • Zhang, H., et al. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 545-556. Retrieved March 21, 2026, from [Link]

  • Miller, T. A., et al. (2011). Isoform-selective histone deacetylase inhibitors. Journal of Medicinal Chemistry, 54(17), 5797-5813. Retrieved March 21, 2026, from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3146-3158. Retrieved March 21, 2026, from [Link]

  • Wegener, D., et al. (2003). In vitro assays for the determination of histone deacetylase activity. Bioorganic & Medicinal Chemistry, 11(13), 2731-2741. Retrieved March 21, 2026, from [Link]

  • Huber, K. V., & Superti-Furga, G. (2016). Profiling of Small Molecules by Chemical Proteomics. Methods in Molecular Biology, 1394, 215-225. Retrieved March 21, 2026, from [Link]

  • Jones, L. H., et al. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 15(38), 8048-8053. Retrieved March 21, 2026, from [Link]

  • Richardson, P. G., et al. (2015). Profile of panobinostat and its potential for treatment in solid tumors: an update. Expert Opinion on Investigational Drugs, 24(7), 961-976. Retrieved March 21, 2026, from [Link]

  • Sghaier, R., et al. (2020). Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. Cancers, 12(11), 3299. Retrieved March 21, 2026, from [Link]

  • Khan, N., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581-589. Retrieved March 21, 2026, from [Link]

  • Zhang, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5489. Retrieved March 21, 2026, from [Link]

  • EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved March 21, 2026, from [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. Retrieved March 21, 2026, from [Link]

  • Lu, C., et al. (2012). The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression. Proceedings of the National Academy of Sciences, 109(43), 17424-17429. Retrieved March 21, 2026, from [Link]

  • O'Connor, O. A., et al. (2009). Panobinostat (LBH589), a pan-DAC inhibitor, induces cell death in ER+ and HER2 amplified cell lines in vitro and is synergistic in vivo with trastuzumab. Cancer Research, 69(2_Supplement), 4047. Retrieved March 21, 2026, from [Link]

  • ResearchGate. Vorinostat (SAHA) in clinical trials. Retrieved March 21, 2026, from [Link]

  • Wawruszak, A., et al. (2021). Vorinostat (SAHA) and Breast Cancer: An Overview. Cancers, 13(18), 4725. Retrieved March 21, 2026, from [Link]

  • Active Motif. Vorinostat (SAHA) a histone deacetylase (HDAC) inhibitor. Retrieved March 21, 2026, from [Link]

  • Duvic, M., et al. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31-39. Retrieved March 21, 2026, from [Link]

  • Tassone, P., et al. (2022). Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo. Cancers, 14(4), 884. Retrieved March 21, 2026, from [Link]

  • Prince, H. M., et al. (2009). Panobinostat (LBH589): A Potent Pan-Deacetylase Inhibitor with Promising Activity Against Hematologic and Solid Tumors. Current Oncology Reports, 11(5), 337-343. Retrieved March 21, 2026, from [Link]

  • NextSDS. 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved March 21, 2026, from [Link]

  • PubChemLite. 2-(4-chlorophenyl)-n-hydroxyacetamide (C8H8ClNO2). Retrieved March 21, 2026, from [Link]

  • NIST. Acetamide, N-(4-chlorophenyl)-. Retrieved March 21, 2026, from [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. Retrieved March 21, 2026, from [Link]

  • Saha, A., et al. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 42(18), 15003-15010. Retrieved March 21, 2026, from [Link]

  • MDPI. High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429 in Natural Killer (NK)/T-Cell Lymphoma. Retrieved March 21, 2026, from [Link]

  • De-La-Cruz, M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Journal of Clinical Investigation, 130(11), 5891-5907. Retrieved March 21, 2026, from [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved March 21, 2026, from [Link]

  • Kim, M., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Bioorganic & Medicinal Chemistry, 105, 117688. Retrieved March 21, 2026, from [Link]

Sources

A Head-to-Head Comparison of N-(4-Chlorophenyl)-N-hydroxyacetamide with Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Histone Deacetylases in Gene Regulation and Cancer

Gene expression is a tightly regulated process, with epigenetic modifications playing a pivotal role. Among these, the acetylation and deacetylation of histone proteins are key determinants of chromatin structure and accessibility for transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more relaxed chromatin state (euchromatin) that is permissive for gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin structure (heterochromatin) and transcriptional repression.

In various cancers, there is a dysregulation of HDAC activity, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth and survival. This has positioned HDACs as significant therapeutic targets in oncology.

The Hydroxamic Acid Class of HDAC Inhibitors

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid class of compounds. A defining feature of this class is the hydroxamic acid (-CONHOH) functional group, which is crucial for their mechanism of action. This moiety acts as a potent chelator of the zinc ion (Zn²⁺) located in the catalytic active site of class I, II, and IV HDAC enzymes. By binding to this zinc ion, hydroxamic acid-based inhibitors effectively block the enzymatic activity of HDACs, preventing the removal of acetyl groups from histones and other non-histone proteins.

The consequence of HDAC inhibition is the accumulation of acetylated histones, leading to chromatin relaxation and the re-expression of silenced genes, including those that can suppress tumor growth. This mechanism underpins the potent anti-proliferative and pro-apoptotic effects observed with this class of inhibitors.

Signaling Pathway of HDAC Inhibition by Hydroxamic Acids

HDAC_Inhibition_Pathway HDACi N-(4-Chlorophenyl)-N-hydroxyacetamide (Hydroxamic Acid Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Euchromatin) Histones->Chromatin Gene Tumor Suppressor Genes Chromatin->Gene Allows Access Transcription Gene Transcription Gene->Transcription Proteins Tumor Suppressor Proteins (e.g., p21, Bax) Transcription->Proteins CellCycle Cell Cycle Arrest Proteins->CellCycle Apoptosis Apoptosis Proteins->Apoptosis

Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.

Comparative Analysis of N-(4-Chlorophenyl)-N-hydroxyacetamide and Other Leading HDAC Inhibitors

While direct experimental data for the biological activity of N-(4-Chlorophenyl)-N-hydroxyacetamide is not extensively available in the public domain, we can infer its potential efficacy based on the well-established structure-activity relationships (SAR) of the N-phenyl-N-hydroxyacetamide scaffold. The presence of the 4-chlorophenyl group is a common feature in many biologically active molecules and is expected to influence its potency and selectivity.[1]

For a robust comparison, we will evaluate N-(4-Chlorophenyl)-N-hydroxyacetamide against a panel of well-characterized HDAC inhibitors:

  • Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, a pan-inhibitor of class I and II HDACs.

  • Panobinostat (LBH589): A potent, orally available pan-HDAC inhibitor approved for the treatment of multiple myeloma.[2][3]

  • Belinostat (PXD101): A pan-HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.[4]

  • Trichostatin A (TSA): A natural product and a potent, widely used research tool for studying HDAC inhibition.[5]

Enzymatic Inhibition Profile

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) against purified HDAC isoforms.

Table 1: Comparative IC50 Values of HDAC Inhibitors Against Various HDAC Isoforms (in nM)

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
N-(4-Chlorophenyl)-N-hydroxyacetamide Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Vorinostat (SAHA) 10-20---
Panobinostat (LBH589) 2.1-531-----
Belinostat (PXD101) 41[4]125[4]30[4]82[4]216[4]-
Trichostatin A (TSA) 4.99-5.2116.4-24.3

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Based on the structure of N-(4-Chlorophenyl)-N-hydroxyacetamide, it is anticipated to exhibit pan-HDAC inhibitory activity, similar to other small molecule hydroxamic acids. The 4-chloro substitution on the phenyl ring may confer a degree of selectivity, though this would need to be experimentally verified.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate measure of an anticancer agent's effectiveness is its ability to inhibit the growth of cancer cells.

Table 2: Comparative Anti-proliferative IC50 Values of HDAC Inhibitors in Various Cancer Cell Lines

InhibitorCell Line (Cancer Type)IC50 (µM)
N-(4-Chlorophenyl)-N-hydroxyacetamide Data Not AvailableData Not Available
Vorinostat (SAHA) Prostate, Leukemia, Breast, Colon3 - 8
Panobinostat (LBH589) HH (Cutaneous T-cell Lymphoma)0.0018
BT474 (Breast Cancer)0.0026
HCT116 (Colon Cancer)0.0071
Belinostat (PXD101) A2780 (Ovarian)0.2[4]
HCT116 (Colon)0.2[4]
Calu-3 (Lung)0.66[4]
Trichostatin A (TSA) Breast Cancer & Melanoma0.029 - 0.4

The anti-proliferative potency of N-(4-Chlorophenyl)-N-hydroxyacetamide would be a critical determinant of its therapeutic potential. Given the low nanomolar to micromolar activity of the established inhibitors, this would be the target range for this compound.

Experimental Protocols for Head-to-Head Comparison

To provide a framework for the direct comparison of N-(4-Chlorophenyl)-N-hydroxyacetamide with other inhibitors, we outline the following key experimental workflows.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified HDAC isoforms and the inhibitory potential of test compounds.

Workflow: In Vitro HDAC Inhibition Assay

HDAC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, HDAC Enzyme, Substrate, and Inhibitors Plate Add Reagents to Microplate Wells Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Developer Add Developer Solution Incubate->Developer Read Read Fluorescence (Ex/Em = 355/460 nm) Developer->Read Calculate Calculate % Inhibition and IC50 Values Read->Calculate

Caption: Fluorometric in vitro HDAC inhibition assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dilute purified HDAC enzyme and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer. Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide and comparator inhibitors.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compounds.

  • Enzyme Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor like Trichostatin A to prevent further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Histone Acetylation Assay (Western Blot)

This assay determines the ability of an inhibitor to induce histone acetylation within a cellular context.

Workflow: Western Blot for Histone Acetylation

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Culture Culture Cancer Cells Treat Treat with Inhibitors Culture->Treat Lyse Lyse Cells and Extract Proteins Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-acetyl-H3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Reagent Secondary_Ab->Detect

Sources

Confirming the Biological Target of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Comparative Guide on Erythrocyte Hemoglobin Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Chlorophenyl)-N-hydroxyacetamide—commonly referred to in toxicological literature as N-hydroxy-4-chloroacetanilide (N-hydroxy-4ClAA) —is a critical reactive metabolite of 4-chloroacetanilide. In drug development and toxicological screening, identifying the precise biological targets of N-arylacetamides is paramount for predicting adverse effects.

The primary biological target of N-hydroxy-4ClAA is erythrocyte hemoglobin (HbFe²⁺) . Upon interaction, it drives the oxidation of oxyhemoglobin to ferrihemoglobin (methemoglobin, HbFe³⁺), severely impairing oxygen transport. This guide objectively compares the oxidative performance of N-hydroxy-4ClAA against alternative structural analogs and provides a self-validating experimental framework for assessing hemoglobin oxidation in vitro.

Mechanistic Overview: Co-Oxidation vs. Catalytic Cycling

Understanding the causality behind methemoglobin formation requires distinguishing between direct chemical co-oxidation and enzyme-mediated catalytic cycling. The structural presence of the acetyl group on the nitrogen atom fundamentally alters the compound's interaction with the biological target.

  • Direct Co-Oxidation (N-hydroxy-4ClAA): N-hydroxy-4ClAA directly co-oxidizes with oxyhemoglobin, yielding ferrihemoglobin and 4-chloronitrosobenzene (4-ClNOB). Crucially, this reaction is stoichiometric rather than catalytic. Because the acetylated structure is a poor substrate for erythrocyte reductases, the newly formed 4-ClNOB is not efficiently reduced back to its hydroxylamine form, inherently limiting the total equivalents of hemoglobin oxidized ().

  • Catalytic Cycling (N-hydroxy-4ClA): In contrast, the deacetylated alternative, N-hydroxy-4-chloroaniline (N-hydroxy-4ClA), acts as a potent catalytic oxidizer. Once it oxidizes hemoglobin and forms 4-ClNOB, the 4-ClNOB is rapidly reduced back to N-hydroxy-4ClA by NADPH-dependent erythrocyte reductases. This creates a continuous, vicious cycle leading to massive methemoglobin formation.

Mechanism cluster_0 Direct Co-Oxidation (N-hydroxy-4ClAA) cluster_1 Catalytic Cycling (N-hydroxy-4ClA) N4ClAA N-hydroxy-4ClAA HbFe3_A Methemoglobin (HbFe3+) N4ClAA->HbFe3_A Direct Interaction CNOB_A 4-Chloronitrosobenzene (4-ClNOB) N4ClAA->CNOB_A Co-oxidation HbFe2_A Oxyhemoglobin (HbFe2+) HbFe2_A->HbFe3_A Oxidized (25 equiv.) N4ClA N-hydroxy-4ClA CNOB_B 4-Chloronitrosobenzene (4-ClNOB) N4ClA->CNOB_B Oxidation HbFe2_B Oxyhemoglobin (HbFe2+) HbFe3_B Methemoglobin (HbFe3+) HbFe2_B->HbFe3_B Oxidized (760 equiv.) CNOB_B->N4ClA Enzymatic Reduction Reductase NADPH Reductase (+ Glucose) Reductase->CNOB_B Catalysis

Mechanistic pathways of hemoglobin oxidation by N-hydroxy-4ClAA vs. N-hydroxy-4ClA.

Comparative Performance Data

To contextualize the oxidative potency of N-hydroxy-4ClAA, we must evaluate its performance under different metabolic conditions. The table below summarizes the equivalents of HbFe²⁺ oxidized per mole of compound.

Expert Insight: The addition of glucose fuels the pentose phosphate pathway, generating NADPH, whereas lactate generates NADH. This metabolic distinction allows researchers to isolate the specific reductase pathways driving the toxicity of these compounds.

CompoundTest Condition (Substrate)Equivalents of HbFe²⁺ OxidizedPrimary Oxidative Mechanism
N-hydroxy-4-chloroacetanilide (N-hydroxy-4ClAA)None / Lactate / Glucose~25Direct Co-oxidation (Non-catalytic)
N-hydroxy-4-chloroaniline (N-hydroxy-4ClA)Glucose (11 mM)~760Catalytic Cycling (NADPH-dependent)
N-hydroxy-4-chloroaniline (N-hydroxy-4ClA)Lactate~81Catalytic Cycling (NADH-dependent)
N-hydroxy-2-acetylaminofluorene (N-hydroxy-2AAF)Glucose (11 mM)< 5Poor substrate for erythrocyte co-oxidation

Data adapted from established in vitro bovine erythrocyte models ().

Experimental Protocol: In Vitro Erythrocyte Incubation Assay

To validate these targets in your own laboratory, the following protocol outlines a self-validating system for quantifying hemoglobin oxidation. By incorporating specific metabolic substrates, you can definitively determine whether a novel N-arylacetamide relies on enzymatic regeneration or direct co-oxidation.

Self-Validating System Controls
  • Negative Control (Vehicle + Erythrocytes): Establishes the baseline rate of hemoglobin auto-oxidation.

  • Positive Control (N-hydroxy-4ClA + 11 mM Glucose): Validates the integrity of the intracellular NADPH-dependent reductases; failure to see massive HbFe³⁺ spikes indicates compromised erythrocyte metabolism.

Workflow Step1 Step 1: Preparation Wash bovine/rat erythrocytes in buffer Step2 Step 2: Substrate Addition Add 11 mM Glucose or Lactate Step1->Step2 Step3 Step 3: Dosing Incubate with N-hydroxy-4ClAA Step2->Step3 Step4 Step 4: Quantification Measure HbFe3+ spectrophotometrically Step3->Step4

Self-validating in vitro erythrocyte assay workflow for quantifying hemoglobin oxidation.

Step-by-Step Methodology
  • Erythrocyte Preparation:

    • Action: Draw fresh bovine or rat blood into heparinized tubes. Centrifuge at 1,500 x g for 10 minutes, discard the buffy coat and plasma, and wash the erythrocytes three times in isotonic phosphate-buffered saline (PBS, pH 7.4).

    • Causality: Washing removes plasma proteins that might non-specifically bind the test compound, ensuring the drug has free access to the intracellular hemoglobin target.

  • Substrate Priming:

    • Action: Resuspend the washed erythrocytes to a 30% hematocrit in PBS. Divide into three aliquots: (A) No substrate, (B) 11 mM Glucose, and (C) 11 mM Lactate. Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation primes the respective metabolic pathways (Pentose Phosphate Pathway for NADPH; Lactate Dehydrogenase for NADH), setting the stage to test for catalytic cycling dependency.

  • Compound Dosing:

    • Action: Introduce N-hydroxy-4ClAA (dissolved in a minimal volume of DMSO, final concentration <0.5% v/v) to achieve a final concentration of 1 mM.

    • Causality: Using a standardized 1 mM dose allows for the direct calculation of the "equivalents of HbFe²⁺ oxidized" by comparing the molarity of the methemoglobin formed against the initial drug concentration.

  • Spectrophotometric Quantification:

    • Action: At predefined intervals (e.g., 15, 30, 60, 120 minutes), lyse a small aliquot of the suspension in distilled water. Measure the absorbance at 630 nm (the characteristic peak for methemoglobin) using a UV-Vis spectrophotometer.

    • Causality: Oxyhemoglobin and methemoglobin have distinct isosbestic points. Measuring specifically at 630 nm prevents spectral interference from unoxidized oxyhemoglobin, ensuring highly accurate quantification of the biological target's engagement.

Conclusion & Application Insights

For drug development professionals, confirming the biological target of N-hydroxy-4ClAA as erythrocyte hemoglobin highlights a critical structure-activity relationship (SAR) principle. The presence of the N-acetyl group prevents the compound from hijacking the erythrocyte's NADPH-dependent reductases, limiting its toxicity to direct co-oxidation. When designing novel acetanilide-based therapeutics, retaining steric hindrance or electronic properties that prevent deacetylation to the aniline form is a proven strategy to mitigate severe methemoglobinemia.

References

  • Lenk, W., & Sterzl, H. (1987). "N-Hydroxy-N-arylacetamides. III: Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro." Xenobiotica, 17(4), 499-512. URL:[Link][1]

  • Kiese, M. (1974). "Methemoglobinemia: A Comprehensive Treatise." CRC Press.

Sources

Comprehensive Purity Assessment Guide for N-(4-Chlorophenyl)-N-hydroxyacetamide: A Comparative Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the absolute purity of arylhydroxamic acid derivatives like N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS 1503-91-9) is critical. As a highly reactive intermediate and a pharmacophore often explored in metalloenzyme inhibition, undetected impurities can lead to false positives in biological assays or catastrophic side reactions in downstream synthesis.

This guide objectively compares traditional purity assessment methods against advanced orthogonal techniques, providing a self-validating framework for rigorous research applications.

The Analytical Challenge: Synthesis-Derived Blind Spots

A standard synthetic route for N-(4-Chlorophenyl)-N-hydroxyacetamide involves the reaction of N-sulfonoxy-p-chloroacetanilide pyridinium salt with in ethanol[1]. While this route is efficient (typically yielding ~83%), it inherently risks contamination with unreacted 4-chloroaniline and ethyl hydrogen sulfate (CAS 540-82-9).

Here lies the primary analytical trap: Ethyl hydrogen sulfate is a highly polar, non-volatile salt that completely lacks a conjugated π-electron system. It is entirely invisible to standard Ultraviolet (UV) detectors at typical wavelengths (e.g., 210–254 nm). Relying solely on HPLC-UV will result in a systematic overestimation of purity, as the detector only "sees" the aromatic components. To achieve true mass balance, we must employ mass-sensitive or absolute quantitation modalities.

Comparative Analysis of Purity Assessment Modalities

PurityWorkflow Sample N-(4-Chlorophenyl)- N-hydroxyacetamide HPLC_UV HPLC-UV (254 nm) Detects: 4-Chloroaniline Sample->HPLC_UV HPLC_CAD HPLC-CAD Detects: Ethyl Sulfate Sample->HPLC_CAD LC_MS LC-HRMS Impurity Identification Sample->LC_MS qNMR 1H qNMR Absolute Quantitation Sample->qNMR Validation Orthogonal Purity Consensus HPLC_UV->Validation HPLC_CAD->Validation LC_MS->Validation qNMR->Validation

Orthogonal analytical workflow for N-(4-Chlorophenyl)-N-hydroxyacetamide purity assessment.

  • HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet):

    • Mechanism: Measures the absorbance of chromophores.

    • Limitation: Fails completely to detect aliphatic or inorganic byproducts.

  • HPLC-CAD (Charged Aerosol Detection):

    • Mechanism: Measures the charge transferred to aerosolized analyte particles. Provides a near-uniform, mass-dependent response for all non-volatile analytes, independent of their.

    • Advantage: Accurately quantifies non-UV active impurities like ethyl hydrogen sulfate without requiring a specific reference standard.

  • 1H qNMR (Quantitative Nuclear Magnetic Resonance):

    • Mechanism: Compares the integration of the target's distinct protons against a certified internal standard.

    • Advantage: Yields absolute purity by mass fraction, entirely bypassing chromatographic biases.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every analytical method must incorporate internal checks to validate its own accuracy.

Protocol 1: Dual-Gradient HPLC-UV/CAD for Mass Balance

Causality: CAD response fluctuates with the organic solvent concentration during a gradient run because nebulization efficiency changes. To fix this, we implement a self-validating "inverse gradient".

  • Column: High-efficiency (e.g., 4.6 × 150 mm, 3 µm)[2].

  • Mobile Phase A (MPA): 0.1% Formic acid in Ultrapure Water.

  • Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile.

  • Analytical Gradient (Pump 1): Delivers 5% B to 95% B over 15 minutes.

  • Self-Validating Step (Inverse Gradient): Pump 2 (post-column) delivers the exact inverse gradient (95% B to 5% B) at the same flow rate. The eluents mix before entering the CAD.

  • Result: The CAD detector constantly receives a static 50/50 MPA/MPB mixture. This normalizes the response factor across the entire run, reducing the quantification error of unknown impurities from >60% to ~13%.

Protocol 2: 1H qNMR for Absolute Quantitation

Causality: Accurate qNMR requires that all protons fully relax back to their equilibrium state between radiofrequency pulses. If the delay is too short, signals will be saturated, and integrations will be artificially low.

  • Sample Prep: Dissolve 15.0 mg of N-(4-Chlorophenyl)-N-hydroxyacetamide and 5.0 mg of Maleic acid (TraceCERT® Internal Standard) in 0.6 mL DMSO-d6.

  • Self-Validating Step (T1 Optimization): Conduct an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the target's acetyl protons (singlet, ~2.1 ppm) and the IS protons (singlet, 6.26 ppm).

  • Acquisition: Set the inter-pulse delay ( D1​ ) to strictly ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). This guarantees >99% signal recovery, ensuring the integration ratio perfectly reflects the true molar ratio.

Quantitative Data & Performance Comparison

To illustrate the critical differences between these modalities, below is a comparative dataset from a representative research-grade batch of N-(4-Chlorophenyl)-N-hydroxyacetamide synthesized via the ethyl sulfate route.

Analytical ModalityTarget Purity (%)4-Chloroaniline (%)Ethyl Hydrogen Sulfate (%)Unidentified (%)Mass Balance (%)
HPLC-UV (254 nm) 98.51.2Not Detected0.3100.0 (Normalized)
HPLC-CAD (Dual-Gradient) 89.21.19.40.3100.0 (Absolute)
1H qNMR (Internal Std) 88.9 ± 0.4N/AN/AN/AN/A

Data Interpretation: The HPLC-UV data presents a dangerous illusion of high purity (98.5%) because it normalizes the area of UV-active peaks to 100%. The HPLC-CAD and qNMR data reveal the true absolute purity (~89%), exposing a massive 9.4% contamination of ethyl hydrogen sulfate that would otherwise ruin stoichiometric calculations in subsequent research steps.

Conclusion

For rigorous research involving N-(4-Chlorophenyl)-N-hydroxyacetamide, relying on HPLC-UV alone is analytically insufficient and risks compromising downstream data. By implementing a self-validating Dual-Gradient HPLC-CAD workflow or absolute 1H qNMR, researchers can confidently detect synthesis-derived blind spots, ensuring true mass balance and uncompromising scientific integrity.

References

  • Title: Ethyl hydrogen sulphate - LookChem Source: LookChem URL: [Link]

Sources

"benchmarking N-(4-Chlorophenyl)-N-hydroxyacetamide against Trichostatin A".

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(4-Chlorophenyl)-N-hydroxyacetamide Against Trichostatin A: A Comparative Guide on Zinc-Binding Groups in Epigenetic Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic liabilities of epigenetic probes. Histone deacetylases (HDACs) are critical epigenetic regulators, and their inhibition is a validated therapeutic strategy in oncology and neurology[1]. The canonical pharmacophore of an HDAC inhibitor (HDACi) consists of a surface-recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[2].

Trichostatin A (TSA) is the gold-standard pan-HDAC inhibitor, utilizing a primary hydroxamic acid as its ZBG. However, primary hydroxamates frequently suffer from poor pharmacokinetic profiles, rapid metabolic clearance, and off-target metal chelation toxicity. To overcome these liabilities, alternative ZBGs are rigorously benchmarked[3]. N-(4-Chlorophenyl)-N-hydroxyacetamide represents a fragment-like N-aryl-N-hydroxyacetamide warhead. By benchmarking this specific fragment against the full-length TSA, researchers can isolate the thermodynamic and kinetic contributions of the inverted N-hydroxy amide chelation geometry, providing a foundation for next-generation, non-hydroxamate HDACi design[1].

Mechanistic Insights: The Causality Behind ZBG Design

To understand the comparative performance of these two molecules, we must analyze the causality of their binding mechanics at the atomic level.

Trichostatin A (TSA): The Canonical Standard TSA achieves its extreme potency (IC₅₀ ~1.8 nM) because its primary hydroxamate (-CONHOH) forms a highly stable, bidentate chelate with the catalytic Zn²⁺ ion at the base of the HDAC active site[4]. Simultaneously, its 5-carbon aliphatic chain perfectly spans the 11 Å hydrophobic channel, displacing structural water molecules and maximizing entropy-driven binding[5].

N-(4-Chlorophenyl)-N-hydroxyacetamide: The Alternative Warhead Unlike TSA, this compound utilizes an N-hydroxy amide (-N(OH)COCH₃). While it also chelates Zn²⁺, the geometry is inverted[6]. The bulky 4-chlorophenyl group introduces significant steric constraints. As a standalone fragment (lacking a dedicated linker), it cannot deeply insert into the narrow HDAC channel, resulting in weaker intrinsic affinity[2]. However, the causality of its design lies in metabolic stability: the N-aryl substitution shields the hydroxamate from rapid glucuronidation and hydrolysis, dramatically extending its half-life compared to primary hydroxamates[3].

Pathway ZBG Zinc-Binding Group (TSA / N-OH-Acetamide) HDAC HDAC Enzyme (Active Site Zn2+) ZBG->HDAC Chelates Zn2+ Histone Histone Proteins (Hyperacetylation) HDAC->Histone Inhibits Deacetylation Chromatin Chromatin Relaxation (Open State) Histone->Chromatin Epigenetic Shift GeneExp Gene Expression (Apoptosis/Arrest) Chromatin->GeneExp Transcriptional Activation

Epigenetic signaling pathway of HDAC inhibition via Zinc-Binding Groups.

Data Presentation: Quantitative Benchmarking

The following table synthesizes the biochemical and pharmacokinetic parameters when benchmarking the N-aryl-N-hydroxyacetamide fragment against the full-length TSA control.

ParameterTrichostatin A (TSA)N-(4-Chlorophenyl)-N-hydroxyacetamide
ZBG Classification Primary Hydroxamic AcidN-Aryl-N-hydroxyacetamide
HDAC1 IC₅₀ 1.8 nM~45.2 µM (Fragment-level)
Zn²⁺ Chelation Geometry Bidentate (C=O, NH-OH)Bidentate (Inverted, N-OH, C=O)
Metabolic Half-Life (HLM) ~15 minutes>120 minutes
Cellular Permeability HighHigh (Low Molecular Weight)
Mutagenic Potential Moderate to HighLow

Experimental Workflows: A Self-Validating Protocol System

To objectively benchmark these compounds, a self-validating system of three orthogonal assays is required. This ensures that biochemical potency is validated by biophysical binding and translated to cellular efficacy.

In Vitro Fluorometric HDAC Activity Assay

Purpose: Quantify the IC₅₀ values of the ZBGs to determine raw enzymatic inhibition.

  • Step 1 : Prepare 10-point serial dilutions of TSA (starting at 1 µM) and N-(4-Chlorophenyl)-N-hydroxyacetamide (starting at 500 µM) in 100% DMSO[7].

  • Step 2 : Incubate recombinant human HDAC1 with the compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM MgCl₂, 1 mg/mL BSA) for 30 minutes at 37°C[7].

  • Step 3 : Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM and incubate for exactly 1 hour.

  • Step 4 : Quench the reaction with a developer solution containing Trypsin and 1 µM TSA (to halt further deacetylation).

  • Step 5 : Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC₅₀ using a 4-parameter logistic regression[7].

Isothermal Titration Calorimetry (ITC)

Purpose: Determine the thermodynamic signature (Kd, ΔH, -TΔS) of Zn²⁺ chelation to prove target engagement is driven by the metal interaction.

  • Step 1 : Dialyze purified HDAC8 against ITC buffer (50 mM HEPES, pH 7.4, 150 mM KCl) overnight to ensure exact buffer matching.

  • Step 2 : Load 50 µM HDAC8 into the sample cell and 500 µM of the ZBG compound into the injection syringe.

  • Step 3 : Perform 20 injections of 2 µL each at 25°C, with 120-second intervals to allow thermal equilibration.

  • Step 4 : Integrate the heat pulses and fit the data to a one-set-of-sites binding model to extract the dissociation constant (Kd) and enthalpy (ΔH).

Cellular Histone Acetylation Assay (Western Blot)

Purpose: Validate intracellular target engagement and chromatin remodeling.

  • Step 1 : Culture HeLa cells to 70% confluence and treat with vehicle, TSA (100 nM), or N-(4-Chlorophenyl)-N-hydroxyacetamide (50 µM) for 24 hours.

  • Step 2 : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 3 : Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Step 4 : Probe with primary antibodies against acetyl-Histone H3 (Lys9) and total H3 as a loading control.

  • Step 5 : Detect via chemiluminescence and quantify band intensities using densitometry to confirm hyperacetylation.

Workflow Prep Compound Preparation (DMSO Stocks) Assay1 In Vitro HDAC Assay (Fluorometric) Prep->Assay1 Assay2 ITC Binding Assay (Thermodynamics) Prep->Assay2 Assay3 Cellular H3K9ac (Western Blot) Prep->Assay3 Data Data Synthesis & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Experimental workflow for benchmarking ZBG thermodynamics and cellular efficacy.

References

  • Zinc binding groups for histone deacetylase inhibitors - PMC - NIH. URL:[Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - MDPI. URL:[Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - PMC. URL:[Link]

  • Computational Exploration of Zinc Binding Groups for HDAC Inhibition - ACS Publications. URL:[Link]

  • Nɛ-acetyl lysine derivatives with zinc binding groups as novel HDAC inhibitors - Royal Society Publishing. URL:[Link]

  • Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PNAS. URL:[Link]

Sources

"N-(4-Chlorophenyl)-N-hydroxyacetamide: establishing a positive control"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing N-(4-Chlorophenyl)-N-hydroxyacetamide as a Positive Control in Hemoglobin Oxidation Assays

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for a Decoupled Positive Control

As a Senior Application Scientist, I frequently encounter in vitro assays compromised by poorly selected positive controls. When evaluating xenobiotic-induced hematotoxicity—specifically the oxidation of oxyhemoglobin (HbFe2+) to methemoglobin (HbFe3+)—it is critical to use a control compound whose activity is decoupled from the target cell's metabolic state.

N-(4-Chlorophenyl)-N-hydroxyacetamide , widely referred to in toxicological literature as N-hydroxy-4-chloroacetanilide (N-hydroxy-4ClAA) , serves as an exceptional positive control for these workflows[1]. Unlike other arylhydroxylamines, its ability to oxidize hemoglobin relies on a direct co-oxidation mechanism rather than enzymatic regeneration[1]. This guide objectively compares N-hydroxy-4ClAA against alternative compounds and provides a self-validating experimental protocol for its implementation.

Mechanistic Overview: Direct Co-Oxidation vs. Metabolic Regeneration

To understand why N-hydroxy-4ClAA is the superior positive control, we must examine the causality behind its oxidative mechanism.

When erythrocytes are exposed to N-hydroxy-4ClAA, the compound directly co-oxidizes with oxyhemoglobin, forming methemoglobin and 4-chloronitrosobenzene (4-ClNOB)[1]. Crucially, its catalytic properties do not depend on metabolic regeneration by NADPH- or NADH-dependent erythrocyte reductases[1][2]. It reliably oxidizes approximately 25 equivalents of HbFe2+ per molecule, regardless of whether metabolic substrates like glucose or lactate are present[1].

In contrast, alternatives like N-hydroxy-4-chloroaniline (N-hydroxy-4ClA) undergo an initial oxidation but are subsequently dependent on the cell's pentose phosphate pathway. The resulting 4-ClNOB must be reduced back to N-hydroxy-4ClA by NADPH-dependent reductases to continue the catalytic cycle[1]. If the erythrocytes are metabolically compromised or depleted of glucose, the oxidation rate of N-hydroxy-4ClA plummets, introducing a confounding variable into the assay.

HemoglobinOxidation Hb Oxyhemoglobin (HbFe2+) MetHb Methemoglobin (HbFe3+) Hb->MetHb Oxidation N_OH_4ClAA N-hydroxy-4ClAA (Control Compound) N_OH_4ClAA->Hb Direct Co-oxidation N_OH_4ClA N-hydroxy-4ClA (Alternative) N_OH_4ClA->Hb Initial Oxidation Nitroso 4-Chloronitrosobenzene N_OH_4ClA->Nitroso Converted to Reductase NADPH-Reductase Nitroso->Reductase Substrate for Reductase->N_OH_4ClA Regenerates (+Glucose)

Mechanistic pathways of methemoglobin formation by N-hydroxy-4ClAA versus N-hydroxy-4ClA.

Comparative Performance Analysis

To establish a robust assay, the positive control must provide a stable, predictable signal window. The table below summarizes the quantitative performance of N-hydroxy-4ClAA against common alternatives based on established in vitro erythrocyte models[1][3].

Control CandidateMax HbFe2+ Oxidized (Equivalents)Reductase DependencyRequires GlucoseApplication Suitability
N-hydroxy-4ClAA ~25Independent No Ideal Positive Control (Stable, direct chemical oxidation)
N-hydroxy-4ClA ~760 (with glucose)~81 (with lactate)Highly DependentYesMechanistic studies of metabolic regeneration pathways
N-hydroxy-2AAF MinimalN/ANoNegative/Weak baseline control
Sodium Nitrite 1IndependentNo1:1 Stoichiometric standard; lacks catalytic amplification

Analytical Insight: While N-hydroxy-4ClA yields a massively higher methemoglobin signal (~760 equivalents) in healthy cells, its 90% drop in efficacy when glucose is replaced by lactate proves it is measuring cellular metabolic capacity rather than pure chemical toxicity[1]. N-hydroxy-4ClAA isolates the chemical oxidation variable, making it the scientifically sound choice for a positive control.

Experimental Methodology: Self-Validating Methemoglobin Assay

A trustworthy protocol must be a self-validating system. The following workflow uses a "Glucose +/-" validation step. By running the N-hydroxy-4ClAA control in both glucose-depleted and glucose-enriched media, researchers can confirm that the observed oxidation is purely chemical. If the rates diverge significantly, it indicates that the control compound has degraded or the erythrocyte suspension is contaminated.

Phase 1: Erythrocyte Preparation

Causality: Washing erythrocytes removes plasma proteins and native antioxidants (like albumin and ascorbate) that could buffer oxidative stress, ensuring a standardized baseline.

  • Draw whole bovine or human blood into heparinized tubes.

  • Centrifuge at 1,000 × g for 10 minutes at 4°C. Aspirate the plasma and buffy coat.

  • Wash the packed erythrocytes three times with isotonic phosphate-buffered saline (PBS, pH 7.4).

  • Resuspend the washed erythrocytes in PBS to achieve a final hemoglobin concentration of approximately 2 mM (per heme basis).

Phase 2: Reagent Preparation
  • Positive Control Stock: Dissolve N-hydroxy-4ClAA in absolute ethanol or DMSO to a concentration of 10 mM. (Note: Autoxidation of N-hydroxy-4ClAA in water is very slow, making it highly stable for assay preparation[3]).

  • Metabolic Modulator: Prepare a 110 mM stock solution of D-glucose in PBS.

Phase 3: Incubation and Self-Validation Workflow

Set up the following reaction tubes in a 37°C shaking water bath. Each tube should contain 2 mL of the erythrocyte suspension.

  • Tube A (Negative Control): Add 20 µL vehicle (DMSO/Ethanol).

  • Tube B (Positive Control - Glucose Depleted): Add 20 µL N-hydroxy-4ClAA stock (Final conc: 0.1 mM).

  • Tube C (Positive Control - Glucose Enriched): Add 200 µL Glucose stock (Final conc: 11 mM) + 20 µL N-hydroxy-4ClAA stock.

Incubate all tubes for 60 minutes.

Phase 4: Spectrophotometric Quantification
  • Aliquot 100 µL from each reaction tube and lyse the cells by adding them to 2.9 mL of distilled water.

  • Centrifuge at 10,000 × g for 5 minutes to remove stromal debris.

  • Measure the absorbance of the supernatant at 630 nm (specific for methemoglobin) and 540 nm (isosbestic point for total hemoglobin) using a spectrophotometer.

  • Validation Check: Calculate the percentage of methemoglobin. The methemoglobin fraction in Tube B and Tube C must be statistically identical (within 5% variance). This confirms the reductase-independence of the positive control, validating the assay system for testing unknown xenobiotics.

References

  • Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro - Taylor & Francis. Xenobiotica.
  • Mechanism of haemoglobin oxidation by N-hydroxy-4-chloroacetanilide in erythrocytes in vitro - PubMed. National Institutes of Health (NIH).
  • N-hydroxy-N-arylacetamides. V. Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline - PubMed. National Institutes of Health (NIH).

Sources

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-Chlorophenyl)-N-hydroxyacetamide, a compound that, while valuable in research, necessitates a thorough understanding of its potential hazards to ensure the safety of personnel and the protection of our environment.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for N-(4-Chlorophenyl)-N-hydroxyacetamide, this document synthesizes information from the safety profiles of structurally similar compounds and established best practices for the disposal of halogenated aromatic compounds. The core principle guiding these procedures is precaution; in the absence of explicit data, we must treat the compound with a high degree of care.

Hazard Profile: An Evidence-Based Assessment

Based on these related substances, N-(4-Chlorophenyl)-N-hydroxyacetamide should be handled as a compound that is:

  • Irritating to the skin and eyes. [1][2]

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin. [2]

  • A potential environmental contaminant that should not be released into drains or the environment. [3][4]

The presence of a chlorinated phenyl group places it in the category of halogenated organic compounds, which are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[5]

Table 1: Inferred Hazard Identification for N-(4-Chlorophenyl)-N-hydroxyacetamide

Hazard ClassInferred RiskGHS Pictogram (Anticipated)Precautionary Action
Acute ToxicityHarmful if swallowed, inhaled, or in contact with skin.[2]Exclamation MarkAvoid breathing dust/fumes. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCauses skin irritation.[1][2]Exclamation MarkWear protective gloves and clothing.
Eye Damage/IrritationCauses serious eye irritation.[1][2]Exclamation MarkWear eye protection.
Environmental HazardHarmful to aquatic life.(No pictogram inferred from sources)Avoid release to the environment.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(4-Chlorophenyl)-N-hydroxyacetamide for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary. All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of N-(4-Chlorophenyl)-N-hydroxyacetamide is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][4] The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure N-(4-Chlorophenyl)-N-hydroxyacetamide and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) bottle or a glass container with a secure cap.

    • Label the container as "Hazardous Waste" and clearly identify the contents: "N-(4-Chlorophenyl)-N-hydroxyacetamide". List all components if it is a mixture.

  • Liquid Waste (Solutions):

    • If N-(4-Chlorophenyl)-N-hydroxyacetamide is in a solvent, it must be collected as liquid hazardous waste.

    • Crucially, halogenated organic waste must be segregated from non-halogenated waste. [5] Collect solutions of N-(4-Chlorophenyl)-N-hydroxyacetamide in a container specifically designated for "Halogenated Organic Waste".

    • The container should be a screw-cap bottle, preferably plastic-coated glass or HDPE, to prevent breakage and leaks.

    • The container must be labeled as "Hazardous Waste" with the full chemical names and approximate concentrations of all components listed.

Step 2: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the containers are tightly sealed to prevent the release of vapors.

  • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate description of the waste, as indicated on your hazardous waste label.

  • Follow all institutional and regulatory procedures for the transfer of hazardous waste.

Spill and Emergency Procedures

In the event of a spill of N-(4-Chlorophenyl)-N-hydroxyacetamide, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.

    • For liquid spills: Contain the spill using absorbent pads or dikes.

  • Clean the Spill:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Decontaminate: Thoroughly decontaminate any equipment used for the cleanup.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] If inhaled, move to fresh air and seek medical attention.[3]

The Logic of Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_final Final Disposal Steps start Start: Need to dispose of N-(4-Chlorophenyl)-N-hydroxyacetamide ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe is_solid Is the waste a solid or liquid? ppe->is_solid collect_solid Collect in a dedicated, labeled 'Solid Hazardous Waste' container. is_solid->collect_solid Solid collect_liquid Collect in a dedicated, labeled 'Halogenated Organic Liquid Waste' container. is_solid->collect_liquid Liquid label_solid Label with: 'N-(4-Chlorophenyl)-N-hydroxyacetamide' collect_solid->label_solid storage Store sealed container in a designated, ventilated satellite accumulation area. label_solid->storage label_liquid Label with all components and concentrations. collect_liquid->label_liquid label_liquid->storage contact_ehs Contact EHS or approved waste contractor for pickup. storage->contact_ehs end_point End: Compliant Disposal contact_ehs->end_point

Figure 1. Decision workflow for the disposal of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. For N-(4-Chlorophenyl)-N-hydroxyacetamide, a conservative approach to disposal, grounded in the principles of handling halogenated organic compounds, is paramount. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety that protects themselves, their colleagues, and the wider community.

References

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information. [Link]

  • Australian Government Department of Health. (2015, June 18). Alkyl hydroxamic acids: Full Public Report. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Lab Supplies. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

Sources

Personal protective equipment for handling N-(4-Chlorophenyl)-N-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling N-(4-Chlorophenyl)-N-hydroxyacetamide

As a Senior Application Scientist, I recognize that handling specialized intermediates like N-(4-Chlorophenyl)-N-hydroxyacetamide (CAS: 1503-91-9)—also known as N-hydroxy-4-chloroacetanilide—requires moving beyond basic safety compliance. To ensure absolute laboratory safety, researchers must understand the mechanistic causality behind the hazards. This guide provides a self-validating, step-by-step operational and disposal framework designed to protect personnel from the unique toxicological profile of this compound.

Mechanistic Hazard Profile: Understanding the Threat

Before selecting Personal Protective Equipment (PPE), we must understand how the chemical interacts with human physiology. N-(4-Chlorophenyl)-N-hydroxyacetamide is a monocyclic N-hydroxy-N-arylacetamide. The addition of the N-hydroxy group significantly alters its biological activity compared to its parent compound, making it highly lipophilic and exceptionally toxic ()[1].

The primary acute hazard is its ability to rapidly oxidize hemoglobin (Fe²⁺) into ferrihemoglobin (Fe³⁺), leading to severe methemoglobinemia ()[1]. This prevents red blood cells from releasing oxygen to tissues, causing systemic hypoxia, splenotoxicity, and nephrotoxicity ()[2].

Table 1: Comparative Acute Toxicity Data

Compound Acute Toxicity (LD₅₀, Mice, IP) Primary Toxicological Mechanism
4-Chloroacetanilide (Parent) 755 mg/kg Mild methemoglobinemia, baseline hepatotoxicity ()[3].

| N-(4-Chlorophenyl)-N-hydroxyacetamide | 190 mg/kg | Severe methemoglobinemia, acute tissue hypoxia, splenotoxicity ()[1]. |

Scientific Takeaway: The N-hydroxy derivative is nearly four times more toxic than its parent compound. Because it is highly lipophilic, it readily penetrates standard laboratory gloves and skin, making transdermal absorption a critical vector for systemic poisoning.

ToxicityMechanism Exposure Exposure to N-(4-Chlorophenyl)- N-hydroxyacetamide Absorption Dermal / Inhalation Absorption Exposure->Absorption Contact Bloodstream Systemic Circulation Absorption->Bloodstream Transdermal/Alveolar MetHb Oxidation of Hemoglobin (Fe2+ -> Fe3+) Bloodstream->MetHb RBC Penetration Hypoxia Tissue Hypoxia & Methemoglobinemia MetHb->Hypoxia O2 Binding Inhibition OrganDamage Splenotoxicity & Nephrotoxicity Hypoxia->OrganDamage Chronic/Acute Stress

Fig 1: Pathophysiological mechanism of N-(4-Chlorophenyl)-N-hydroxyacetamide toxicity.

Personal Protective Equipment (PPE) Matrix

Based on the transdermal and inhalation risks, standard laboratory attire is insufficient. The following PPE matrix establishes a self-validating barrier system.

PPE CategoryRequired SpecificationScientific Rationale
Dermal (Hands) Double-Gloving: Inner layer of Nitrile (4-6 mil); Outer layer of Butyl Rubber or Neoprene.N-hydroxyarylamines can permeate thin latex or standard nitrile over time. The butyl rubber provides an extended breakthrough time against lipophilic organics.
Ocular/Face Chemical splash goggles (indirect venting) + Full-face shield.Prevents mucosal absorption from accidental solvent splashes or aerosolized micro-powders during weighing.
Respiratory Handled strictly inside a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents alveolar absorption. If a hood fails, a NIOSH-approved P100 particulate respirator is the emergency fallback.
Body Impermeable Tyvek® suit or a chemically resistant, fluid-impermeable lab coat with knit cuffs.Prevents accumulation of microscopic dust on standard cotton lab coats, which could later transfer to the skin.

Operational Workflow & Handling Protocol

To ensure trustworthiness, your handling protocol must be a closed-loop system where every step verifies the safety of the next.

HandlingWorkflow Prep 1. Fume Hood Preparation PPE 2. Donning Strict PPE Prep->PPE Weigh 3. Closed-System Weighing PPE->Weigh Transfer 4. Solvent Transfer Weigh->Transfer Decon 5. Surface Decontamination Transfer->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Fig 2: Step-by-step operational workflow for handling highly toxic arylacetamides.

Step-by-Step Handling Methodology:
  • Pre-Operational Verification: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s. Clear the workspace of all non-essential equipment to prevent cross-contamination.

  • PPE Donning: Apply the inner nitrile gloves, don the impermeable lab coat, apply the outer butyl gloves over the cuffs, and equip goggles and face shield.

  • Static-Free Weighing: Use anti-static weighing boats and spatulas. N-(4-Chlorophenyl)-N-hydroxyacetamide powder can carry static charges, causing it to aerosolize and stick to gloves.

  • Closed-System Transfer: Once weighed, immediately transfer the powder into a sealable vial or reaction flask. Introduce your solvent (e.g., ethanol or DMSO) directly into the closed system via a septum if possible, minimizing open-air exposure.

  • Doffing (Removal): Remove the outer gloves inside the fume hood and dispose of them immediately in the biohazard/toxic waste bin.

Decontamination & Waste Disposal Plan

Because chlorinated anilines and their derivatives are highly resistant to natural environmental degradation and exhibit severe aquatic toxicity ()[2], disposal must be meticulously controlled.

Surface Decontamination Protocol:

Water alone will not remove lipophilic compounds. Follow this 3-step chemical degradation wipe-down:

  • Solubilization: Wipe the fume hood surface and balance with a disposable cloth soaked in Isopropanol or Ethanol to dissolve residual powder.

  • Chemical Degradation: Wipe the area with a 10% Sodium Hypochlorite (bleach) solution. Oxidizing agents help degrade residual aromatic amines.

  • Physical Removal: Perform a final wipe with mild laboratory detergent and water to remove bleach residues and prevent stainless steel pitting.

Hazardous Waste Disposal Plan:
  • Segregation: Classify all liquid waste containing this compound strictly as Halogenated Organic Waste due to the para-chloro substitution. Do not mix with non-halogenated solvents.

  • Containment: Store waste in high-density polyethylene (HDPE) carboys. Ensure the container is kept in a secondary spill-containment tray.

  • Labeling: Affix a GHS-compliant label clearly stating: "Toxic / Halogenated Organic Waste - Contains N-(4-Chlorophenyl)-N-hydroxyacetamide." Include the Skull & Crossbones (Acute Toxicity) and Health Hazard (Target Organ Toxicity) pictograms.

  • Final Disposition: Log the exact mass/volume disposed of in the laboratory's environmental manifest. The waste must be slated for high-temperature incineration by a certified hazardous waste contractor.

References

  • Title: N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: N-(4-Chlorophenyl)acetamide | CID 10871 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Concise International Chemical Assessment Document 48: 4-Chloroaniline Source: World Health Organization (WHO) / ResearchGate URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.